molecular formula C12H10BFO2 B1358616 3-Fluoro-4-biphenylboronic acid CAS No. 409108-13-0

3-Fluoro-4-biphenylboronic acid

Cat. No.: B1358616
CAS No.: 409108-13-0
M. Wt: 216.02 g/mol
InChI Key: JUHFAPMMWMSLKH-UHFFFAOYSA-N
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Description

3-Fluoro-4-biphenylboronic acid is a useful research compound. Its molecular formula is C12H10BFO2 and its molecular weight is 216.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoro-4-phenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHFAPMMWMSLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624993
Record name (3-Fluoro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409108-13-0
Record name (3-Fluoro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-biphenylboronic acid, with the CAS Number 178305-99-2 , is a synthetic organoboron compound that has emerged as a critical building block in modern medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a biphenyl core with a strategically placed fluorine atom and a boronic acid functional group, makes it a highly valuable intermediate for creating complex molecules.[3] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for professionals in the field of drug discovery and chemical research.

The primary utility of this compound lies in its role as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2][4] The incorporation of the fluorinated biphenyl moiety is particularly significant in drug design. The fluorine atom can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets, properties that are highly desirable in the development of new therapeutic agents.[5][6][7]

Core Properties and Safety Information

The physical and chemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Chemical and Physical Properties
PropertyValueReference
CAS Number 178305-99-2[1][2]
Molecular Formula C₁₂H₁₀BFO₂[1][2]
Molecular Weight 216.02 g/mol [2]
Appearance White to off-white crystalline powder[2][3]
Melting Point 243-248 °C[2][8]
Solubility Soluble in polar organic solvents[3]
Storage Store at room temperature in a dry, well-ventilated place.[2][9]

Note: Some suppliers may list this compound as 2-Fluoro-4-biphenylboronic acid, but it corresponds to the same CAS number 178305-99-2.[2][3][8]

GHS Safety and Hazard Information

Proper handling of this compound is crucial. The following table summarizes its classification and associated precautionary statements according to the Globally Harmonized System (GHS).

GHS ClassificationCodeDescriptionReference
Signal Word Warning[9]
Hazard Statements H315Causes skin irritation[9]
H319Causes serious eye irritation[9]
H335May cause respiratory irritation[9]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray[9]
P280Wear protective gloves/protective clothing/eye protection/face protection[9]
P302 + P352IF ON SKIN: Wash with plenty of soap and water[9]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of biphenyl-based compounds and complex drug molecules.[1] Its utility is primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[2][10]

Role in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for synthesizing biaryl compounds, which are common structural motifs in pharmaceuticals.[4][10] In this reaction, the boronic acid group of this compound reacts with an aryl halide or triflate in the presence of a palladium catalyst and a base to form a new biaryl compound. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[10][11]

The logical workflow of its application in creating novel pharmaceutical compounds is illustrated below.

Suzuki_Coupling_Application A This compound (Building Block) C Suzuki-Miyaura Cross-Coupling A->C B Aryl Halide / Triflate (Partner Molecule) B->C D Novel Fluorinated Biaryl Compound C->D E Biological Screening & Lead Optimization D->E F Active Pharmaceutical Ingredient (API) Candidate E->F

Application in Drug Discovery Workflow
The Advantage of Fluorine in Drug Design

The presence of a fluorine atom in the biphenyl structure is a strategic design choice in medicinal chemistry.[4] Introducing fluorine can significantly improve a drug candidate's properties:

  • Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic breakdown by enzymes in the body. This can increase the drug's half-life and bioavailability.[5][7]

  • Lipophilicity and Permeability : Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intended biological target.[6][7]

  • Binding Affinity : The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger and more selective interactions with the target protein or enzyme.[6][7]

Experimental Protocols: Illustrative Synthesis

While the direct synthesis protocol for this compound may vary, a common and illustrative method for preparing arylboronic acids involves the reaction of an organolithium reagent (generated from an aryl halide) with a borate ester, followed by acidic hydrolysis. The following is a generalized procedure adapted from established methods for similar compounds.[12][13]

Objective: To synthesize an arylboronic acid from an aryl bromide precursor.

Materials:

  • Aryl Bromide (e.g., 4-bromo-3-fluorobiphenyl)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • Reaction Setup : Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl bromide precursor in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer.

  • Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (typically 1.1 to 1.2 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for approximately 1 hour at this temperature.

  • Borylation : To the cold solution, add trimethyl borate (typically 1.2 to 1.5 equivalents) dropwise. The reaction mixture is then allowed to slowly warm to room temperature and stirred for several hours or overnight.[12]

  • Hydrolysis (Quench) : Cool the reaction mixture in an ice bath and slowly quench by adding 1M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing : Wash the combined organic layers with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by recrystallization or trituration, often using a solvent system like hexane/ethyl acetate, to yield the final arylboronic acid product.

The following diagram illustrates this common synthetic workflow.

Synthesis_Workflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2-3: Core Reaction cluster_workup Step 4-8: Workup & Purification A Dissolve Aryl Bromide in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi (Lithiation) B->C D Add Trimethyl Borate (Borylation) C->D E Warm to Room Temp D->E F Quench with 1M HCl (Hydrolysis) E->F G Extract with Ethyl Acetate F->G H Wash & Dry G->H I Concentrate H->I J Purify (e.g., Recrystallization) I->J

General Synthesis Workflow for Arylboronic Acids

References

physical and chemical properties of 3-Fluoro-4-biphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-4-biphenylboronic acid, a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecules. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and spectroscopic data.

Chemical Identity and Physical Properties

This compound is a white solid organic compound. It is identified by the CAS numbers 178305-99-2 and 409108-13-0 . The presence of a fluorine atom on the biphenyl backbone significantly influences its electronic properties, enhancing its utility in cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀BFO₂[1][2]
Molecular Weight 216.02 g/mol
Melting Point 237-242 °C[3][4]
243-248 °C[5]
Appearance White solid[1]
Purity Typically ≥97%[1]

Synthesis and Purification

The synthesis of arylboronic acids like this compound typically involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A common precursor for this synthesis is a halogenated biphenyl derivative.

General Synthesis Pathway

A plausible synthetic route starting from 4-bromo-2-fluorobiphenyl is outlined below. This method is based on general procedures for the synthesis of similar boronic acids[7][8].

Synthesis_Pathway Precursor 4-Bromo-2-fluorobiphenyl Grignard Grignard Reagent or Organolithium Precursor->Grignard Mg or n-BuLi Anhydrous Ether/THF, Low Temp. Intermediate Boronate Ester Intermediate Grignard->Intermediate Reaction with Borate Ester Borate Trialkyl borate (e.g., Trimethyl borate) Product This compound Intermediate->Product Hydrolysis Acid Acidic Workup (e.g., HCl)

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis from 4-Bromo-2-fluorobiphenyl (Exemplary)

This is a generalized protocol and may require optimization.

  • Grignard/Organolithium Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluorobiphenyl in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes while maintaining the low temperature. Stir the mixture for 1-2 hours to ensure complete formation of the organolithium species.

  • Borylation: To the cooled organolithium solution, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) at 0 °C. Stir the biphasic mixture vigorously for several hours.

  • Extraction and Isolation: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

Purification of the crude this compound can be achieved through recrystallization[9][10].

Recrystallization Protocol (General):

  • Dissolve the crude solid in a minimal amount of a hot solvent or solvent mixture (e.g., ethyl acetate/hexanes, or an alcohol/water mixture).

  • If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds[11]. This reaction is fundamental in the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base[12][13].

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound Product Coupled Product (3-Fluoro-4-R-biphenyl) BoronicAcid->Product Suzuki-Miyaura Coupling ArylHalide Aryl/Vinyl Halide or Triflate (R-X) ArylHalide->Product Suzuki-Miyaura Coupling Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., Na₂CO₃, K₂CO₃)

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (General):

  • To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. The following sections provide expected spectral characteristics based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the fluorinated phenyl ring will exhibit coupling to the fluorine atom. The protons on the non-fluorinated phenyl ring will show typical aromatic splitting patterns. The acidic protons of the boronic acid group (-B(OH)₂) will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. In DMSO-d₆, this peak is often observed around δ 8.0 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF). Other carbons in the fluorinated ring will also exhibit smaller couplings to fluorine. The carbon atom bonded to the boron is often broadened and may be difficult to observe due to the quadrupolar nature of the boron nucleus[6].

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom. The chemical shift will be dependent on the solvent and the electronic environment. For fluorinated aromatic compounds, the chemical shifts are typically observed in the range of -100 to -140 ppm relative to CFCl₃. The signal may appear as a multiplet due to coupling with neighboring protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
~3300 (broad)O-H stretch (from B(OH)₂)
~3050Aromatic C-H stretch
~1600, ~1480Aromatic C=C stretching
~1350B-O stretch
~1100-1200C-F stretch
~800-900Aromatic C-H out-of-plane bending
Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (216.02). Common fragmentation patterns for boronic acids can involve the loss of water and other fragments from the aromatic rings.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. Based on safety data for similar compounds, it may cause skin and eye irritation[1][3][14].

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

Conclusion

This compound is a valuable building block in modern organic synthesis. Its physical and chemical properties, particularly its reactivity in Suzuki-Miyaura coupling reactions, make it an important tool for the construction of complex molecular architectures in drug discovery and materials science. This guide provides a foundational understanding of its properties and handling, intended to support researchers in its effective and safe utilization. Further investigation into its specific quantitative properties and detailed spectroscopic characterization would be beneficial for the scientific community.

References

3-Fluoro-4-biphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and key applications of 3-Fluoro-4-biphenylboronic acid, a versatile reagent in modern organic synthesis and drug discovery.

Core Compound Specifications

This compound is a fluorinated organoboron compound widely utilized in palladium-catalyzed cross-coupling reactions. Its structural and chemical properties make it a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.

PropertyValue
Molecular Formula C₁₂H₁₀BFO₂
Molecular Weight 216.02 g/mol
CAS Number 409108-13-0
Appearance White to off-white crystalline powder

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in biologically active compounds. Below is a representative experimental protocol for a typical Suzuki-Miyaura coupling reaction utilizing this reagent.

Reaction:

Aryl Halide + this compound → 3-Fluoro-4-aryl-biphenyl

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, this compound, and the base.

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the mixture to several freeze-pump-thaw cycles.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a fundamental transformation involving this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetal Transmetalation (with Ar'B(OH)₂) PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Product RedElim->Product BoronicAcid This compound (Ar'B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.

An In-depth Technical Guide on the Solubility of 3-Fluoro-4-biphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-biphenylboronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physical properties, most notably its solubility in various organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This technical guide aims to provide an in-depth overview of the expected solubility behavior of this compound and to present standardized protocols for its empirical determination.

Predicted Solubility Profile

Based on the general solubility trends of phenylboronic acids, the solubility of this compound is expected to be influenced by the polarity of the solvent and the specific intermolecular interactions it can form. The presence of the polar boronic acid group suggests some affinity for polar solvents, while the large, nonpolar biphenyl backbone indicates that it will also have considerable solubility in less polar organic solvents.

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, as well as in ethers like tetrahydrofuran (THF) and dioxane.[1] Alcohols, including methanol and ethanol, are also likely to be effective solvents.[1] Conversely, its solubility is expected to be poor in nonpolar solvents like n-hexane and petroleum ether.[1]

Quantitative Solubility Data for Analogous Phenylboronic Acids

To provide a quantitative reference, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and its isomers of isobutoxyphenylboronic acid in several common organic solvents at various temperatures. This data can serve as a valuable proxy for estimating the solubility of this compound.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.045
303.150.075
313.150.120
323.150.185
3-Pentanone293.150.135
303.150.190
313.150.260
323.150.350
Acetone293.150.150
303.150.210
313.150.285
Dipropyl ether293.150.028
303.150.045
313.150.070
Methylcyclohexane293.150.008
303.150.014
313.150.024

Source: Adapted from solubility data for phenylboronic acid analogs.[2]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

SolventTemperature (K)o-Isobutoxyphenylboronic Acid (Mole Fraction, x)m-Isobutoxyphenylboronic Acid (Mole Fraction, x)p-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075

Source: Adapted from solubility data for phenylboronic acid analogs.[2]

Experimental Protocols for Solubility Determination

The solubility of this compound can be determined using several established methods. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical equipment. Two common approaches are the determination of thermodynamic solubility and kinetic solubility.[3][4]

1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.[4]

  • Principle: A surplus of the solid compound is equilibrated with the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by careful pipetting or by filtration through a solvent-compatible filter (e.g., PTFE).

    • Quantify the concentration of this compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.[4]

    • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

2. Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a concentrated stock solution.[3]

  • Principle: A concentrated stock solution of the compound in a strong organic solvent (e.g., DMSO) is added to the aqueous or organic solvent of interest. The concentration at which precipitation occurs is determined.[4]

  • Procedure:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent, such as DMSO.

    • In a multi-well plate, add increasing volumes of the stock solution to a fixed volume of the test solvent.

    • Allow the plate to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. Alternatively, the concentration in the filtrate can be quantified by UV absorption.[4]

Mandatory Visualizations

experimental_workflow cluster_thermodynamic Thermodynamic Solubility Workflow cluster_kinetic Kinetic Solubility Workflow T_Start Start: Excess Solid and Solvent T_Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) T_Start->T_Equilibrate T_Separate Separate Solid and Liquid Phases (Centrifugation/Filtration) T_Equilibrate->T_Separate T_Analyze Analyze Supernatant Concentration (HPLC, UV-Vis) T_Separate->T_Analyze T_End End: Thermodynamic Solubility Value T_Analyze->T_End K_Start Start: Concentrated Stock Solution (e.g., in DMSO) K_Add Add Stock Solution to Test Solvent K_Start->K_Add K_Equilibrate Equilibrate for a Short Period (e.g., 2h) K_Add->K_Equilibrate K_Measure Measure Precipitation (Nephelometry, Turbidity) K_Equilibrate->K_Measure K_End End: Kinetic Solubility Value K_Measure->K_End

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

logical_relationship cluster_properties Molecular Properties cluster_solvents Solvent Types Compound This compound Polar_Group Polar Boronic Acid Group (-B(OH)2) Compound->Polar_Group Nonpolar_Backbone Nonpolar Biphenyl Backbone Compound->Nonpolar_Backbone Polar_Aprotic Polar Aprotic (e.g., DMF, DMSO, Acetone) Polar_Group->Polar_Aprotic Good Interaction Alcohols Alcohols (e.g., Methanol, Ethanol) Polar_Group->Alcohols Good Interaction Nonpolar Nonpolar (e.g., Hexane, Toluene) Polar_Group->Nonpolar Poor Interaction Nonpolar_Backbone->Polar_Aprotic Moderate Interaction Ethers Ethers (e.g., THF, Dioxane) Nonpolar_Backbone->Ethers Good Interaction Nonpolar_Backbone->Nonpolar Good Interaction Solubility Solubility Polar_Aprotic->Solubility High Alcohols->Solubility High Ethers->Solubility Moderate to High Nonpolar->Solubility Low

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a strong qualitative and semi-quantitative understanding can be derived from the behavior of analogous compounds. Researchers and drug development professionals are encouraged to use the experimental protocols outlined in this guide to determine the precise solubility of this compound in their solvent systems of interest. This empirical data will be invaluable for optimizing reaction conditions, developing robust purification methods, and advancing the use of this compound in the synthesis of novel chemical entities.

References

3-Fluoro-4-biphenylboronic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 3-Fluoro-4-biphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the development of pharmaceuticals and advanced materials.[1] The integrity and reactivity of this compound are directly dependent on its stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, its primary degradation pathways, recommended storage and handling conditions, and standardized protocols for stability assessment. Understanding these core principles is critical for ensuring experimental reproducibility, maximizing shelf-life, and maintaining the quality of this important reagent.

Core Concepts in Boronic Acid Stability

Arylboronic acids, while generally manageable as solid compounds, are susceptible to several degradation pathways that can compromise their purity and performance.[2] The stability of this compound is primarily influenced by its susceptibility to dehydration, protodeboronation, and oxidation.

  • Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[3] This is a common equilibrium process for boronic acids in the solid state and is often reversible in the presence of water.[3] While boroxine formation can complicate quantitative analysis due to changes in molecular weight, it does not represent an irreversible loss of the compound's synthetic utility.[2]

  • Protodeboronation: This is an irreversible degradation pathway where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, resulting in the formation of 3-fluoro-biphenyl.[4] This process can be catalyzed by acidic or basic conditions and is often accelerated by heat.[4]

  • Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid.[4][5] This degradation is a significant concern, particularly in solution and during long-term storage if the material is exposed to air (oxygen).[4][5] Some studies show that at physiological pH, the oxidation rate of phenylboronic acid can be comparable to that of thiols.[5]

Factors Influencing Stability

Several environmental factors can accelerate the degradation of this compound. Strict control over these conditions is essential for preserving the compound's integrity.

  • Moisture: Boronic acids are often hygroscopic, meaning they can absorb moisture from the atmosphere.[6] Moisture can promote both the reversible formation of boroxines and the irreversible hydrolytic decomposition and protodeboronation.[3][4]

  • Temperature: Elevated temperatures accelerate all degradation pathways.[3][6] While the compound is a solid with a high melting point, thermal degradation can occur even at temperatures below this point over extended periods.

  • Light: Although less commonly cited than moisture and heat, exposure to light can potentially provide the energy to initiate or accelerate oxidative degradation. Therefore, protection from light is a recommended precaution.[3]

  • pH: Boronic acids are most stable at a neutral pH.[4] Both acidic and basic conditions can significantly catalyze protodeboronation.[4]

  • Air (Oxygen): Exposure to atmospheric oxygen can lead to oxidative degradation of the boronic acid functional group.[4] Storing the compound under an inert atmosphere such as nitrogen or argon is highly recommended to minimize this pathway.[4]

Recommended Storage and Handling

Adherence to proper storage and handling protocols is the most effective way to maintain the quality and extend the shelf-life of this compound.

Storage Conditions

To prevent degradation, the compound should be stored in a tightly sealed container in a dry, dark, and cool environment.[7][8] The following conditions are recommended:

ConditionSolid (Neat)In Solution
Temperature Long-term: -20°C.[3] Short-term: 2-8°C (Refrigerated).[3][8]Long-term: -80°C.[4] Short-term: -20°C.[4]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[4]Store under an inert atmosphere.[4]
Container Tightly sealed, opaque or amber glass vial. Use airtight containers to prevent moisture absorption.[6][7]Tightly sealed vial with a septum cap for inert atmosphere handling.
Protection Protect from moisture and light.[3] Consider using a desiccant in secondary containment.[6]Protect from moisture and light.[3]
Handling Precautions
  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[7][9]

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[9][10]

  • Avoid generating dust during handling.[7]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]

  • Wash hands thoroughly after handling.[9]

Visualization of Degradation Pathways and Stability Factors

The following diagram illustrates the primary degradation pathways for this compound and the key factors that influence these processes.

cluster_factors Influencing Factors main This compound boroxine Boroxine (Trimeric Anhydride) main->boroxine Dehydration (-H₂O) protodeboronation 3-Fluoro-biphenyl main->protodeboronation Protodeboronation oxidation Corresponding Phenol + Boric Acid main->oxidation Oxidation boroxine->main Hydrolysis (+H₂O) moisture Moisture (H₂O) moisture->boroxine heat Heat / Light heat->protodeboronation heat->oxidation ph Acid/Base (H⁺ / OH⁻) ph->protodeboronation oxygen Oxygen (Air) oxygen->oxidation

Caption: Key degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required.[4] Forced degradation studies are used to identify potential degradation products and establish the degradation pathways.[3]

Stability-Indicating HPLC Method Development (General Protocol)

Objective: To develop an HPLC method capable of separating the intact this compound from all potential degradation products without interference.[4]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient.

  • Column: A reverse-phase C18 column is a common starting point.[4] The specific column choice may need optimization to achieve the best separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH controlled) and an organic solvent (e.g., acetonitrile or methanol) is generally effective.

  • Detection: Monitor at a wavelength where the parent compound and expected degradation products (e.g., 3-fluoro-biphenyl) have significant absorbance.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability testing.

Forced Degradation Studies

Objective: To intentionally degrade the sample under stressed conditions to identify likely degradation products and demonstrate the specificity of the analytical method.[3]

Methodology: Prepare solutions of this compound and expose them to the conditions outlined in the table below. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by the stability-indicating HPLC method.

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at room temperature and 60°C.[3]Protodeboronation
Basic Hydrolysis 0.1 M NaOH at room temperature and 60°C.[3]Protodeboronation
Oxidative Degradation 3% H₂O₂ at room temperature.[3][11]Oxidation of the C-B bond
Thermal Degradation Store solid and solution samples at elevated temperatures (e.g., 60°C, 80°C).[3]All pathways accelerated
Photolytic Degradation Expose solid and solution samples to UV light (e.g., 254 nm) or a broad-spectrum light source.Photo-oxidation

Experimental Workflow for Stability Assessment

The following diagram outlines a generalized workflow for conducting a comprehensive stability study.

start Start: Define Study (Timepoints, Conditions) prep Prepare Samples (Solid & Solution) start->prep stress Expose to Stress Conditions (Heat, Light, pH, etc.) prep->stress sample Collect Samples at Pre-defined Timepoints stress->sample t = 0, 1, 2... analyze Analyze via Stability-Indicating HPLC Method sample->analyze quantify Quantify Parent Compound & Degradation Products analyze->quantify report Determine Degradation Profile & Calculate Shelf-Life quantify->report end End: Stability Report report->end branch

Caption: A generalized experimental workflow for assessing chemical stability.[3]

Conclusion

The chemical stability of this compound is a critical parameter that directly influences its effectiveness in synthetic applications. The primary degradation pathways—protodeboronation, oxidation, and dehydration—are significantly accelerated by exposure to moisture, heat, light, oxygen, and non-neutral pH. By implementing stringent storage and handling protocols, including refrigeration or freezing under an inert atmosphere in tightly sealed, opaque containers, the integrity of the compound can be effectively preserved. For applications requiring a detailed understanding of its long-term stability or behavior under process conditions, a systematic stability study using forced degradation and a validated HPLC method is strongly recommended.

References

An In-depth Technical Guide on the Spectroscopic Data of 3-Fluoro-4-biphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 3-Fluoro-4-biphenylboronic acid. Due to the absence of published experimental spectra for this specific molecule, this document presents data from closely related analogs to provide a predictive framework for researchers, scientists, and professionals in drug development.

Expected Spectroscopic Data

The structure of this compound combines features of a substituted biphenyl system. The spectroscopic data would reflect the characteristics of both the 3-fluoro-4-borono-substituted phenyl ring and the terminal phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

¹H NMR Data

The proton NMR spectrum is expected to show complex multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the fluorinated ring will exhibit coupling to the fluorine atom, leading to additional splitting.

¹³C NMR Data

The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbon atom attached to the boron is often difficult to observe due to quadrupolar relaxation.[1] The carbon atoms bonded to fluorine will show a large one-bond coupling constant (¹JCF).

¹⁹F NMR Data

A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.

Spectroscopic Data of Analogous Compounds

To provide a practical reference, the following tables summarize the experimental NMR and IR data for 3-Fluorophenylboronic acid, a structurally related compound.

Table 1: ¹H NMR Data for 3-Fluorophenylboronic acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.18s (br)2HB(OH)₂
7.60 - 7.52m2HAr-H
7.42 - 7.35m1HAr-H
7.18 - 7.10m1HAr-H

Solvent: DMSO-d₆

Table 2: IR Data for 3-Fluorophenylboronic acid

Wavenumber (cm⁻¹)Assignment
3300 - 2700O-H stretch (broad, hydrogen-bonded)
~1610C=C aromatic stretch
~1450C=C aromatic stretch
~1350B-O stretch
~1200C-F stretch
~1100B-OH bend
~700C-B stretch

Sample Preparation: KBr pellet[2]

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra, based on methods used for similar boronic acid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[1] Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane for ¹H and ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.[2] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Pellet KBr Pellet Preparation (for IR) Sample->Pellet NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR FTIR Spectrometer Pellet->IR ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR Structure Structural Elucidation ProcessNMR->Structure ProcessIR->Structure

A general workflow for the spectroscopic analysis of a chemical compound.

Information from Spectroscopic Techniques

spectroscopic_information cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_info Structural Information Compound This compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR F_NMR ¹⁹F NMR Compound->F_NMR IR FTIR Compound->IR ProtonEnv Proton Environments H_NMR->ProtonEnv CarbonBackbone Carbon Skeleton C_NMR->CarbonBackbone FluorineEnv Fluorine Environment F_NMR->FluorineEnv FunctionalGroups Functional Groups IR->FunctionalGroups

Relationship between spectroscopic techniques and the structural information they provide.

References

The Strategic Role of Fluorine Substitution in Biphenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. When applied to the biphenylboronic acid scaffold, a structure of significant interest in drug discovery, fluorine substitution can profoundly influence acidity, binding affinity, metabolic stability, and overall biological activity. This technical guide provides an in-depth exploration of the multifaceted role of fluorine in biphenylboronic acids, presenting key data, experimental methodologies, and the underlying principles that guide their application in drug design and development.

The Influence of Fluorine on the Physicochemical Properties of Biphenylboronic Acids

The strategic placement of fluorine atoms on the biphenyl ring system allows for fine-tuning of the electronic properties of the boronic acid moiety. This, in turn, affects its acidity (pKa), which is a critical parameter for its interaction with biological targets.

Modulation of Acidity (pKa)

The electron-withdrawing nature of fluorine enhances the Lewis acidity of the boronic acid group, resulting in a lower pKa value.[1][2] This increased acidity can be crucial for enhancing the binding of the boronic acid to the active site of target enzymes, particularly serine proteases, where the boronic acid acts as a transition state analog.[3][4] The effect of fluorine substitution on pKa is position-dependent, with ortho-substitutions often having a more pronounced effect due to inductive effects and potential intramolecular hydrogen bonding.[1]

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

CompoundpKa ValueReference
Phenylboronic acid8.86[1]
4-Fluorophenylboronic acid8.77[1]
3-Fluorophenylboronic acid8.36[5]
2-Fluorophenylboronic acid7.78[5]
3,5-Bis(trifluoromethyl)phenylboronic acid7.2[6]
2,3,4,6-Tetrafluorophenylboronic acid6.17[1]

Note: Data for directly analogous biphenylboronic acids are limited in the literature; however, the trends observed for phenylboronic acids are expected to be comparable.

Synthesis of Fluorinated Biphenylboronic Acids

The most common and versatile method for the synthesis of fluorinated biphenylboronic acids is the Suzuki-Miyaura cross-coupling reaction.[3][7] This palladium-catalyzed reaction allows for the efficient formation of the biphenyl core by coupling a fluorinated aryl halide with a boronic acid or boronate ester, or vice-versa.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Fluorinated Aryl Halide (Ar-X, X = Br, I) Catalyst Pd(0) Catalyst ArylHalide->Catalyst Oxidative Addition BoronicAcid Biphenylboronic Acid Precursor (Ar'-B(OH)2) BoronicAcid->Catalyst Transmetalation Product Fluorinated Biphenylboronic Acid Catalyst->Product Reductive Elimination Base Base (e.g., K2CO3, CsF)

A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-4-yl Acetate

This two-step protocol illustrates the synthesis of a fluorinated biphenyl derivative, starting with a Suzuki-Miyaura coupling to form the biphenyl core.

Step 1: Suzuki-Miyaura Coupling to form 2',4'-difluoro-4-hydroxybiphenyl [8]

  • Materials:

    • 1-bromo-2,4-difluorobenzene (1.0 eq)

    • 4-hydroxyphenylboronic acid (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

    • Toluene

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel

  • Procedure:

    • To a round-bottom flask, add 1-bromo-2,4-difluorobenzene, 4-hydroxyphenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

    • Add a 4:1 mixture of toluene and deionized water to the flask.

    • Fit the flask with a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

    • Maintain the reaction at 80°C for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2',4'-difluoro-4-hydroxybiphenyl.

Step 2: Acetylation to form 2',4'-Difluoro-[1,1'-biphenyl]-4-yl acetate [8]

  • Materials:

    • 2',4'-difluoro-4-hydroxybiphenyl (1.0 eq)

    • Acetic anhydride (1.5 eq)

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2',4'-difluoro-4-hydroxybiphenyl in pyridine in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetic anhydride to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Characterization of Fluorinated Biphenylboronic Acids

A combination of analytical techniques is employed to confirm the structure and purity of synthesized fluorinated biphenylboronic acids and to determine their key physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of fluorine atoms, with chemical shifts being highly sensitive to the electronic environment.[1][9][10]

NMR_Analysis Sample Fluorinated Biphenylboronic Acid Sample NMR_Spectrometer NMR Spectrometer Sample->NMR_Spectrometer H1_NMR ¹H NMR Spectrum (Proton Environment) NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrum (Carbon Skeleton) NMR_Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Spectrum (Fluorine Environment) NMR_Spectrometer->F19_NMR Structural_Elucidation Structural Elucidation H1_NMR->Structural_Elucidation C13_NMR->Structural_Elucidation F19_NMR->Structural_Elucidation

Workflow for NMR-based structural analysis.
pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of boronic acids.[11][12]

  • Experimental Protocol:

    • Preparation of Solutions: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a solution of the fluorinated biphenylboronic acid of known concentration (e.g., 1 mM) in a suitable solvent system (often a water/co-solvent mixture to ensure solubility). Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).

    • Titration: Calibrate a pH meter with standard buffers. Place the boronic acid solution in a thermostatted vessel and immerse the pH electrode. Titrate the solution with the standardized base, adding small increments and recording the pH after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. For more accurate results, the data can be analyzed using Gran plots or other computational methods to determine the equivalence point and subsequently the pKa.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure and detailed information about the three-dimensional arrangement of the molecule, including bond lengths, bond angles, and intermolecular interactions.[6][10]

Role in Drug Discovery and Development: Enzyme Inhibition

Fluorinated biphenylboronic acids are of particular interest as inhibitors of various enzymes, notably serine proteases such as fatty acid amide hydrolase (FAAH). The boronic acid moiety acts as a warhead, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of substrate hydrolysis.[3]

Enzyme_Inhibition Enzyme Serine Protease (e.g., FAAH) Complex Enzyme-Inhibitor Complex (Tetrahedral Adduct) Enzyme->Complex Reversible Covalent Bonding Inhibitor Fluorinated Biphenylboronic Acid Inhibitor->Complex Inhibition Inhibition of Enzyme Activity Complex->Inhibition

Mechanism of serine protease inhibition.

The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). Fluorine substitution can significantly impact these values by altering the pKa of the boronic acid and by participating in favorable interactions within the enzyme's active site.

Table 2: Inhibitory Activity of Selected Boronic Acid-Based Enzyme Inhibitors

Inhibitor ClassTarget EnzymeIC₅₀ / KᵢReference
Peptidyl Boronic AcidsProstate-Specific Antigen (PSA)Kᵢ = 65 nM[13]
Arylboronic AcidsChymotrypsinKᵢ in the µM range[14]
Carbamate-based (URB597)Fatty Acid Amide Hydrolase (FAAH)pI₅₀ = 7.19 (pH 6)[15]

Note: Specific IC₅₀ or Kᵢ values for fluorinated biphenylboronic acids are highly dependent on the specific compound and target enzyme and require experimental determination.

Conclusion

Fluorine substitution is a powerful strategy in the design and optimization of biphenylboronic acids for applications in drug discovery. By modulating the acidity of the boronic acid moiety and influencing other physicochemical properties, fluorine can enhance the potency and selectivity of these compounds as enzyme inhibitors. The synthetic accessibility of fluorinated biphenylboronic acids via robust methods like the Suzuki-Miyaura coupling, combined with a suite of powerful analytical techniques for their characterization, makes them a highly attractive scaffold for the development of novel therapeutics. Further exploration of the structure-activity relationships of fluorinated biphenylboronic acids against a range of biological targets will undoubtedly continue to yield promising drug candidates.

References

The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once relegated to the periphery of medicinal chemistry due to early concerns about potential toxicity, boronic acids and their derivatives have emerged as a versatile and powerful class of compounds in modern drug discovery.[1][2] The approval of the proteasome inhibitor bortezomib in 2003 for the treatment of multiple myeloma marked a significant turning point, igniting a surge of interest in the therapeutic potential of this unique functional group.[3][4] Boronic acids possess a remarkable ability to form reversible covalent bonds with diols, a common structural motif in biological macromolecules such as enzymes and carbohydrates, which underpins their diverse mechanisms of action.[5][6] Their utility is further enhanced by their relative stability, ease of synthesis, and the ability to modify their physicochemical and pharmacokinetic properties through molecular modification.[2] This technical guide provides an in-depth exploration of the core principles of boronic acids in medicinal chemistry, focusing on their application as enzyme inhibitors, and offers detailed experimental methodologies and a visualization of their interaction with critical signaling pathways.

Mechanism of Action: Reversible Covalent Inhibition

The key to the biological activity of many boronic acid-containing drugs lies in the unique properties of the boron atom. As a Lewis acid, the boron atom in a boronic acid possesses an empty p-orbital, making it electrophilic and capable of accepting a pair of electrons from a nucleophile. In a biological context, this allows boronic acids to interact with nucleophilic residues in the active sites of enzymes, most notably the hydroxyl group of serine or threonine residues.

This interaction leads to the formation of a stable, yet reversible, tetrahedral boronate complex.[6] This reversible covalent inhibition is a key advantage, as it can lead to high potency and selectivity while potentially reducing off-target effects compared to irreversible inhibitors. At physiological pH, boronic acids are typically in a neutral, trigonal planar state, but can readily convert to the anionic, tetrahedral boronate complex upon binding.[4]

Key Therapeutic Applications

The unique reactivity of boronic acids has been successfully exploited in several therapeutic areas, most prominently in oncology and infectious diseases.

Proteasome Inhibitors in Oncology

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a wide range of proteins, thereby regulating numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. The 26S proteasome, the central enzyme of the UPS, possesses multiple proteolytic activities, including chymotrypsin-like (CT-L), trypsin-like, and caspase-like activities.[7] In many cancers, particularly multiple myeloma, malignant cells are highly dependent on the proteasome to degrade pro-apoptotic factors and maintain uncontrolled proliferation.[8]

Boronic acid-based drugs, such as bortezomib and ixazomib, are potent and selective inhibitors of the chymotrypsin-like activity of the proteasome.[4][9] They form a stable complex with the N-terminal threonine residue in the active site of the β5 subunit of the 20S proteasome.[4] This inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.[10] A critical downstream effect of proteasome inhibition is the stabilization of the inhibitor of NF-κB (IκB), which prevents the activation of the pro-survival NF-κB signaling pathway.[4][8]

β-Lactamase Inhibitors in Infectious Diseases

Bacterial resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, is primarily driven by the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[11] Boronic acid-based β-lactamase inhibitors, such as vaborbactam, have emerged as a powerful tool to combat this resistance.[4][5]

Vaborbactam is a cyclic boronic acid that acts as a potent inhibitor of class A and class C serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[3][5] It forms a reversible covalent adduct with the active site serine residue of the β-lactamase, effectively neutralizing the enzyme and restoring the activity of co-administered β-lactam antibiotics like meropenem.[5][11]

Quantitative Data on Boronic Acid Inhibitors

The following tables summarize the inhibitory activities of key boronic acid derivatives against their respective enzyme targets, providing a comparative overview of their potency.

Table 1: Inhibitory Activity of Boronic Acid-Based Proteasome Inhibitors

CompoundTargetIC50 (nM)Cell Line/Enzyme SourceCitation
Bortezomib20S Proteasome (CT-L)0.161Isolated 20S rabbit proteasome[12]
Bortezomib20S Proteasome (CT-L)7.05-[13]
Ixazomib20S Proteasome---
Compound 7f20S Proteasome (CT-L)0.079Isolated 20S rabbit proteasome[12]
Compound 1520S Proteasome (CT-L)4.60-[13]
Compound 1720S Proteasome (CT-L)8.21-[13]
Prodrug 1820S Proteasome (CT-L)6.74-[13]
AS-0620S Proteasome (CT-L)<1Human erythrocyte-derived 20S proteasome[14]
AS-2920S Proteasome (CT-L)~5Human erythrocyte-derived 20S proteasome[14]

Table 2: Inhibitory Activity of Boronic Acid-Based β-Lactamase Inhibitors

CompoundTarget EnzymeKi (nM)IC50 (nM)Citation
VaborbactamKPC-2--[3]
VaborbactamCTX-M-15--[12]
S02030KPC-2-80[15]
S02030CTX-M-96-2[15]
MB_076KPC-2-135[15]
MB_076CTX-M-96-4[15]
Compound 10aAmpC140-[16]
Compound 5KPC-2730-[16]
BA3OXA-24/405000-[2]
BA4OXA-24/4030000-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of boronic acid-based inhibitors.

Synthesis of a Dipeptidyl Boronic Acid (Bortezomib Analog)

This protocol describes a general method for the synthesis of a dipeptidyl boronic acid, analogous to the synthesis of bortezomib.

Materials:

  • (1R)-(S)-Pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate

  • N-Boc-L-phenylalanine

  • Pyrazine-2-carboxylic acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydrochloric acid in ethyl acetate

  • Isobutylboronic acid

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Methanol

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Coupling of N-Boc-L-phenylalanine:

    • To a solution of (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate (1.0 eq) and N-Boc-L-phenylalanine (1.1 eq) in DCM, add TBTU (1.2 eq) and DIPEA (2.5 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected dipeptidyl boronic ester.

  • Boc-Deprotection:

    • Dissolve the Boc-protected dipeptidyl boronic ester in a minimal amount of EtOAc.

    • Add a solution of HCl in EtOAc (4N) and stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the dipeptidyl boronic ester.

  • Final Coupling with Pyrazine-2-carboxylic acid:

    • To a solution of the hydrochloride salt from the previous step (1.0 eq) and pyrazine-2-carboxylic acid (1.1 eq) in DCM, add TBTU (1.2 eq) and DIPEA (3.0 eq) at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Work up the reaction as described in step 1 and purify the crude product by silica gel column chromatography to yield the pinanediol-protected bortezomib analog.

  • Deprotection of Pinanediol:

    • Dissolve the pinanediol-protected product in a biphasic mixture of hexane and methanol/water containing a strong acid (e.g., HCl).

    • Add isobutylboronic acid (2.0 eq) and stir the mixture vigorously at room temperature for 12-24 hours.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and lyophilize to obtain the final dipeptidyl boronic acid.[9]

20S Proteasome Chymotrypsin-Like Activity Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

  • Purified 20S proteasome

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT

  • Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin), 10 mM stock in DMSO

  • Test boronic acid inhibitor, various concentrations

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the boronic acid inhibitor in Assay Buffer.

  • In a 96-well black microplate, add 2 µL of each inhibitor dilution (or vehicle control) to triplicate wells.

  • Add 88 µL of Assay Buffer to each well.

  • Add 5 µL of a diluted 20S proteasome solution (e.g., 0.5 nM final concentration) to each well.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 5 µL of Suc-LLVY-AMC substrate (100 µM final concentration) to all wells.

  • Immediately place the plate in a pre-warmed (37 °C) fluorometric plate reader.

  • Measure the increase in fluorescence intensity over time (e.g., every 2 minutes for 30-60 minutes).

  • Calculate the initial rate of reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][17]

Determination of Ki for a β-Lactamase Inhibitor

This protocol outlines the determination of the inhibition constant (Ki) for a boronic acid-based β-lactamase inhibitor using a chromogenic substrate.

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0

  • Substrate: Nitrocefin, 10 mM stock in DMSO

  • Test boronic acid inhibitor, various concentrations

  • 96-well clear microplate

  • Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

  • Determine the Michaelis-Menten constant (Km) for nitrocefin:

    • Prepare a series of nitrocefin dilutions in Assay Buffer.

    • In a 96-well plate, add a fixed amount of β-lactamase to each well containing the different nitrocefin concentrations.

    • Measure the initial rate of hydrolysis by monitoring the increase in absorbance at 490 nm over time.

    • Plot the initial velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Determine the Ki for the inhibitor:

    • Prepare serial dilutions of the boronic acid inhibitor.

    • Set up reactions with a fixed concentration of β-lactamase and a concentration of nitrocefin at or near its Km value.

    • Add varying concentrations of the inhibitor to the reaction wells.

    • Measure the initial rate of nitrocefin hydrolysis for each inhibitor concentration.

    • The Ki can be determined using various methods, including the Dixon plot or by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive). For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration.[10]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of action of boronic acid inhibitors.

G NF-κB Signaling Pathway and its Inhibition by Proteasome Inhibitors cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Ub Ubiquitin IkB->Ub Ubiquitination Proteasome 26S Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Releases IkB_NFkB->NFkB Releases Ub->IkB Bortezomib Bortezomib Bortezomib->Proteasome Inhibits DNA DNA NFkB_nuc->DNA Binds Gene Gene Transcription (Pro-survival, Proliferation) DNA->Gene Initiates

Caption: Inhibition of the NF-κB pathway by bortezomib.

G Mechanism of β-Lactamase Inhibition by Vaborbactam cluster_enzyme β-Lactamase Active Site cluster_substrate Substrates cluster_reaction Reaction Pathway Serine Serine-OH AcylEnzyme Acyl-Enzyme Intermediate (Inactive Antibiotic) Serine->AcylEnzyme Forms BoronateAdduct Reversible Boronate Adduct (Inhibited Enzyme) Serine->BoronateAdduct Forms BetaLactam β-Lactam Antibiotic BetaLactam->Serine Acylation Vaborbactam Vaborbactam (Cyclic Boronic Acid) Vaborbactam->Serine Forms Reversible Covalent Bond Hydrolysis Hydrolysis AcylEnzyme->Hydrolysis Undergoes Hydrolysis->Serine Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Releases BoronateAdduct->Serine Reversible BoronateAdduct->Vaborbactam Reversible

Caption: Vaborbactam inhibits β-lactamase by forming a reversible boronate adduct.

Conclusion

Boronic acids have firmly established their place as a privileged scaffold in medicinal chemistry. Their unique ability to form reversible covalent bonds with biological targets has led to the successful development of first-in-class drugs for cancer and infectious diseases. The continued exploration of their chemical space, coupled with a deeper understanding of their interactions with biological systems, promises to unlock even greater therapeutic potential in the years to come. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies that are essential for researchers and scientists working in this exciting and rapidly evolving field.

References

Commercial Availability and Suppliers of 3-Fluoro-4-biphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-biphenylboronic acid (CAS No. 409108-13-0) is a specialized organic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, combining a biphenyl scaffold with a fluorine substituent and a boronic acid moiety, make it a valuable reagent for the synthesis of complex molecules with potential applications in drug discovery and the development of novel materials. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the boronic acid group is a versatile functional handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides an in-depth overview of the commercial availability, key suppliers, and technical data for this compound. Furthermore, it outlines a detailed experimental protocol for its application in a typical Suzuki-Miyaura cross-coupling reaction.

Commercial Availability and Supplier Specifications

This compound is commercially available from a range of chemical suppliers, catering to research and development as well as bulk manufacturing needs. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of key suppliers and their reported specifications for this compound (CAS: 409108-13-0).

SupplierCatalog NumberPurityMolecular FormulaMolecular Weight ( g/mol )AppearanceStorage Conditions
Parchem --C12H10BFO2216.02--
ChemicalBook -95% - 99%C12H10BFO2216.02-Room Temperature, Sealed, Dry
Reagentia R003JFS-C12H10BFO2---
BLD Pharm --C12H10BFO2216.02-Sealed in dry, room temperature
BOC Sciences -97%C12H10BFO2-White solidRoom temperature with sealed well
Fluorochem H99C88278-C12H10O2F1B1---
2A Biotech 2A-9057105-----

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The following is a representative experimental protocol for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL). Finally, add palladium(II) acetate (0.02 mmol).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying chemical transformation, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Bromide - K₂CO₃ - PPh₃ inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent_catalyst Add Solvents and Catalyst: - 1,4-Dioxane/H₂O - Pd(OAc)₂ inert->solvent_catalyst heating Heat to 80-90°C with Stirring solvent_catalyst->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring workup Aqueous Work-up: - Ethyl Acetate - H₂O, Brine monitoring->workup purification Purification: - Drying (Na₂SO₄) - Column Chromatography workup->purification product Isolated Product purification->product

Suzuki-Miyaura Coupling Experimental Workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_intermediate R¹-Pd(II)L₂-R² pd_complex->transmetalation_intermediate Transmetalation (R²-B(OH)₂ + Base) transmetalation_intermediate->pd0 Reductive Elimination product R¹-R² transmetalation_intermediate->product

Catalytic Cycle of the Suzuki-Miyaura Reaction.

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Fluoro-4-biphenylboronic acid (CAS No. 409108-13-0), a versatile building block in organic synthesis, particularly in cross-coupling reactions. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.

  • Skin Irritation, Category 2 (H315): Causes skin irritation.

  • Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.

GHS Pictograms:

alt text

Signal Word: Warning

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is provided in the table below.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 409108-13-0
Molecular Formula C₁₂H₁₀BFO₂
Molecular Weight 216.02 g/mol
Appearance White to off-white powder or crystals
Melting Point 198-202 °C

Table 2: Toxicological Data

ParameterValueSpecies
LD50 (Oral) No specific data available for this compound. For the parent compound, Phenylboronic acid (CAS 98-80-6), the LD50 is 740 mg/kg.Rat

Note: The LD50 value for phenylboronic acid should be used as an estimate of the acute oral toxicity. The actual toxicity of this compound may vary.

Safe Handling and Storage

3.1. Personal Protective Equipment (PPE)

Adequate personal protective equipment is essential to prevent exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield (EN 166).
Skin Protection Hand Protection: Chemical-resistant gloves such as nitrile rubber, neoprene, or butyl rubber.[1] It is crucial to inspect gloves for any signs of degradation before use. Body Protection: A laboratory coat should be worn at all times. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (N95 or better) should be used. Ensure the respirator is properly fitted.

3.2. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

3.3. Handling Procedures

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Keep containers tightly closed when not in use.

  • Ground and bond containers and receiving equipment to prevent static discharge.

3.4. Storage

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed and sealed.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is room temperature in an inert atmosphere.

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.

Fire and Explosion Hazard Data

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed. These can include carbon oxides (CO, CO₂), boron oxides, and hydrogen fluoride.

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as described in Section 3.1. Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust. Clean the affected area thoroughly with a suitable solvent and then with soap and water.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it with household waste. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a general experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound, highlighting the key safety precautions.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_waste Waste Disposal prep_ppe Don appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat prep_hood Set up reaction in a calibrated fume hood. prep_ppe->prep_hood prep_glassware Ensure all glassware is dry and inert. prep_hood->prep_glassware prep_reagents Weigh reagents in the fume hood: - this compound - Aryl halide - Palladium catalyst - Base prep_glassware->prep_reagents add_solvent Add degassed solvent under an inert atmosphere (e.g., Argon or Nitrogen). prep_reagents->add_solvent add_reagents Add reagents to the reaction flask. add_solvent->add_reagents heat Heat the reaction mixture to the specified temperature with stirring. add_reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool quench Quench the reaction (e.g., with water or saturated ammonium chloride). cool->quench extract Perform liquid-liquid extraction with an appropriate organic solvent. quench->extract dry_concentrate Dry the organic layer (e.g., with MgSO₄ or Na₂SO₄) and concentrate in vacuo. extract->dry_concentrate purify Purify the crude product (e.g., by column chromatography or recrystallization). dry_concentrate->purify waste_aqueous Collect aqueous waste in a labeled container for heavy metal waste (due to Palladium). waste_organic Collect organic solvent waste in a labeled halogenated or non-halogenated waste container. waste_solid Dispose of solid waste (e.g., silica gel) in a labeled solid waste container.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of control measures for the safe handling of this compound.

Hazard_Control_Logic cluster_hazards Hazard Identification cluster_risk Risk Assessment cluster_controls Control Measures substance This compound h_oral Acute Oral Toxicity (H302) substance->h_oral h_skin Skin Irritation (H315) substance->h_skin h_eye Eye Irritation (H319) substance->h_eye h_resp Respiratory Irritation (H335) substance->h_resp r_ingestion Risk of Ingestion h_oral->r_ingestion r_skin Risk of Skin Contact h_skin->r_skin r_eye Risk of Eye Contact h_eye->r_eye r_inhalation Risk of Inhalation h_resp->r_inhalation c_admin Administrative Controls: - SOPs - Training r_ingestion->c_admin c_eng Engineering Controls: - Fume Hood - Eyewash Station r_ingestion->c_eng c_ppe Personal Protective Equipment: - Goggles - Gloves - Lab Coat - Respirator r_ingestion->c_ppe c_waste Waste Disposal Procedures r_ingestion->c_waste r_skin->c_admin r_skin->c_eng r_skin->c_ppe r_skin->c_waste r_eye->c_admin r_eye->c_eng r_eye->c_ppe r_eye->c_waste r_inhalation->c_admin r_inhalation->c_eng r_inhalation->c_ppe r_inhalation->c_waste

References

Methodological & Application

Application Note: Synthesis of 3-Fluoro-4-biphenylboronic Acid from 4-bromo-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed two-step synthetic protocol for the preparation of 3-fluoro-4-biphenylboronic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences with the conversion of commercially available 4-bromo-2-fluoroaniline to 4-bromo-2-fluorobiphenyl via a Gomberg-Bachmann reaction. The subsequent palladium-catalyzed Miyaura borylation of the biphenyl intermediate affords the target boronic acid. This document outlines the detailed experimental procedures, presents key reaction data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a key building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and the development of advanced materials. The presence of the fluoro and biphenyl moieties, coupled with the versatile reactivity of the boronic acid group, makes it an attractive starting material for Suzuki-Miyaura cross-coupling reactions. This note details a reliable synthetic route starting from 4-bromo-2-fluoroaniline.

Overall Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: Gomberg-Bachmann Reaction cluster_1 Step 2: Miyaura Borylation 4-bromo-2-fluoroaniline 4-bromo-2-fluoroaniline diazonium_salt Diazonium Salt Intermediate 4-bromo-2-fluoroaniline->diazonium_salt 1. NaNO₂, HCl, 0-5 °C 4-bromo-2-fluorobiphenyl 4-bromo-2-fluorobiphenyl diazonium_salt->4-bromo-2-fluorobiphenyl 2. Benzene, NaOH 4-bromo-2-fluorobiphenyl_2 4-bromo-2-fluorobiphenyl boronic_ester Pinacol Boronate Ester 4-bromo-2-fluorobiphenyl_2->boronic_ester Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, Dioxane, 80 °C 3-fluoro-4-biphenylboronic_acid This compound boronic_ester->3-fluoro-4-biphenylboronic_acid Acidic Workup

Caption: Overall synthetic scheme for this compound.

Data Presentation

The following table summarizes the expected yields and purity for each step of the synthesis. These values are based on literature reports for similar transformations and may vary depending on experimental conditions.

StepReactionStarting MaterialProductTypical Yield (%)Typical Purity (%)
1Gomberg-Bachmann4-bromo-2-fluoroaniline4-bromo-2-fluorobiphenyl35-45[1]>95 (after chromatography)
2Miyaura Borylation4-bromo-2-fluorobiphenylThis compound60-80[2]>97 (after recrystallization)

Experimental Protocols

Step 1: Synthesis of 4-bromo-2-fluorobiphenyl via Gomberg-Bachmann Reaction

This protocol is adapted from established procedures for the Gomberg-Bachmann reaction.[1]

Materials:

  • 4-bromo-2-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Benzene

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-bromo-2-fluoroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Gomberg-Bachmann Coupling:

    • In a separate flask, prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0-5 °C.

    • To this cold NaOH solution, add benzene (10-20 eq).

    • With vigorous stirring, slowly add the cold diazonium salt solution to the benzene/NaOH mixture. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate 4-bromo-2-fluorobiphenyl.

Gomberg_Bachmann_Workflow start Start: 4-bromo-2-fluoroaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization coupling Gomberg-Bachmann Coupling (Benzene, NaOH) diazotization->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product Product: 4-bromo-2-fluorobiphenyl purification->product

Caption: Workflow for the synthesis of 4-bromo-2-fluorobiphenyl.

Step 2: Synthesis of this compound via Miyaura Borylation

This protocol is based on general procedures for the Miyaura borylation of aryl bromides.[2]

Materials:

  • 4-bromo-2-fluorobiphenyl

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-fluorobiphenyl (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

    • Add anhydrous 1,4-dioxane to the flask.

  • Reaction:

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude pinacol ester can be hydrolyzed to the boronic acid without further purification. Dissolve the crude ester in a mixture of acetone and 1 M HCl and stir at room temperature for 4-6 hours.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Miyaura_Borylation_Workflow start Start: 4-bromo-2-fluorobiphenyl borylation Miyaura Borylation (B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane, 80 °C) start->borylation hydrolysis Acidic Hydrolysis borylation->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup purification Recrystallization workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 4-bromo-2-fluoroaniline. The described two-step sequence, involving a Gomberg-Bachmann reaction followed by a Miyaura borylation, offers a practical route to this valuable synthetic intermediate. The provided methodologies and data serve as a useful resource for researchers in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Fluoro-4-biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Fluoro-4-biphenylboronic acid. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry, where the introduction of a fluorinated biphenyl moiety can significantly enhance the metabolic stability and bioavailability of drug candidates.[1][2]

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[3][4] This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of reactants.[5]

Fluorinated biphenyl structures are of particular interest in drug discovery. The fluorine atom can modulate the electronic properties of the molecule, improve metabolic stability, and enhance binding affinity to biological targets.[2][6] this compound serves as a key intermediate for introducing this valuable structural motif into potential therapeutic agents.[7]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[3] A base is required to activate the boronic acid for the transmetalation step.[8]

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The conditions may require optimization depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl bromide (e.g., 1-bromo-4-methoxybenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃))

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Extraction and purification supplies (e.g., separatory funnel, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

  • Solvent Addition: Add the degassed solvent system, for instance, a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of fluorinated boronic acids with various aryl halides, which can be extrapolated for reactions with this compound.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Fluorinated Boronic Acids

EntryAryl HalideCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95
21-Bromo-4-nitrobenzenePd₂(dba)₃ / SPhosK₃PO₄Toluene100880-90
32-BromopyridinePd(dppf)Cl₂Cs₂CO₃DMF1101675-85
44-ChlorotolueneXPhos Pd G3K₃PO₄THF/H₂O802470-80

Table 2: Influence of Reaction Parameters on Yield

ParameterVariationObservation
Catalyst Electron-rich phosphine ligands (e.g., SPhos, XPhos)Often improve yields for challenging substrates.[9][10]
Base Stronger bases (e.g., Cs₂CO₃, K₃PO₄)Can accelerate the reaction but may affect sensitive functional groups.
Solvent Aprotic polar solvents (e.g., Dioxane, DMF, THF) with waterWater is often necessary to dissolve the base and facilitate the reaction.[11]
Temperature 80-110 °CHigher temperatures can increase reaction rates but may also lead to side reactions.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_base_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 Boronate [R²B(OH)₃]⁻ Boronate->Transmetal Base Base (e.g., OH⁻) BoronicAcid R²B(OH)₂ BoronicAcid->Boronate RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start Setup Combine Reactants: This compound, Aryl Halide, Base Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Setup->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Cool, Dilute, and Extract Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for 3-Fluoro-4-biphenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-biphenylboronic acid is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reagent enables the synthesis of complex biaryl scaffolds, which are prevalent in a wide range of biologically active compounds. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates, making fluorinated biphenyl derivatives highly sought after in modern drug discovery.

These application notes provide an overview of the use of this compound in the synthesis of a potent kinase inhibitor, including detailed experimental protocols and pharmacological data.

Application: Synthesis of Activated Cdc42-Associated Kinase 1 (ACK1) Inhibitors

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, including prostate, breast, and lung cancer.[1][2] Aberrant ACK1 activity promotes tumor cell survival, proliferation, and resistance to targeted therapies.[3][4] The development of selective ACK1 inhibitors is a promising strategy to overcome drug resistance and improve patient outcomes.

This compound is a key intermediate in the synthesis of potent ACK1 inhibitors, such as the compound (R)-9b .[1][5] The biphenyl moiety of this inhibitor is crucial for its interaction with the kinase domain of ACK1.

Pharmacological Data of (R)-9b

The synthesized ACK1 inhibitor, (R)-9b, has demonstrated potent and selective inhibitory activity against ACK1 kinase. The following tables summarize its in vitro potency and cellular activity.

Table 1: In Vitro Kinase Inhibitory Activity of (R)-9b [5][6]

KinaseIC₅₀ (nM)
ACK1 56
JAK26
Tyk25
FGFR1160
ABL1206
CHK1154
ALK143
LCK136
ROS/ROS1124
cSrc438

Table 2: In Vivo Cellular Activity of (R)-9b in Human Cancer Cell Lines [1][5]

Cell LineCancer TypeIC₅₀ (µM)
LAPC4Prostate Cancer< 2
VCaPCastration-Resistant Prostate Cancer2

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of carbon-carbon bonds between an organoboron compound (e.g., this compound) and an organic halide or triflate.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow reagents Reactants: - Aryl Halide - Boronic Acid - Base reaction Reaction Mixture reagents->reaction catalyst Palladium Catalyst & Ligand catalyst->reaction solvent Degassed Solvent solvent->reaction heating Heating (e.g., 80-120 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Chromatography) workup->purification product Purified Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of (R)-9b via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a key intermediate for the ACK1 inhibitor (R)-9b, utilizing a Suzuki-Miyaura coupling reaction with a boronic acid ester derived from this compound.

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine

  • This compound pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq).

  • Addition of Reagents: Add this compound pinacol ester (1.2 eq) and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous and degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.10 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl pyrimidine intermediate.[7]

Signaling Pathway

Diagram 2: Simplified ACK1 Signaling Pathway

ACK1_Signaling RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) ACK1 ACK1 RTK->ACK1 Activates AKT AKT ACK1->AKT Phosphorylates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis R9b (R)-9b R9b->ACK1 Inhibits

Caption: Simplified ACK1 signaling pathway and the inhibitory action of (R)-9b.

Conclusion

This compound is a key synthetic intermediate for the development of potent and selective kinase inhibitors. The provided protocols and data for the synthesis of the ACK1 inhibitor (R)-9b highlight the utility of this reagent in constructing complex, biologically active molecules. The strategic incorporation of the fluorobiphenyl moiety can lead to compounds with improved pharmacological profiles, offering new avenues for the treatment of various diseases, particularly cancer. Researchers are encouraged to explore the use of this compound in their drug discovery programs.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 3-Fluoro-4-biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-biphenylboronic acid is a versatile and valuable building block in medicinal chemistry and pharmaceutical development. Its unique structural features, including the biphenyl scaffold and a fluorine substituent, make it an important intermediate for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in pharmaceutical synthesis is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the efficient construction of biaryl and heteroaryl structures, which are common motifs in a wide range of therapeutic agents.

The general scheme for the Suzuki-Miyaura coupling reaction involving this compound is as follows:

Suzuki_Miyaura_Reaction 3-Fluoro-4-biphenylboronic_acid <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://storage.googleapis.com/gemini-in-output/images/3-fluoro-4-biphenylboronic_acid.png"/>TD>TR><TR><TD>3-Fluoro-4-biphenylboronic acidTD>TR>TABLE>> Coupled_Product <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://storage.googleapis.com/gemini-in-output/images/coupled_product.png"/>TD>TR><TR><TD>Biaryl ProductTD>TR>TABLE>> 3-Fluoro-4-biphenylboronic_acid->Coupled_Product Pd Catalyst, Base Aryl_Halide <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>Ar-XTD>TR><TR><TD>(Aryl or Heteroaryl Halide/Triflate)TD>TR>TABLE>> Aryl_Halide->Coupled_Product

Caption: General Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of a Diflunisal Analogue Intermediate

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), features a 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid structure. A key step in the synthesis of Diflunisal and its analogues involves the formation of the biphenyl core. The following protocol outlines the synthesis of a key intermediate for a Diflunisal analogue, 2',4'-difluoro-4-hydroxybiphenyl, via a Suzuki-Miyaura coupling reaction. This serves as a representative example of the application of fluorinated phenylboronic acids in pharmaceutical synthesis.

Experimental Protocol: Synthesis of 2',4'-Difluoro-4-hydroxybiphenyl

This protocol is adapted from established procedures for the synthesis of fluorinated biphenyls.

Materials:

  • 1-Bromo-2,4-difluorobenzene

  • 4-Hydroxyphenylboronic acid (as a proxy for a functionalized this compound derivative)

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-bromo-2,4-difluorobenzene (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).[1]

  • Solvent Addition: Add a 4:1 mixture of toluene and deionized water to the flask.[1]

  • Inert Atmosphere: Fit the flask with a reflux condenser and purge the system with an inert gas, such as nitrogen or argon.[1]

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring under the inert atmosphere. Maintain this temperature for 12 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 2',4'-difluoro-4-hydroxybiphenyl as a solid.[1]

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup (Reactants, Base, Catalyst) solvent 2. Solvent Addition (Toluene/Water) setup->solvent inert 3. Inert Atmosphere (N2 or Ar Purge) solvent->inert react 4. Reaction (80°C, 12h) inert->react cool 5a. Cool to RT react->cool extract 5b. Extraction (Ethyl Acetate, Water, Brine) cool->extract dry 5c. Drying and Concentration extract->dry purify 6. Column Chromatography dry->purify

Caption: Experimental workflow for biphenyl synthesis.

Quantitative Data

The yield and purity of the final product in Suzuki-Miyaura coupling reactions are influenced by several factors including the catalyst, base, solvent, and temperature. The following table summarizes representative quantitative data for the synthesis of Diflunisal and related fluorinated biphenyls.

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
5-Bromosalicylic acid2,4-Difluorophenylboronic acidPd-diamine complexK₂CO₃DMF150-93-[2]
5-Halosalicylic acid2,4-Difluorophenylboronic acidPalladium catalystAlkaliOrganic solventReflux889.299.5 (HPLC)CN106496014A
1-Bromo-2,4-difluorobenzene4-Hydroxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water (4:1)8012--[1]
5-Bromosalicylic acid2,4-Difluorophenylboronic acidPdCl₂ (ligand-free)-DMF/Water (1:1)75-98-[3]

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)L_n-Ar Transmetal->PdII_R_Ar BaseX [B(OH)₃X]⁻ Transmetal->BaseX RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar RedElim->Product ArX Ar-X ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: Suzuki-Miyaura catalytic cycle.

Conclusion

This compound is a crucial building block for the synthesis of pharmaceutical intermediates, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in drug development to effectively utilize this compound in the creation of novel and potent therapeutic agents. The ability to efficiently construct fluorinated biaryl cores opens up a vast chemical space for the design of next-generation pharmaceuticals with improved properties.

References

Application Notes and Protocols for C-C Bond Formation with 3-Fluoro-4-biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for carbon-carbon (C-C) bond formation utilizing 3-Fluoro-4-biphenylboronic acid. This versatile building block is particularly valuable in medicinal chemistry and materials science for the synthesis of complex biaryl and terphenyl structures. The inclusion of a fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of target molecules.

The primary focus of these notes is the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for C-C bond formation. Additionally, principles of the Heck reaction, another important palladium-catalyzed transformation, will be discussed in the context of its application with arylboronic acids.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. It is a powerful tool for the synthesis of biaryls, vinylarenes, and polyaryls.

General Reaction Scheme:

Where Ar = 3-Fluoro-4-biphenyl, and R-X = an aryl or vinyl halide/triflate.

Key Reaction Parameters and Optimization:
  • Palladium Catalyst: The choice of palladium catalyst and associated ligands is crucial for reaction efficiency. Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and various palladium precatalysts. The use of specific phosphine ligands can enhance catalytic activity, particularly with less reactive aryl chlorides.

  • Base: A base is essential for the activation of the boronic acid to facilitate transmetalation to the palladium center. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed. The choice of base can impact the reaction rate and the prevalence of side reactions, such as protodeboronation.

  • Solvent System: A variety of solvents can be utilized, often in biphasic mixtures to facilitate the dissolution of both organic and inorganic reagents. Common solvent systems include toluene/water, dioxane/water, and DMF/water.

  • Temperature: Reactions are typically conducted at elevated temperatures, ranging from room temperature to reflux, to ensure a reasonable reaction rate. Microwave-assisted heating can significantly shorten reaction times.

Experimental Protocols:

Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is advantageous for rapid reaction optimization and the synthesis of compound libraries.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a microwave reaction vial, combine the aryl halide, this compound, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add the dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-30 minutes.

  • After cooling, filter the reaction mixture.

  • Purify the filtrate by an appropriate method, such as preparative HPLC or column chromatography.

Data Presentation:

The following tables summarize typical reaction conditions and outcomes for Suzuki-Miyaura couplings involving fluorinated arylboronic acids, providing a basis for comparison and optimization. While specific data for this compound is not extensively published, the data for the structurally similar 4-fluorophenylboronic acid is presented as a representative example.[1]

Table 1: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with 1-Bromo-4-fluorobenzene[1]

Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Conversion (%)
G-COOH-Pd-10 (0.1)K₂CO₃ (2.0)DMF/H₂O (95:5)70385
G-COOH-Pd-10 (0.1)K₂CO₃ (2.0)DMF/H₂O (95:5)702495
G-COOH-Pd-10 (0.1)K₂CO₃ (2.0)DMF/H₂O (95:5)110390
G-COOH-Pd-10 (0.1)K₂CO₃ (2.0)DMF/H₂O (95:5)11024>99

Table 2: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides at 110 °C[1]

Aryl BromideTime (h)Conversion (%)
1-Bromo-2-fluorobenzene388
1-Bromo-3-fluorobenzene392
2-Bromo-5-fluorotoluene375
2-Bromo-4-fluorotoluene368

Heck Reaction

The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed C-C coupling of an unsaturated halide or triflate with an alkene in the presence of a base.[2] An oxidative version of the Heck reaction has been developed for the coupling of arylboronic acids with alkenes.[3]

General Reaction Scheme (Oxidative Heck):

Where Ar = 3-Fluoro-4-biphenyl

This reaction often proceeds under milder conditions than the traditional Heck reaction and can sometimes be performed in the absence of a base and ligand.[3]

Experimental Protocol: Oxidative Heck Reaction (General)

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Oxidant (e.g., benzoquinone, O₂)

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • To a reaction vessel, add this compound, the alkene, and the solvent.

  • Add Pd(OAc)₂ and the oxidant.

  • Stir the reaction at the desired temperature (can range from room temperature to 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation ArB(OH)₂ Base PdII_RAr R-Pd(II)L₂-Ar Transmetalation->PdII_RAr RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 R-Ar

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Catalyst - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Preparation of Biaryl Compounds Using 3-Fluoro-4-biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 3-Fluoro-4-biphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. The introduction of the 3-fluoro-4-biphenyl moiety is of significant interest in medicinal chemistry and materials science, as the presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biaryl compounds.[1][2] This reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2]

This compound is a valuable building block for introducing the 3-fluoro-4-biphenyl group, a structural motif found in various biologically active compounds and advanced materials. The fluorine substituent can significantly influence the electronic properties and conformational preferences of the resulting biaryl compound, making it a key tool in drug design and the development of novel organic materials.[3][4]

Key Applications

The biaryl compounds synthesized using this compound are of particular interest in drug discovery. The incorporation of fluorine atoms into drug candidates can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the in vivo half-life of a drug.

  • Increased Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.

  • Improved Pharmacokinetics: Fluorine substitution can modulate lipophilicity, affecting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 PdII_complex Ar'-Pd(II)L2-X Pd0->PdII_complex Ar'-X ArylHalide Ar'-X (Aryl Halide) OxidativeAddition Oxidative Addition PdII_biaryl Ar'-Pd(II)L2-Ar PdII_complex->PdII_biaryl [Ar-B(OH)3]- BoronicAcid Ar-B(OH)2 (this compound) Transmetalation Transmetalation Base Base (e.g., K2CO3) PdII_biaryl->Pd0 BiarylProduct Ar-Ar' (Biaryl Product) PdII_biaryl->BiarylProduct ReductiveElimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A general workflow for the synthesis of biaryl compounds using this compound is depicted below.

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Aryl Halide - this compound - Palladium Catalyst & Ligand - Base - Solvent Start->ReactionSetup Degassing Degas Reaction Mixture (e.g., N2 or Ar sparging) ReactionSetup->Degassing Heating Heat Reaction Mixture (e.g., 80-110 °C) Degassing->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heating->Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - Melting Point Purification->Characterization End End Characterization->End

Caption: General experimental workflow for biaryl synthesis.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The conditions can be optimized for specific substrates.

Protocol 1: General Procedure for the Synthesis of a Terphenyl Derivative

This protocol is adapted from the synthesis of fluorinated terphenyls and can be applied to the reaction of this compound with a suitable aryl bromide.[5]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Methanol (or a mixture of THF/water or Dioxane/water)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), potassium phosphate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (e.g., methanol, or a 4:1 mixture of THF/water or Dioxane/water) to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of fluorinated boronic acids with various aryl halides. While specific data for this compound is limited in the literature, these examples with structurally similar compounds provide a strong basis for experimental design.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O (95:5)1103>95 (conversion)[6]
21-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O (95:5)11024~90 (conversion)[6]
31,4-Dibromo-2,5-difluorobenzenePhenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Methanol90-100885[5]
44-Chloroanisole2,6-Difluorophenylboronic acidXPhos-Pd G2 (2)K₃PO₄THF/H₂O (1:2)rt0.593[3]
5Aryl Bromide (general)Phenylboronic acidPd(OAc)₂/LigandCs₂CO₃Dioxane8012-2488-99[7]

Note: The yields and reaction times are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used. The data in the table should be used as a guideline for optimization.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Bases such as potassium carbonate and potassium phosphate can be corrosive and irritating.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 3-Fluoro-4-biphenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-biphenylboronic acid is a fluorinated organic compound that serves as a versatile building block in the synthesis of advanced materials. Its unique molecular structure, featuring a biphenyl core with a fluorine substituent and a boronic acid group, makes it a valuable precursor for creating materials with tailored electronic, optical, and liquid crystalline properties. The fluorine atom can enhance thermal stability, influence molecular packing, and modify the electronic characteristics of the final material. The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to construct complex conjugated systems.

These properties make this compound a compound of interest in the development of materials for organic light-emitting diodes (OLEDs), liquid crystals (LCs), and sensors. This document provides an overview of its applications, relevant (analogous) quantitative data, and detailed experimental protocols.

Key Applications in Materials Science

The primary application of this compound in materials science is as a monomer in the synthesis of:

  • Liquid Crystals: The introduction of a lateral fluorine atom can significantly influence the mesomorphic properties, dielectric anisotropy, and viscosity of liquid crystal molecules. Fluorinated biphenyls are key components in liquid crystal displays (LCDs).[1][2][3]

  • Organic Light-Emitting Diodes (OLEDs): As a building block for hole-transporting materials (HTMs) and emissive layers, the fluoro-biphenyl unit can be incorporated to tune the energy levels and charge-carrier mobility of the resulting materials, impacting the efficiency and stability of OLED devices.[4]

  • Conjugated Polymers for Sensors: The boronic acid group can act as a recognition site for diols (like glucose), and the fluorinated biphenyl structure can be part of a larger conjugated polymer system that transduces a binding event into a detectable signal (e.g., a change in fluorescence or impedance). The electron-withdrawing nature of fluorine can enhance the sensitivity of such sensors.

Data Presentation

Table 1: Analogous Liquid Crystal Properties

Compound ClassMesophase TypeTransition Temperatures (°C)Dielectric Anisotropy (Δε)Reference
Fluorinated BiphenylsNematic, SmecticCr 50-80 N 100-150 INegative[2][3]
Difluoro-terphenylsSmectic BCr 56.4 SmB 101.5 INot Reported[5]

Note: Cr = Crystal, N = Nematic, Sm = Smectic, I = Isotropic. Transition temperatures are highly structure-dependent.

Table 2: Analogous OLED Device Performance (Hole Transport Materials)

HTM based onHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)Device Efficiency (PCE %)Reference
Fluorinated Triarylamine-5.1 to -5.3-2.0 to -2.210⁻⁴ to 10⁻³12 - 16[6]
Fluorinated Benzothiadiazole-5.4-3.2~10⁻⁴>80% FF

Note: HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital, PCE = Power Conversion Efficiency, FF = Fill Factor. Performance is highly dependent on the specific device architecture.

Table 3: Analogous Sensor Performance

Sensor TypeAnalyteDetection RangeDetection LimitReference
Fluorinated Phenylboronic Acid PolymerGlucose0.05 - 25 mM0.05 mM
Phenylboronic Acid-functionalized PolymerDopamineNot SpecifiedNot Specified

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of materials using this compound, based on standard laboratory procedures for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Synthesis of a Fluorinated Biphenyl Core for Liquid Crystals or OLED Materials

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture, typically 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired fluorinated biphenyl compound.

Visualization:

Suzuki_Coupling_Workflow start Start reactants Combine Aryl Bromide, This compound, and Base in Schlenk Flask start->reactants inert Establish Inert Atmosphere (N2/Ar) reactants->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat to Reflux (80-100 °C) catalyst->reaction workup Cool, Quench, and Extract reaction->workup purify Column Chromatography workup->purify product Purified Product purify->product

Suzuki-Miyaura Coupling Workflow
Protocol 2: Electropolymerization for a Sensor Application

This protocol outlines a general method for the electropolymerization of a thiophene-based monomer functionalized with a fluoro-containing phenylboronic acid (synthesized via Suzuki coupling as in Protocol 1) for glucose sensing.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Counter Electrode (e.g., Platinum wire)

  • Reference Electrode (e.g., Ag/AgCl)

  • Electrolyte Solution (e.g., 0.1 M LiClO₄ in acetonitrile)

  • Monomer (e.g., EDOT-functionalized this compound derivative, ~10 mM in the electrolyte solution)

  • Phosphate Buffered Saline (PBS) for testing

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and ethanol, and dry under a stream of nitrogen.

  • Electropolymerization: Place the three electrodes in the electrolyte solution containing the monomer. Apply a constant potential (e.g., +1.4 V vs. Ag/AgCl) or cycle the potential (cyclic voltammetry) to induce polymerization on the working electrode surface.

  • Film Characterization: After polymerization, rinse the modified electrode with the solvent to remove unreacted monomer. The polymer film can be characterized by techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM).

  • Sensor Testing: Place the modified electrode in a PBS solution (pH 7.4). Record the electrochemical impedance spectrum (EIS). Add aliquots of glucose solution to the PBS and record the EIS after each addition to measure the change in impedance, which correlates to the glucose concentration.

Visualization:

Sensor_Fabrication_Workflow start Start electrode_prep Polish and Clean Working Electrode start->electrode_prep electropolymerization Electropolymerization of Monomer in Electrolyte electrode_prep->electropolymerization characterization Rinse and Characterize Polymer Film (SEM, AFM) electropolymerization->characterization testing Electrochemical Testing in PBS with Glucose characterization->testing end End testing->end

Sensor Fabrication Workflow

Logical Relationships

The utility of this compound in materials science is predicated on a logical progression from its chemical properties to the functional characteristics of the final materials.

Logical_Relationships boronic_acid This compound (Precursor) suzuki Suzuki-Miyaura Cross-Coupling boronic_acid->suzuki fluorinated_biphenyls Fluorinated Biphenyl Derivatives (Intermediate Materials) suzuki->fluorinated_biphenyls material_properties Enhanced Properties: - Thermal Stability - Tunable Electronics - Specific Mesophases fluorinated_biphenyls->material_properties applications Applications material_properties->applications oleds OLEDs applications->oleds lcs Liquid Crystals applications->lcs sensors Sensors applications->sensors

From Precursor to Application

Conclusion

This compound is a valuable synthetic intermediate for the development of advanced organic materials. Its primary utility lies in the synthesis of fluorinated biphenyl derivatives via the Suzuki-Miyaura cross-coupling reaction. These derivatives are promising candidates for applications in liquid crystals, OLEDs, and sensors due to the advantageous properties imparted by the fluoro-biphenyl moiety. The provided protocols offer a general framework for the synthesis and application of materials derived from this precursor. Further research and development are likely to uncover more specific and optimized uses for this versatile compound in materials science.

References

Application Notes and Protocols for Miyaura Borylation in Boronate Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Miyaura borylation is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl or vinyl halides and triflates.[1][2][3] This reaction is of paramount importance in modern organic synthesis and medicinal chemistry as the resulting boronate esters are key intermediates in the widely used Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds.[1][4] The reaction is prized for its mild conditions and high tolerance for a wide variety of functional groups, making it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][5][6]

This document provides detailed experimental procedures, quantitative data on substrate scope, and visual diagrams to facilitate the successful implementation of the Miyaura borylation in a laboratory setting.

Reaction Principle and Key Reagents

The Miyaura borylation typically involves the reaction of an aryl or vinyl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2]

  • Substrates: Aryl, heteroaryl, or vinyl halides (I, Br, Cl) and triflates are common starting materials.[3]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most frequently used diboron reagent due to the stability and ease of handling of the resulting pinacol boronate esters.[2][5] Other boron sources like tetrahydroxydiboron [B₂(OH)₄] can also be employed.[7]

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is essential for the catalytic cycle. Common precatalysts include PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) and Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).[1]

  • Base: A mild base is crucial for the reaction to proceed. Potassium acetate (KOAc) is the most common choice as stronger bases can promote a subsequent Suzuki coupling of the product, thereby reducing the yield of the desired boronate ester.[1][2]

  • Solvent: Anhydrous and degassed polar aprotic solvents such as 1,4-dioxane, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) are typically used.[8]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Miyaura Borylation of an Aryl Halide

This protocol provides a representative example for the borylation of an aryl halide using PdCl₂(dppf) as the catalyst.

Materials:

  • Aryl halide (e.g., Aryl bromide) (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 - 0.05 mmol, 3 - 5 mol%)

  • Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed 1,4-dioxane (5 - 10 mL)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol), and potassium acetate (3.0 mmol) under an inert atmosphere.

  • Solvent Addition: Add anhydrous and degassed 1,4-dioxane (5 mL) to the flask via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture with stirring at 80-100 °C for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or ¹H NMR spectroscopy of an aliquot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aryl boronate pinacol ester.

Data Presentation

Table 1: Typical Reaction Conditions for Miyaura Borylation
ParameterConditionNotes
Substrate Aryl/Vinyl Halide or Triflate1.0 equivalent
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)1.1 - 1.5 equivalents
Catalyst PdCl₂(dppf)·CH₂Cl₂3 - 5 mol%
Base Potassium Acetate (KOAc)2.5 - 3.0 equivalents
Solvent 1,4-Dioxane, DMSO, DMFAnhydrous and degassed
Temperature 80 - 120 °CSubstrate dependent
Reaction Time 8 - 24 hoursMonitored for completion
Table 2: Substrate Scope and Yields for the Borylation of Aryl Chlorides

Reaction Conditions: Aryl chloride (1.0 equiv.), B₂pin₂ (1.2 equiv.), K₃PO₄·7H₂O (3.0 equiv.), XPhos-Pd-G2 (0.5 mol%), XPhos (0.25 mol%), EtOH, Room Temperature.[9]

EntryAryl ChlorideProductTime (h)Yield (%)
12-Chloroaniline2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline1.096
23-Chloroanisole1-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene0.598
34-Chlorobenzyl alcohol(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol1.592
44-Chlorophenol4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol2.089
54-Chlorobenzaldehyde4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde1.595
64-Chloroacetophenone1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one4.091
74-Chlorobenzonitrile4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile1.598
82-Chloropyridine2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine1.596

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aryl Halide, B₂pin₂, Pd Catalyst, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat Reaction Mixture (e.g., 80-100 °C, 12-16 h) solvent->heat Under Inert Atmosphere monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion filter Dilute and Filter cool->filter extract Aqueous Work-up filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Boronate Ester

Caption: General experimental workflow for the Miyaura borylation reaction.

Catalytic Cycle

G Pd0 Pd(0)Lₙ ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOAc Ar-Pd(II)-OAc ArPdX->ArPdOAc Ligand Exchange (KOAc) ArPdBPin Ar-Pd(II)-BPin ArPdOAc->ArPdBPin Transmetalation (B₂pin₂) ArPdBPin->Pd0 Reductive Elimination (Ar-BPin)

Caption: Catalytic cycle of the palladium-catalyzed Miyaura borylation.

References

Application Notes & Protocols: 3-Fluoro-4-biphenylboronic Acid in Flow Chemistry Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-Fluoro-4-biphenylboronic acid as a key reactant in continuous flow chemistry systems, primarily focusing on its application in Suzuki-Miyaura cross-coupling reactions. The protocols outlined are designed to guide researchers in developing robust and scalable processes for the synthesis of complex fluorinated biaryl compounds, which are of significant interest in pharmaceutical and materials science.

Introduction

This compound is a valuable building block in organic synthesis, enabling the introduction of a fluorinated biphenyl moiety into a target molecule. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of drug candidates, such as metabolic stability and binding affinity. Flow chemistry offers a powerful platform for conducting Suzuki-Miyaura cross-coupling reactions using this reactant, providing numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous reagents, and straightforward scalability.[1][2][3][4]

The continuous flow synthesis of biaryl compounds is a well-established methodology.[1][2][5] While specific literature on the continuous flow application of this compound is emerging, protocols can be effectively adapted from studies involving structurally similar fluorinated boronic acids.[6][7][8]

Key Advantages of Flow Chemistry for Suzuki-Miyaura Coupling

Utilizing a continuous flow setup for Suzuki-Miyaura reactions with this compound offers several key advantages:

  • Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given time, minimizing the risks associated with exothermic reactions or the use of hazardous materials.

  • Improved Efficiency and Yield: The superior heat and mass transfer in microreactors leads to faster reaction times and often higher product yields with fewer byproducts.[1][2]

  • Precise Process Control: Parameters such as temperature, pressure, and residence time can be accurately controlled, leading to greater reproducibility.

  • Scalability: Scaling up production is achieved by either running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

  • Automation: Flow systems are amenable to automation, allowing for high-throughput screening and optimization of reaction conditions.[9]

Generalized Experimental Workflow

A typical continuous flow setup for a Suzuki-Miyaura cross-coupling reaction involving this compound is depicted below. The system generally consists of pumps to deliver the reactant solutions, a micromixer to ensure efficient mixing, a heated reactor coil or packed bed where the reaction occurs, and a back-pressure regulator to maintain the desired pressure.

G cluster_0 Reactant Delivery A Aryl Halide Solution (Pump A) Mixer Micromixer (T- or Y-piece) A->Mixer B This compound & Base Solution (Pump B) B->Mixer C Catalyst Solution (Pump C) C->Mixer Reactor Heated Reactor Coil (Controlled Temperature) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Diagram 1: Generalized experimental workflow for a continuous flow Suzuki-Miyaura coupling.

Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling in a Flow System

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura cross-coupling of fluorinated aryl boronic acids in continuous flow.[6][7][8] Researchers should perform an initial optimization of reaction conditions (e.g., temperature, flow rate, stoichiometry) for their specific aryl halide substrate.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, DMF, acetonitrile, water mixtures)

  • Internal standard (for analytical purposes, e.g., trimethoxybenzene)

Equipment:

  • Continuous flow reactor system with at least two pumps

  • Micromixer (T-piece or Y-piece)

  • Reactor coil (PFA or stainless steel) of known volume

  • Heating unit for the reactor coil

  • Back-pressure regulator

  • Collection vials

  • Analytical equipment (e.g., HPLC, GC-MS)

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a stock solution of the aryl halide and an internal standard in the chosen solvent.

    • Solution B: In a separate flask, prepare a stock solution of this compound, the base, the palladium catalyst, and the ligand in the same solvent. Note: Depending on the stability and solubility of the catalyst, a separate catalyst stream may be employed.

  • System Setup:

    • Assemble the flow chemistry system as shown in Diagram 1.

    • Prime the pumps and lines with the reaction solvent.

    • Set the reactor temperature (e.g., 80-150 °C).

    • Set the back-pressure regulator to the desired pressure (e.g., 5-10 bar) to prevent solvent boiling.

  • Reaction Execution:

    • Pump Solutions A and B at the desired flow rates into the micromixer. The total flow rate and reactor volume will determine the residence time.

    • Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.

    • Collect fractions of the reaction output for analysis.

  • Analysis and Work-up:

    • Quench the collected fractions with water or a suitable quenching agent.

    • Extract the product with an organic solvent.

    • Analyze the organic layer by HPLC or GC-MS to determine conversion and yield.

Quantitative Data from Analogous Reactions
Aryl BromideBoronic AcidTemp (°C)Time (h)Conversion (%)TOF (h⁻¹)
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acid1103>9967.1
1-Bromo-3-fluorobenzene4-Fluorophenylboronic acid11039563.3
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acid11038959.3

Table 1: Halide conversions in Suzuki-Miyaura C-C coupling reactions using 4-fluorophenylboronic acid and different fluorinated arylbromides in a batch process.[7] This data can inform initial temperature and catalyst loading considerations for flow chemistry experiments.

Logical Relationship of Key Reaction Parameters

The successful implementation of a flow chemistry protocol requires a systematic optimization of various interconnected parameters. The following diagram illustrates the logical relationships between these parameters and the desired outcomes.

G cluster_0 Input Parameters cluster_1 System Parameters cluster_2 Output Metrics Temperature Temperature Yield Yield Temperature->Yield Purity Purity Temperature->Purity Flow_Rate Flow Rate Residence_Time Residence Time Flow_Rate->Residence_Time Concentration Concentration Concentration->Yield Throughput Throughput Concentration->Throughput Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity Catalyst_Loading Catalyst/Ligand Catalyst_Loading->Yield Base Base Base->Yield Solvent Solvent Solvent->Yield Residence_Time->Yield Residence_Time->Throughput Pressure System Pressure Pressure->Solvent Boiling Point Yield->Throughput

Diagram 2: Logical relationships of key parameters in flow chemistry optimization.
Troubleshooting and Optimization

  • Low Conversion:

    • Increase the residence time by decreasing the flow rate.

    • Increase the reaction temperature.

    • Increase the catalyst loading.

    • Ensure efficient mixing; if necessary, use a more sophisticated micromixer.

  • Poor Selectivity/Byproduct Formation:

    • Decrease the reaction temperature.

    • Shorten the residence time.

    • Optimize the stoichiometry of the reactants.

    • Screen different catalyst/ligand combinations.

  • Clogging:

    • Ensure all reagents are fully dissolved in the solvent.

    • Use a solvent system that maintains the solubility of all components, including the product and byproducts.

    • Consider using a packed-bed reactor with an immobilized catalyst to prevent precipitation of the catalyst.

Conclusion

The use of this compound in continuous flow chemistry systems presents a highly efficient and scalable method for the synthesis of valuable fluorinated biaryl compounds. By leveraging the principles of flow chemistry and adapting protocols from similar reactions, researchers can develop robust synthetic routes with improved safety, efficiency, and control. The provided application notes and protocols serve as a foundational guide for scientists and drug development professionals to explore the potential of this technology in their research endeavors.

References

Troubleshooting & Optimization

preventing protodeboronation of fluorinated boronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation in Suzuki-Miyaura coupling reactions involving fluorinated boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with fluorinated arylboronic acids?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction is particularly problematic for electron-deficient arylboronic acids, such as those containing fluorine atoms. The electron-withdrawing nature of fluorine makes the boronic acid more susceptible to this decomposition pathway, leading to the consumption of the starting material, reduced yields of the desired coupled product, and the formation of impurities that can complicate purification.[2][3]

Q2: How should I store and handle my fluorinated boronic acids to ensure their stability?

A2: To maintain the stability of fluorinated boronic acids, it is crucial to store them under the correct conditions. They should be kept in a tightly sealed container in a dry, well-ventilated area.[2] For long-term stability, refrigeration (below 4°C/39°F) is recommended.[2] Storing the compound under an inert atmosphere, such as nitrogen or argon, can further prevent degradation.[2][4]

Q3: What are the signs of degradation in my fluorinated boronic acid?

A3: While visual inspection may not be sufficient, signs of degradation can be confirmed through analytical techniques. The most reliable method is NMR spectroscopy, where the appearance of signals corresponding to the protodeboronated arene (e.g., 1,4-difluorobenzene from 2,5-difluorophenylboronic acid) indicates decomposition.[2] A broadened or depressed melting point compared to the literature value can also suggest the presence of impurities resulting from degradation.[2]

Q4: Can I use fluorinated boronic acids directly in a Suzuki-Miyaura coupling reaction?

A4: While it is possible, using fluorinated boronic acids directly can be challenging due to their propensity for protodeboronation under the basic conditions of the reaction.[2][5] It is often recommended to use more stable derivatives, such as pinacol or MIDA esters, to achieve higher yields and minimize side reactions.[1][5][6]

Troubleshooting Guides

Issue 1: Low yield of the desired cross-coupling product and significant formation of the protodeboronated byproduct.

This is the most common issue when working with fluorinated boronic acids. The troubleshooting workflow below provides a step-by-step guide to address this problem.

TroubleshootingWorkflow cluster_0 Troubleshooting Flowchart cluster_1 Boron Reagent Modification cluster_2 Reaction Condition Optimization cluster_3 Catalyst System Enhancement start Low Yield & High Protodeboronation Observed step1 Modify the Boron Reagent (Most Effective) start->step1 step2 Optimize Reaction Conditions step1->step2 If still problematic boron1 Use Pinacol Ester step1->boron1 boron2 Use MIDA Ester (Slow release of boronic acid) step1->boron2 boron3 Use Organotrifluoroborate Salt step1->boron3 step3 Change Catalyst System step2->step3 If still problematic cond1 Use Milder Base (e.g., K3PO4, Cs2CO3, CsF) step2->cond1 cond2 Lower Reaction Temperature step2->cond2 cond3 Ensure Anhydrous Conditions step2->cond3 end Problem Resolved step3->end If successful cat1 Use Highly Active Pd Precatalyst (e.g., Buchwald Precatalysts) step3->cat1 cat2 Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) step3->cat2

Caption: Troubleshooting workflow for low yield and high protodeboronation.

Issue 2: Reaction is sluggish or incomplete, even with a stable boronic ester.

If you have already switched to a more stable boronic acid derivative and are still facing issues with reaction completion, consider the following:

  • Poor Catalyst Activity or Deactivation:

    • Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent catalyst oxidation.[7]

    • Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. Some phosphine ligands can be sensitive to air.[7]

    • Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion.[7]

    • Consider a different palladium precatalyst: Buchwald precatalysts are designed for easy activation to the active Pd(0) species and can be highly effective for challenging couplings.[6][8]

  • Suboptimal Solvent or Base Combination:

    • Solvent Choice: The choice of solvent can impact the solubility of your reagents and the stability of reaction intermediates. Common solvents include dioxane, THF, DMF, and toluene, often with a small amount of water.[6] The optimal solvent system may need to be determined empirically.

    • Base Strength and Solubility: The base not only facilitates transmetalation but also influences the rate of protodeboronation. While milder bases are generally preferred, they must be sufficiently soluble and active to promote the desired reaction. K₃PO₄ and Cs₂CO₃ are often good choices.[5]

Data Presentation

The following tables summarize the impact of various reaction parameters on the outcome of Suzuki-Miyaura couplings with protodeboronation-prone boronic acids.

Table 1: Effect of Boronic Acid Derivative on Yield

Boronic Acid DerivativeTypical Yield of Coupled ProductTendency for ProtodeboronationNotes
Free Boronic AcidVariable, often lowHighProne to rapid decomposition, especially at elevated temperatures.[5]
Pinacol EsterGood to ExcellentModerateOffers a good balance of stability and reactivity.[5][6]
MIDA EsterExcellentLowHighly stable; provides a slow release of the boronic acid, minimizing its concentration and thus protodeboronation.[1][5]
OrganotrifluoroborateGood to ExcellentLowStable salts that slowly release the boronic acid under the reaction conditions.[1]

Table 2: Influence of Base on Suzuki Coupling with a Fluorinated Boronic Acid

BaseRelative StrengthEffect on ProtodeboronationTypical Application
NaOH, KOHStrongHighGenerally avoided for sensitive boronic acids due to promotion of protodeboronation.[5]
K₂CO₃, Cs₂CO₃ModerateModerateCs₂CO₃ is often more effective due to its higher solubility and ability to promote the reaction at lower temperatures.[5]
K₃PO₄ModerateLow to ModerateA commonly used and effective base for suppressing protodeboronation while maintaining good reactivity.[5][7]
CsFMildLowCan be effective, particularly in anhydrous conditions.[5]

Experimental Protocols

Protocol 1: Preparation of a Pinacol Ester of a Fluorinated Arylboronic Acid

This protocol describes a general procedure for the protection of a fluorinated arylboronic acid as its pinacol ester to enhance stability.

  • Reagents and Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the fluorinated arylboronic acid (1.0 eq) and pinacol (1.1 eq).[2]

  • Solvent Addition: Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).[2]

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.[2]

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point for the cross-coupling of a fluorinated arylboronic acid pinacol ester with an aryl halide.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the fluorinated arylboronic acid pinacol ester (1.2-1.5 eq), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).[5]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for at least three cycles.[5]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-3 mol%) and the appropriate ligand (e.g., SPhos or XPhos, if not using a precatalyst that includes the ligand).[8]

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene) via syringe. A small, optimized amount of water may be beneficial, but start with anhydrous conditions if protodeboronation is severe.[5]

  • Reaction: Heat the reaction mixture to the desired temperature. It is advisable to start with a lower temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]

  • Purification: The crude product can be purified by column chromatography.[5]

Visualizations

CompetingPathways To maximize yield, conditions must favor k_coupling >> k_proto cluster_suzuki Desired Suzuki Coupling cluster_proto Undesired Protodeboronation BA Fluorinated Arylboronic Acid (Ar-B(OH)2) CoupledProduct Coupled Product (Ar-Ar') BA->CoupledProduct k_coupling ProtoProduct Protodeboronated Byproduct (Ar-H) BA->ProtoProduct k_proto ArX Aryl Halide (Ar'-X) ArX->CoupledProduct k_coupling Pd0 Pd(0) Catalyst Pd0->CoupledProduct k_coupling Base Base Base->CoupledProduct k_coupling Base->ProtoProduct k_proto

Caption: Competing pathways in Suzuki coupling with sensitive boronic acids.

SuzukiCycle The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OA_complex Ar'Pd(II)XL2 Pd0->OA_complex Oxidative Addition TM_complex Ar'Pd(II)(Ar)L2 OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination CoupledProduct Ar-Ar' TM_complex->CoupledProduct ArX Ar'-X ArX->OA_complex BoronicAcid ArB(OH)2 BoronicAcid->TM_complex Base Base Base->TM_complex

References

how to minimize homocoupling of 3-Fluoro-4-biphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on minimizing the homocoupling of 3-Fluoro-4-biphenylboronic acid.

Troubleshooting Guide: Minimizing Homocoupling of this compound

Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryl impurities. This not only diminishes the yield of the desired cross-coupled product but also complicates purification. This guide provides a systematic approach to diagnose and mitigate excessive homocoupling in your experiments.

Logical Workflow for Troubleshooting

The following diagram outlines a step-by-step process to identify and address the root causes of homocoupling.

G cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Secondary Optimization cluster_3 Advanced Solutions cluster_4 Resolution start High Homocoupling Detected oxygen Check for Oxygen/Air Leaks start->oxygen Is the reaction rigorously degassed? pd_source Review Palladium Source oxygen->pd_source Yes end Homocoupling Minimized oxygen->end No, improve degassing protocol ligand Optimize Ligand pd_source->ligand Using Pd(0) or Precatalyst pd_source->end Using Pd(II), switch to Pd(0) or precatalyst base Optimize Base ligand->base solvent Optimize Solvent base->solvent boronic_ester Use Boronic Ester Derivative solvent->boronic_ester temp_time Adjust Temperature/Time boronic_ester->temp_time temp_time->end G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products boronic_acid This compound suzuki_path Desired Suzuki Coupling boronic_acid->suzuki_path homo_path Undesired Homocoupling boronic_acid->homo_path aryl_halide Aryl Halide (Ar-X) aryl_halide->suzuki_path pd0 Pd(0) Catalyst pd0->suzuki_path pd0->homo_path O2 or Pd(II) product Cross-Coupled Product suzuki_path->product byproduct Homocoupled Dimer homo_path->byproduct

Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a particular focus on reactions involving substituted boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments, helping you to diagnose and resolve problems leading to low reaction yields.

Q1: My Suzuki coupling reaction has a low to non-existent yield. What are the fundamental parameters I should check first?

A1: When a Suzuki reaction fails, a systematic check of the foundational components is the most effective starting point. Here are the initial critical factors to investigate:

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and any accompanying phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as they can be sensitive to air and moisture. The active catalyst is the Pd(0) species; if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1][2]

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.[2] It is crucial to ensure that all solvents and reagents are properly degassed and that the reaction is conducted under a positive pressure of an inert gas such as argon or nitrogen.[1][3]

  • Reagent Quality and Stability: The purity of your aryl halide and, critically, your boronic acid is paramount. Boronic acids can degrade over time, especially when exposed to air and moisture, through processes like protodeboronation.[2] It is advisable to use fresh or properly stored boronic acid. The quality of the base is also important; it should be finely powdered and dry for reproducibility.[1][2]

  • Base and Solvent Selection: The choice of base and solvent is interdependent and critical for reaction success. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or products.[1] For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]

Q2: I suspect protodeboronation of my substituted boronic acid is the primary cause of my low yield. How can I mitigate this?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major side reaction, particularly with electron-rich, heteroaromatic, or vinyl boronic acids.[4] Here are several strategies to minimize this issue:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider switching to a weaker base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong hydroxides.[1][3][5]

  • Anhydrous Conditions: Since water is often the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1][5]

  • Use More Stable Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester (BPin), MIDA boronate, or an organotrifluoroborate salt, can protect it from premature decomposition.[5][6][7] These derivatives often exhibit slow release of the boronic acid into the reaction medium, keeping its concentration low and minimizing side reactions.[7]

  • Optimize Reaction Temperature and Time: Lowering the reaction temperature can disfavor the protodeboronation pathway.[5] However, this may require a more active catalyst system to achieve a reasonable reaction rate.[8]

Below is a troubleshooting workflow for addressing suspected protodeboronation:

G start Low Yield with Suspected Protodeboronation strategy1 Modify Boronic Acid start->strategy1 Is 'naked' boronic acid being used? strategy2 Optimize Reaction Conditions start->strategy2 strategy1->strategy2 No, or issue persists use_derivative Use a stabilized derivative: - Pinacol Ester - MIDA Boronate - Trifluoroborate strategy1->use_derivative Yes base_opt Base Optimization: - Use weaker, non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) - Ensure anhydrous conditions strategy2->base_opt temp_opt Temperature Control: - Lower reaction temperature strategy2->temp_opt catalyst_opt Catalyst System: - Use high-activity catalyst to accelerate cross-coupling strategy2->catalyst_opt end Improved Yield use_derivative->end base_opt->end temp_opt->end catalyst_opt->end

Troubleshooting workflow for low yield due to protodeboronation.

Q3: My reaction involves a sterically hindered boronic acid (e.g., with ortho-substituents), and the yield is poor. What modifications should I consider?

A3: Steric hindrance can significantly slow down the key steps of the Suzuki catalytic cycle, namely transmetalation and reductive elimination.[1] To overcome this, more forcing conditions and specialized catalyst systems are often necessary:

  • Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][3][6] These ligands promote both oxidative addition and reductive elimination.

  • More Active Catalyst Systems: For particularly challenging couplings, consider using highly active pre-catalysts that readily form the active Pd(0) species.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.

  • Stronger, Non-nucleophilic Bases: In some cases, stronger bases like potassium tert-butoxide (KOt-Bu) may be required, although care must be taken to avoid substrate degradation.[3]

Here is a logical workflow for troubleshooting reactions with sterically hindered substrates:

G start Low Yield with Sterically Hindered Substrate check_ligand Evaluate Ligand start->check_ligand check_conditions Modify Reaction Conditions check_ligand->check_conditions No, already using a bulky ligand use_bulky_ligand Switch to Bulky, Electron-Rich Ligand: - Buchwald-type (XPhos, SPhos) - N-Heterocyclic Carbene (NHC) check_ligand->use_bulky_ligand Is a simple ligand (e.g., PPh₃) being used? increase_temp Increase Reaction Temperature check_conditions->increase_temp stronger_base Consider a Stronger Base (e.g., KOt-Bu) check_conditions->stronger_base active_catalyst Use a More Active Pd Pre-catalyst check_conditions->active_catalyst use_bulky_ligand->check_conditions end Improved Yield increase_temp->end stronger_base->end active_catalyst->end

Troubleshooting workflow for sterically hindered substrates.

Q4: How do electron-donating and electron-withdrawing groups on the boronic acid affect the reaction yield?

A4: The electronic nature of the substituent on the aryl boronic acid significantly influences the transmetalation step.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the nucleophilicity of the organic group attached to boron, which generally accelerates the transmetalation step and often leads to higher yields and faster reactions.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step. This can lead to lower yields, especially if competing side reactions like protodeboronation occur. However, successful couplings with electron-deficient boronic acids can often be achieved by carefully optimizing the catalyst, ligand, and base.

Data Presentation: Quantitative Yield Comparison

The following tables summarize quantitative data from the literature to illustrate the impact of various substituents and reaction conditions on Suzuki coupling yields.

Table 1: Comparison of Yields with Electron-Donating vs. Electron-Withdrawing Boronic Acids

Aryl Boronic Acid SubstituentCoupling PartnerCatalyst / LigandBaseSolventYield (%)
4-OCH₃ (electron-donating)4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
4-CH₃ (electron-donating)4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O>95
4-CF₃ (electron-withdrawing)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O85
4-NO₂ (electron-withdrawing)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95

Table 2: Impact of Substituent Position on the Yield of Nitrophenylboronic Acid Coupling [4]

This table demonstrates the significant effect of steric hindrance from an ortho-substituent.

IsomerAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/ H₂O100295
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane100492
o-Nitrophenylboronic acid4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄t-AmylOH1101845

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Substituted Boronic Acid

This protocol provides a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, 10:1 v/v)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox or under a positive flow of inert gas, add the aryl halide, substituted boronic acid, palladium catalyst, ligand, and base to an oven-dried reaction vessel equipped with a stir bar.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Degassing: If not performed in a glovebox, seal the vessel and thoroughly degas the mixture by bubbling an inert gas through the solution for 10-15 minutes, or by using three cycles of vacuum-backfill with the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7][8]

Protocol 2: Preparation and Use of a More Stable Boronic Ester (Pinacol Ester)

This protocol is useful when dealing with an unstable boronic acid.

Part A: Borylation of Aryl Halide

  • Setup: To a flask, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (B₂Pin₂, 1.1 equiv), potassium acetate (KOAc, 3.0 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

  • Solvent and Reaction: Add a degassed solvent like dioxane. Heat the mixture at 80-100 °C until the starting aryl halide is consumed (monitor by TLC or GC-MS).

  • Isolation: After cooling, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate. The crude aryl boronic pinacol ester can often be used directly in the next step after purification by chromatography or recrystallization if necessary.

Part B: Suzuki Coupling with the Pinacol Ester

  • Procedure: Follow the general procedure in Protocol 1, substituting the boronic acid with the prepared aryl boronic pinacol ester (1.2 equiv). Note that for boronic esters, a base like K₃PO₄ or Cs₂CO₃ is often effective.

References

Technical Support Center: Optimizing Coupling Reactions with 3-Fluoro-4-biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-biphenylboronic acid in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?

A1: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction. Its main function is to activate the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate species then undergoes transmetalation with the palladium(II) complex more readily than the neutral boronic acid.

Q2: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield?

A2: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors. A primary concern with fluorinated arylboronic acids is the increased susceptibility to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] Other common causes include inefficient activation of the boronic acid, catalyst deactivation, or suboptimal reaction conditions.

Q3: What is protodeboronation and how can it be minimized when using this compound?

A3: Protodeboronation is a significant side reaction that lowers the yield of the desired product by consuming the boronic acid. The electron-withdrawing nature of the fluorine atom in this compound can make it more prone to this side reaction, particularly in the presence of strong bases and water. To minimize protodeboronation, consider the following strategies:

  • Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Anhydrous Conditions: Employ anhydrous solvents and reagents to reduce the presence of water, which can be a proton source for this side reaction.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.

Q4: Which type of base is generally recommended for Suzuki-Miyaura coupling with fluorinated arylboronic acids?

A4: For fluorinated arylboronic acids, which can be sensitive to strong bases, milder inorganic bases are generally recommended. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can be substrate-dependent, and screening of different bases may be necessary to optimize the reaction yield.

Q5: How does the fluorine substituent on the biphenylboronic acid affect the coupling reaction?

A5: The fluorine atom, being an electron-withdrawing group, can influence the electronic properties of the boronic acid. This can affect the rate of transmetalation and also increase the susceptibility of the molecule to side reactions like protodeboronation. While electron-withdrawing groups can sometimes lead to slower reactions, the specific effect can be complex and also depends on the other reaction components.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Ineffective activation of the boronic acid.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is sufficiently soluble in the reaction medium.
Catalyst deactivation.Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). Use freshly degassed solvents.
Suboptimal temperature.Gradually increase the reaction temperature. For challenging couplings, temperatures around 80-110 °C are common.[2]
Significant Protodeboronation Base is too strong or reaction conditions are too harsh.Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃). Use anhydrous solvents and reagents.
Prolonged reaction time at high temperature.Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Formation of Homocoupled Byproduct Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Inefficient catalyst system.Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands are often effective.
Incomplete Reaction Poor solubility of reagents.Choose a solvent system that effectively dissolves all reactants. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve the boronic acid and the inorganic base.
Insufficient amount of base.Ensure at least 2-3 equivalents of the base are used.

Data Presentation

Table 1: Comparison of Common Bases for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide *

BaseCatalyst SystemSolventTemperature (°C)Reported Yield (%)
K₂CO₃Pd(PPh₃)₄Dioxane/H₂O90~75-85
Cs₂CO₃Pd(dppf)Cl₂DMF100~80-90
K₃PO₄Pd₂(dba)₃ / XPhosToluene110~85-95
Na₂CO₃Pd(OAc)₂ / PPh₃n-propanol/H₂OReflux~70-80
CsF(A-taphos)₂PdCl₂DME/H₂O100High (qualitative)[3]

*Note: The yields presented are approximate and collated from various literature sources for similar fluorinated arylboronic acids and may vary depending on the specific aryl halide, catalyst loading, and reaction time. Direct comparative studies for this compound are limited.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using K₃PO₄

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the flask and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling using K₂CO₃

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • PdCl₂(dppf) (5 mol%)

  • N,N-Dimethylformamide (DMF) / Water (4:1)

Procedure:

  • In a microwave reaction vessel, combine the aryl halide, this compound, K₂CO₃, and PdCl₂(dppf).

  • Add the DMF/water solvent mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 10-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Remove the solvent under reduced pressure and purify the crude product.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_reagents Check Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK check_base Is Base Selection Optimal? check_conditions->check_base Conditions OK screen_bases Screen Milder Bases (K2CO3, Cs2CO3, K3PO4) check_base->screen_bases No check_side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) check_base->check_side_reactions Yes screen_bases->check_side_reactions mitigate_protodeboronation Use Anhydrous Conditions Consider Boronate Ester check_side_reactions->mitigate_protodeboronation Protodeboronation mitigate_homocoupling Ensure Rigorous Degassing check_side_reactions->mitigate_homocoupling Homocoupling optimize_catalyst Optimize Catalyst/Ligand System check_side_reactions->optimize_catalyst No Side Products mitigate_protodeboronation->optimize_catalyst mitigate_homocoupling->optimize_catalyst end Improved Yield optimize_catalyst->end

Troubleshooting Workflow for Low Yield

References

effect of temperature and reaction time on fluorinated boronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated boronic acids in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing a Suzuki-Miyaura coupling reaction with a fluorinated boronic acid?

A1: The key parameters to control for a successful coupling are the choice of catalyst and ligand, the base, the solvent system, the reaction temperature, and the reaction time. Fluorinated boronic acids can be sensitive to certain conditions, making careful optimization crucial. For instance, electron-withdrawing fluorine atoms can enhance the reactivity of the boronic acid but also increase its susceptibility to side reactions like protodeboronation.[1][2]

Q2: My reaction is showing low to no yield. What are the first troubleshooting steps?

A2: When encountering low or no product formation, systematically check the following:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active and not degraded. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it needs to be reduced in situ.[3]

  • Oxygen Contamination: The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[3][4]

  • Reagent Purity: Verify the purity of your aryl halide and fluorinated boronic acid. Boronic acids can degrade over time.[3]

  • Base and Solvent: The selection of base and solvent is interdependent and critical. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials.[3]

Q3: I am observing significant protodeboronation of my fluorinated boronic acid. How can this be minimized?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with electron-deficient boronic acids.[5][6] To mitigate this:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching to milder bases like K₃PO₄, K₂CO₃, or CsF.[3][5]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents can significantly reduce protodeboronation.[3]

  • Shorter Reaction Times: Minimize the exposure of the sensitive boronic acid to the reaction conditions by optimizing for a shorter reaction time.[5][7] Highly active catalysts that allow the reaction to proceed quickly are beneficial.[5]

Q4: How does temperature affect the coupling reaction with fluorinated boronic acids?

A4: Temperature has a significant impact on reaction rate and yield. Generally, increasing the temperature will increase the reaction rate.[8] However, for sensitive substrates like many fluorinated boronic acids, higher temperatures can also accelerate decomposition and side reactions such as protodeboronation. It is often a trade-off between achieving a reasonable reaction rate and maintaining the stability of the boronic acid. The optimal temperature should be determined experimentally for each specific substrate combination.[8] In some cases, reactions can be run at room temperature with a highly active catalyst system.[5][9][10]

Q5: What is the typical effect of reaction time on the yield?

A5: Initially, the product yield will increase with reaction time. However, for reactions involving sensitive fluorinated boronic acids, prolonged reaction times can lead to a decrease in yield due to the degradation of the boronic acid or the product.[7] Monitoring the reaction progress by techniques like TLC, GC-MS, or LC-MS is crucial to identify the optimal reaction time where the product formation is maximized and degradation is minimal.[3][5] For some systems, abbreviated reaction times are optimal to "outrun" the destructive side reaction of protodeboronation.[7]

Troubleshooting Guide

Issue: Low or No Product Yield

Possible Cause Suggested Solution
Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.[3]
Oxygen in the ReactionProperly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[3]
Impure ReagentsCheck the purity of the aryl halide and fluorinated boronic acid. Purify if necessary.
Suboptimal Base/SolventScreen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, CsF) and solvent systems (e.g., dioxane/water, THF/water, DMF).[3][11]
Incorrect TemperatureOptimize the reaction temperature. Start at a lower temperature and gradually increase it, monitoring for product formation and decomposition.[12][8]

Issue: Significant Protodeboronation

Possible Cause Suggested Solution
Base is too StrongSwitch to a milder base such as K₃PO₄, K₂CO₃, or CsF.[3][5]
Presence of WaterUse anhydrous solvents and reagents.
Reaction Time is too LongMonitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the basic conditions.[7]
High TemperatureLower the reaction temperature. A highly active catalyst may allow for lower reaction temperatures.[5]

Issue: Formation of Homocoupling Byproducts

Possible Cause Suggested Solution
Presence of OxygenThoroughly degas all solvents and maintain a strict inert atmosphere.[3][4]
Use of a Pd(II) PrecatalystThe presence of Pd(II) species can promote homocoupling. Ensure complete reduction to Pd(0).[4]
Electron-Deficient Arylboronic AcidsThis side reaction can be prevalent with electron-deficient arylboronic acids. Careful optimization of ligand and reaction conditions is necessary.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2,5-Difluorophenylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 2,5-Difluorophenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (5 mol%)

  • XPhos (15 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.2 equiv)

  • THF/Toluene/Water (3:3:1), degassed

  • Reaction flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a reaction flask, combine the aryl halide, 2,5-difluorophenylboronic acid, and sodium carbonate.[5]

  • Add the Pd₂(dba)₃ and XPhos to the flask.[5]

  • Seal the flask and thoroughly purge with an inert gas (e.g., argon or nitrogen).[5]

  • Add the degassed THF/Toluene/Water solvent mixture via syringe.[5]

  • Heat the reaction mixture to 95 °C and stir for 16-24 hours.[5]

  • Monitor the reaction progress by TLC or GC-MS.[5]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Protocol 2: Room Temperature Suzuki-Miyaura Coupling

This protocol is suitable for substrates that are sensitive to higher temperatures.

Materials:

  • Aryl halide (1.0 equiv)

  • Fluorinated boronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)[3]

  • Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution, degassed[5]

  • Anhydrous THF, degassed

  • Reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a reaction vial under an inert atmosphere, add the aryl halide and the fluorinated boronic acid.

  • Add the palladium precatalyst.[5]

  • Seal the vial and replace the atmosphere with an inert gas.[5]

  • Add degassed anhydrous THF.[5]

  • Add the degassed 0.5 M aqueous solution of K₃PO₄.[5]

  • Stir the reaction mixture vigorously at room temperature for 30 minutes to several hours, monitoring by TLC or GC-MS.[5]

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[5]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography.[5]

Data Presentation

Table 1: Effect of Temperature on Suzuki Coupling Yield

EntryAryl HalideBoronic AcidTemperature (°C)Time (h)Yield (%)Reference
11-bromo-4-fluorobenzene4-fluorophenylboronic acid708~95[8][14]
21-bromo-4-fluorobenzene4-fluorophenylboronic acid1103>95[8][14]
35-bromosalicylic acid2,4-difluorophenyl-boronic acid75-98[15]
4Pyridine-2-sulfonyl fluoride2-thiopheneboronic acid65-~40[16]
5Pyridine-2-sulfonyl fluoride2-thiopheneboronic acid100-~70[16]

Table 2: Effect of Reaction Time on Suzuki Coupling Conversion

EntryAryl HalideBoronic AcidTemperature (°C)Time (h)Conversion (%)Reference
11-bromo-4-fluorobenzenePhenylboronic acid703~85[8][14]
21-bromo-4-fluorobenzenePhenylboronic acid708~90[8][14]
31-bromo-4-fluorobenzenePhenylboronic acid7024~90[8][14]
41-bromo-4-fluorobenzenePhenylboronic acid1103>95[8][14]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Purge with Inert Gas catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat stir Stir and Monitor (TLC, GC-MS) heat->stir quench Cool and Quench with Water stir->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_flowchart start Low or No Yield check_catalyst Is the catalyst active and fresh? start->check_catalyst check_inert Is the reaction under inert atmosphere? check_catalyst->check_inert Yes replace_catalyst Use fresh or different catalyst check_catalyst->replace_catalyst No check_reagents Are reagents pure? check_inert->check_reagents Yes degas_setup Degas solvents and ensure inert atmosphere check_inert->degas_setup No check_conditions Are base, solvent, and temperature optimal? check_reagents->check_conditions Yes purify_reagents Purify starting materials check_reagents->purify_reagents No optimize_conditions Screen bases, solvents, and temperatures check_conditions->optimize_conditions No success Reaction Successful check_conditions->success Yes replace_catalyst->check_inert degas_setup->check_reagents purify_reagents->check_conditions optimize_conditions->success

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Cross-Coupling with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals facing challenges with sterically hindered boronic acids in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with sterically hindered boronic acids resulting in low to no yield?

A1: Low yields are common when working with sterically demanding substrates. The primary issue is that steric hindrance dramatically slows down the key steps in the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The bulky groups on either the boronic acid or the coupling partner impede the molecules from approaching the palladium center effectively.

Q2: What is protodeboronation and how does it affect my reaction?

A2: Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[3][4] This process is often accelerated by heat, the presence of a base, and water, which are standard components of a Suzuki coupling.[5] Sterically hindered boronic acids can be particularly susceptible if the desired cross-coupling reaction is slow, giving more time for this undesired pathway to occur.[6]

Q3: Can I use standard Suzuki coupling conditions like Pd(PPh₃)₄ for hindered substrates?

A3: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often ineffective for sterically hindered substrates.[1] The ligands are not bulky or electron-rich enough to promote the formation of the highly reactive, coordinatively unsaturated palladium(0) species needed to overcome the steric barriers of the reaction.[7]

Q4: My boronic acid seems to be decomposing on the shelf. Is this common?

A4: Yes, some boronic acids, especially certain heterocyclic and vinyl derivatives, are inherently unstable and can decompose over time through oxidation, polymerization, or protodeboronation.[5][8] It is recommended to use fresh or properly stored boronic acids. For notoriously unstable compounds, using air-stable surrogates like MIDA boronates or trifluoroborate salts is a highly effective strategy.[3][9]

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you observe low or no yield, follow this systematic troubleshooting workflow. The most critical factor is often the catalyst and ligand system.[1]

// Nodes start [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; cause1 [label="Ineffective Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Boronic Acid Decomposition", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Suboptimal Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"];

solution1a [label="Screen Bulky Ligands\n(e.g., XPhos, SPhos, RuPhos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Use N-Heterocyclic Carbene\n(NHC) Ligands", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1c [label="Switch to a Pre-catalyst\n(e.g., Buchwald type)", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution2a [label="Use Anhydrous Base & Solvent\n(Minimize water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2b [label="Switch to Boronic Ester\n(Pinacol, MIDA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2c [label="Use a Milder Base\n(e.g., K₃PO₄, KF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

solution3a [label="Increase Temperature", fillcolor="#5F6368", fontcolor="#FFFFFF"]; solution3b [label="Screen Solvents\n(Toluene, Dioxane, 2-MeTHF)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; solution3c [label="Thoroughly Degas System", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> cause1 [label="Potential Cause"]; start -> cause2 [label="Potential Cause"]; start -> cause3 [label="Potential Cause"];

cause1 -> solution1a [label="Solution"]; cause1 -> solution1b [label="Solution"]; cause1 -> solution1c [label="Solution"];

cause2 -> solution2a [label="Solution"]; cause2 -> solution2b [label="Solution"]; cause2 -> solution2c [label="Solution"];

cause3 -> solution3a [label="Solution"]; cause3 -> solution3b [label="Solution"]; cause3 -> solution3c [label="Solution"]; } dot Caption: Troubleshooting workflow for low-yield couplings.

Issue 2: Significant Protodeboronation Observed

Protodeboronation competes directly with the desired cross-coupling. The strategy is to accelerate the productive catalytic cycle while suppressing the decomposition pathway.

SideReaction

Data & Condition Optimization

Success with hindered substrates requires careful selection of ligands, bases, and solvents. The following tables summarize recommended starting points based on literature.

Table 1: Ligand Selection for Hindered Couplings

Bulky, electron-rich phosphine ligands (often called Buchwald ligands) and N-Heterocyclic Carbene (NHC) ligands are highly effective.[2] They accelerate oxidative addition and reductive elimination, which are often the rate-limiting steps.[7]

Ligand TypeExamplesKey Advantage for Hindered Substrates
Biaryl Monophosphines XPhos, SPhos, RuPhosPromote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable palladium complexes, enhancing catalytic activity.[10]
Specialized Ligands AntPhos, BI-DIMEDeveloped specifically for extremely demanding couplings, such as tetra-ortho-substituted biaryls.[11][12]
Table 2: Base and Solvent Selection

The choice of base and solvent is crucial for balancing reactivity with substrate stability and minimizing side reactions like protodeboronation.[4]

ComponentRecommended ChoicesRationale & Considerations
Base K₃PO₄ (anhydrous, powdered)A moderately weak base that is highly effective and minimizes decomposition of base-sensitive functional groups.[4]
Cs₂CO₃A strong base, often provides higher yields but is more expensive and can degrade sensitive substrates.[4]
K-Ot-Bu / NaOt-BuVery strong bases, sometimes required for extremely hindered systems but increase the risk of side reactions.[10]
Solvent Toluene, Dioxane, 2-MeTHFAnhydrous, degassed aprotic solvents are standard. They offer good solubility for reagents and operate at higher temperatures.[4][10]
Toluene/H₂O or Dioxane/H₂OBiphasic systems can sometimes be beneficial, but the presence of water can increase protodeboronation. Use with caution.[4]

Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki Coupling

This protocol provides a robust starting point for coupling a di-ortho-substituted aryl bromide with a hindered boronic acid, using a Buchwald-type precatalyst.

Materials:

  • Aryl Halide (e.g., 2-bromo-1,3,5-trimethylbenzene) (1.0 equiv)

  • Sterically Hindered Boronic Acid (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)

  • Base: Anhydrous, finely powdered K₃PO₄ (2.0–3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or 2-MeTHF (to achieve ~0.1 M concentration)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium precatalyst, and powdered K₃PO₄.[2]

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[4]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to 80–110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 4–24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

References

Technical Support Center: Purification Strategies for Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boronic acid and boronate ester impurities from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for removing excess boronic acids or their byproducts after a reaction?

A1: The primary methods for purifying compounds from boronic acid-related impurities include:

  • Liquid-Liquid Extraction: Typically an acid-base extraction to exploit the acidic nature of boronic acids.

  • Chromatography: Including flash column chromatography on normal or modified silica gel, as well as reversed-phase chromatography.

  • Solid-Phase Extraction (SPE): Utilizing scavenger resins that selectively bind to boronic acids.

  • Crystallization/Recrystallization: A classic purification technique for solid products.[1]

  • Derivatization: Converting the boronic acid to a more easily separable derivative, such as a diethanolamine adduct.[1][2][3]

Q2: My desired product is an oil, so recrystallization is not an option. What is the best alternative?

A2: For oily products, liquid-liquid extraction, column chromatography, or solid-phase extraction are suitable alternatives.[1] The choice will depend on the specific properties of your compound and the impurities. Acid-base extraction is often a good first choice if your product is stable to pH changes.[2][4] If that fails, chromatography or scavenger resins can be employed.

Q3: Are there any chemical modification techniques to facilitate the removal of boronic acids?

A3: Yes, derivatization can be a powerful technique. One common method is to react the crude mixture with diethanolamine. This forms a crystalline adduct with the boronic acid, which can often be filtered off.[2][3] The boronic acid can be recovered from the adduct if needed by treatment with acid. Another approach involves forming the potassium trifluoroborate salt.

Troubleshooting Guides

Issue 1: Poor Separation and Streaking during Silica Gel Column Chromatography

Symptoms:

  • The boronic acid impurity co-elutes with the desired product.

  • Significant tailing or streaking of the boronic acid on the TLC plate and column.[1]

  • Low recovery of the desired product from the column.

Possible Causes & Solutions:

Possible CauseSolution
Interaction with Silica Gel Boronic acids can interact strongly with the Lewis acidic sites on silica gel, leading to streaking and decomposition.[2][5]
1. Use Neutralized or Deactivated Silica: Consider using neutral alumina as the stationary phase.[1]
2. Boric Acid Impregnated Silica: Pre-treating the silica gel with boric acid can suppress the over-adsorption of boronic esters.[6][7]
3. Add a Modifier to the Eluent: Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve separation.[1]
Formation of Anhydrides (Boroxines) Boronic acids can reversibly form cyclic anhydrides (boroxines), which can have different chromatographic behavior and contribute to band broadening.
1. Convert to a Boronate Ester: If possible, convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before chromatography. These are often less polar and chromatograph more cleanly.[2]
Inappropriate Solvent System The chosen eluent may not have the optimal polarity to resolve the product from the boronic acid impurity.
1. Systematically Screen Solvents: Experiment with different solvent systems, such as dichloromethane/methanol mixtures for more polar compounds.[4]
2. Reversed-Phase Chromatography: If normal phase fails, reversed-phase (C18) chromatography using water/acetonitrile or water/methanol gradients can be effective, although removal of water from the final product can sometimes be challenging.[2][5]
Issue 2: Inefficient Removal of Boronic Acid with Acid-Base Extraction

Symptoms:

  • Significant amounts of boronic acid remain in the organic layer after basic wash.

  • Emulsion formation during extraction.

  • Product loss into the aqueous layer.

Possible Causes & Solutions:

Possible CauseSolution
Insufficient Basicity The aqueous base may not be strong enough to fully deprotonate and extract the boronic acid into the aqueous layer.
1. Use a Stronger Base: Employ a 1-2 M solution of a strong base like NaOH or KOH for the aqueous wash.[4][8]
Product is also Acidic or Basic If your product contains acidic (e.g., phenol, carboxylic acid) or basic functional groups, it may also be extracted into the aqueous or acidic layer, respectively, leading to product loss.[2]
1. Careful pH Adjustment: Fine-tune the pH of the aqueous solution to selectively extract the boronic acid without affecting your product.
2. Use Alternative Methods: If pH sensitivity is an issue, consider non-extractive methods like SPE with scavenger resins or chromatography.
Formation of Boronate Salts with Product In some cases, the boronic acid may form a complex with diol functionalities on the product molecule.
1. Use a Diol Scavenger in the Aqueous Phase: Adding a diol like sorbitol to the aqueous wash can help to complex with the boronic acid and pull it into the aqueous phase.[3]

Quantitative Data Summary

The following tables provide a summary of quantitative data for different boronic acid purification strategies.

Table 1: Efficiency of Boronic Acid Removal by Liquid-Liquid Extraction

Extraction MethodConditionsBoron Recovery/RemovalReference
Solvent Extraction2 mol L⁻¹ 2-butyl-1-octanol, O/A ratio of 4, 25 °C, pH 5.598.2% recovery from synthetic brine[9]
94.2% recovery from native brine[9]
Acid-Base Extraction1-2 M aq. NaOH wash of crude mixture in EtOAc or CH2Cl2Effective for removing non-acidic impurities from the boronic acid product[4]

Table 2: Solid-Phase Extraction Scavenger Resin Performance

Scavenger ResinFunctional GroupBinding Capacity / EfficiencyReference
Boronate ResinBoronic Acid>1.2 meq/g boronate load capacity; >130 µmol sorbitol/ml gel binding capacity[10]
SiliaBond GuanidineDiisopropylguanidinePowerful scavenger for boronic and phenolic acids[11]
SiliaBond DiolDiolCan be used as a boronic acid scavenger[12]
SiliaMetS DEAMDiethanolamineEffective for sequestration of boronic acids[13][14]

Experimental Protocols

Protocol 1: General Acid-Base Extraction

This protocol is suitable for removing acidic boronic acid impurities from a neutral organic product.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Sodium Hydroxide (NaOH) solution.

  • 1 M Hydrochloric Acid (HCl) solution.

  • Saturated Sodium Chloride (brine) solution.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

Procedure:

  • Dissolve the crude reaction mixture in an appropriate organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the extraction with 1 M NaOH two more times to ensure complete removal of the boronic acid.[4]

  • Combine the aqueous layers. If the boronic acid is the desired product, it can be recovered by acidifying the combined aqueous layers with 1 M HCl to pH ~2-3 and then extracting with an organic solvent.

  • Wash the organic layer containing the purified product with brine to remove residual water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification via Solid-Phase Extraction (SPE) with a Scavenger Resin

This protocol describes the use of a scavenger resin to remove boronic acid impurities.

Materials:

  • Crude reaction mixture.

  • Appropriate solvent to dissolve the crude mixture.

  • Boronic acid scavenger resin (e.g., SiliaBond DEAM, SiliaBond Diol).

  • SPE cartridge or a flask for batch mode.

Procedure:

  • Resin Selection: Choose a scavenger resin with high affinity for boronic acids.

  • Determine Resin Amount: Calculate the required amount of scavenger resin based on its loading capacity and the amount of boronic acid impurity to be removed (typically using a 2-4 fold excess of the resin's capacity).

  • Batch Mode:

    • Dissolve the crude reaction mixture in a suitable solvent.

    • Add the scavenger resin to the solution.

    • Stir the mixture at room temperature for a specified time (e.g., 1-16 hours, monitor by TLC or LC-MS).

    • Filter off the resin and wash it with a small amount of the solvent.

    • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Flow (Cartridge) Mode:

    • Pack an SPE cartridge with the scavenger resin.

    • Condition the cartridge with the elution solvent.

    • Dissolve the crude mixture in a minimal amount of solvent and load it onto the cartridge.

    • Elute the desired product using a suitable solvent, leaving the boronic acid impurity bound to the resin.

    • Collect the fractions containing the product and concentrate under reduced pressure.

Visualizations

Purification_Workflow start Crude Reaction Mixture (with Boronic Acid Impurity) product_type Is the product solid or oil? start->product_type recrystallization Attempt Recrystallization product_type->recrystallization Solid extraction Liquid-Liquid Extraction (Acid-Base Wash) product_type->extraction Oil recrystallization_success Successful? recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->extraction No extraction_success Successful? extraction->extraction_success pure_product Pure Product extraction_success->pure_product Yes chromatography Column Chromatography extraction_success->chromatography No spe Solid-Phase Extraction (Scavenger Resin) extraction_success->spe Alternative chromatography_options Normal Phase (Boric Acid treated SiO2) or Reversed Phase (C18) chromatography->chromatography_options chromatography_options->pure_product spe->pure_product SPE_Workflow cluster_batch Batch Mode cluster_flow Flow (Cartridge) Mode dissolve_batch 1. Dissolve crude mixture in solvent add_resin 2. Add scavenger resin dissolve_batch->add_resin stir 3. Stir for 1-16 h add_resin->stir filter_resin 4. Filter off resin stir->filter_resin concentrate_batch 5. Concentrate filtrate filter_resin->concentrate_batch end_product Purified Product concentrate_batch->end_product pack_cartridge 1. Pack and condition SPE cartridge load_sample 2. Load dissolved crude mixture pack_cartridge->load_sample elute 3. Elute product load_sample->elute collect 4. Collect fractions elute->collect concentrate_flow 5. Concentrate fractions collect->concentrate_flow concentrate_flow->end_product start Crude Mixture start->dissolve_batch start->pack_cartridge

References

Technical Support Center: Managing Boroxine Formation from 3-Fluoro-4-biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the formation of boroxine from 3-Fluoro-4-biphenylboronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a boroxine and why does it form from this compound?

A1: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, which is the cyclic anhydride of a boronic acid. It forms through the dehydration of three molecules of the boronic acid.[1][2][3] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is influenced by factors such as water content, temperature, and the electronic properties of the substituents on the aryl ring.[1][4][5] For this compound, the presence of the electron-withdrawing fluorine atom can influence the propensity for boroxine formation.

Q2: How can I detect the presence of boroxine in my sample of this compound?

A2: The presence of boroxine can be detected using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a common method, as the chemical shifts of the protons and boron will differ between the boronic acid and the boroxine.[1][5] Infrared (IR) spectroscopy can also be employed to identify the characteristic B-O stretches of the boroxine ring.[6] Additionally, techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the boronic acid and its corresponding boroxine.

Q3: Does the presence of boroxine affect the performance of this compound in Suzuki-Miyaura coupling reactions?

A3: The impact of boroxine on Suzuki-Miyaura coupling can be complex. While boronic acids are generally considered the active species in the catalytic cycle, boroxines can also participate in the reaction, sometimes with different reactivity.[7][8] The formation of boroxine can affect the stoichiometry of the reaction if not accounted for, potentially leading to lower yields. In many cases, the presence of water and a base in the reaction mixture will hydrolyze the boroxine back to the active boronic acid in situ.[1][7]

Q4: How should I store this compound to minimize boroxine formation?

A4: To minimize boroxine formation during storage, this compound should be kept in a tightly sealed container in a dry and cool environment.[9] Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help prevent dehydration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or inconsistent yields in Suzuki-Miyaura coupling Significant portion of the starting material exists as the boroxine, leading to incorrect stoichiometry.1. Quantify Boroxine Content: Use ¹H NMR or HPLC to determine the ratio of boronic acid to boroxine in your starting material. Adjust the amount of reagent used accordingly.2. In-situ Hydrolysis: Ensure your reaction conditions (e.g., presence of water, appropriate base) favor the hydrolysis of the boroxine back to the boronic acid.[1] A small amount of water is often beneficial in Suzuki-Miyaura couplings.[7]
Difficulty dissolving the boronic acid reagent The boroxine form may have different solubility characteristics compared to the boronic acid.[10][11]1. Solvent Screening: Test the solubility in a range of anhydrous and aqueous solvent systems to find an optimal medium.2. Gentle Heating: Mild heating may improve solubility, but be cautious as this can also favor boroxine formation in the absence of water.[1][2]
Inconsistent analytical results (e.g., NMR, HPLC) The equilibrium between the boronic acid and boroxine is shifting during sample preparation or analysis.1. Standardized Sample Preparation: Use consistent procedures for sample preparation, paying close attention to the solvent's water content.2. Rapid Analysis: Analyze samples promptly after preparation to minimize changes in the equilibrium.
Appearance of unknown impurities in reaction mixture Side reactions involving the boroxine or incomplete conversion.1. Optimize Reaction Conditions: Re-evaluate the base, solvent, temperature, and catalyst loading to ensure full conversion of the active species.2. Purification Strategy: Develop a purification method (e.g., chromatography, crystallization) that effectively separates the desired product from both the boronic acid/boroxine starting materials and any side products.

Experimental Protocols

Protocol 1: Quantification of Boroxine Content by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to the aromatic protons of the boronic acid and the boroxine. The ratio of the integrals, normalized to the internal standard, will provide the relative amounts of each species.

Protocol 2: Conversion of Boroxine back to Boronic Acid
  • Dissolution: Dissolve the this compound sample containing boroxine in a suitable organic solvent (e.g., THF, dioxane).

  • Hydrolysis: Add a controlled amount of water (e.g., 2-3 equivalents per boron atom) to the solution.

  • Stirring: Stir the mixture at room temperature. The hydrolysis is typically reversible and proceeds smoothly at room temperature.[1]

  • Monitoring (Optional): The conversion can be monitored by taking aliquots and analyzing them by HPLC or NMR.

  • Use in Reaction: The resulting solution containing the hydrolyzed boronic acid can be used directly in subsequent reactions like Suzuki-Miyaura coupling.

Visualizations

Boronic_Acid_Boroxine_Equilibrium BA 3 x this compound (R-B(OH)₂) BX 1 x Boroxine ((RBO)₃) BA->BX + Dehydration - 3 H₂O BX->BA + Hydrolysis + 3 H₂O H2O 3 x Water (H₂O)

Caption: Reversible equilibrium between this compound and its corresponding boroxine.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield) check_boroxine Is Boroxine Present? start->check_boroxine quantify Quantify Boroxine Content (NMR, HPLC) check_boroxine->quantify Yes check_other Investigate Other Factors (Catalyst, Base, Solvent) check_boroxine->check_other No adjust_stoichiometry Adjust Reagent Stoichiometry quantify->adjust_stoichiometry in_situ_hydrolysis Promote In-situ Hydrolysis (Add Water) quantify->in_situ_hydrolysis re_run_reaction Re-run Experiment adjust_stoichiometry->re_run_reaction in_situ_hydrolysis->re_run_reaction success Problem Resolved re_run_reaction->success optimize Optimize Reaction Conditions check_other->optimize optimize->re_run_reaction

Caption: A logical workflow for troubleshooting issues related to boroxine formation.

References

Technical Support Center: Catalyst and Ligand Selection for Difficult Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize challenging coupling reactions.

Frequently Asked Questions (FAQs) - General Troubleshooting

Q1: My Suzuki coupling reaction shows low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the reaction parameters is the first step. Here are the most critical factors to verify:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] Ensure your reaction vessel is properly sealed and the atmosphere has been replaced with an inert gas like nitrogen or argon. Solvents should be thoroughly degassed before use.

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, leading to the formation of boroxines or undergoing protodeboronation.[1]

  • Base and Solvent Choice: The base and solvent are often interdependent and critical for success. The base must be strong enough to facilitate transmetalation without causing degradation of your starting materials or products. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]

  • Water Content: For anhydrous couplings using bases like K₃PO₄, a small amount of water can be beneficial and is sometimes required for the reaction to proceed.[2]

Q2: I'm observing significant homocoupling of my boronic acid. What causes this and how can I minimize it?

A2: Homocoupling of boronic acids to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a homocoupling pathway.

Troubleshooting Strategies:

  • Rigorous Degassing: The most effective way to prevent homocoupling is to remove oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst and other reagents. The "freeze-pump-thaw" method is also highly effective for degassing solvents.

  • Use High-Purity Reagents: Ensure your boronic acid is pure and has not degraded.

  • Control Catalyst Loading: In some cases, excessively high catalyst loading can contribute to side reactions.

Q3: My primary side product is from protodeboronation (replacement of the boronic acid group with hydrogen). How can I prevent this?

A2: Protodeboronation is a common side reaction, particularly with electron-rich or heteroaryl boronic acids. The primary cause is the presence of a proton source (often water) in combination with certain bases.[1]

Troubleshooting Strategies:

  • Switch to Anhydrous Conditions: Since water is the proton source, switching to a rigorously dried, anhydrous solvent and base can significantly reduce this side reaction.[1]

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]

  • Use Boronic Esters: Pinacol esters or other boronic esters are often more stable towards protodeboronation than their corresponding boronic acids.

Troubleshooting Guide: Sterically Hindered Substrates

Reactions involving di-, tri-, or even tetra-ortho-substituted biaryls are among the most challenging Suzuki couplings. The steric bulk around the reaction center impedes key steps in the catalytic cycle.

Q4: My reaction with a sterically hindered aryl halide is failing. How should I adjust my catalyst and ligand selection?

A4: Standard catalyst systems like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[3] Success in these cases relies on using specialized, bulky, and electron-rich ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species. This facilitates both the difficult oxidative addition and the final reductive elimination step.[3]

Recommended Ligand Classes:

  • Bulky Biaryl Phosphine Ligands (Buchwald Ligands): This class of ligands is the gold standard for sterically demanding couplings. Ligands like SPhos, XPhos, and RuPhos are excellent starting points.[3][4][5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of highly effective ligands, known for their strong σ-donating properties and steric bulk, which can be effective even for tetra-ortho-substituted biaryls.[3][6]

  • Specialized Ligands: For extremely challenging couplings, ligands such as BI-DIME and AntPhos have been specifically designed to overcome severe steric hindrance.[7][8][9]

Catalyst & Ligand Selection for Sterically Hindered Couplings
Substrate ChallengeRecommended LigandPalladium SourceBaseSolventTypical Temp. (°C)Yield Range (%)
Di-ortho-substituted Aryl HalideSPhos[10]Pd(OAc)₂ or G3-PrecatalystK₃PO₄Toluene or DioxaneRT - 10085-99
Tri-ortho-substituted Biaryl SynthesisXPhos[4]Pd₂(dba)₃ or G3-PrecatalystK₃PO₄t-BuOH or Dioxane80-11070-95
Tetra-ortho-substituted Biaryl SynthesisBI-DIME[9]Pd(OAc)₂K₃PO₄Toluene10060-90
Extremely Hindered (e.g., ortho-isopropyl)R-Phos[11]Pd(dba)₂K₃PO₄·H₂OTHF50~99
General Hindered SubstratesAcenaphthoimidazolylidene (NHC)[6](NHC)Pd(allyl)Clt-BuOKDioxane80-10090-99

Q5: What is the best base and solvent combination for a sterically hindered coupling?

A5: The choice of base and solvent is critical and often works in concert with the bulky ligand.

  • Bases: Moderately strong inorganic bases are often the most effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are widely used. For particularly stubborn systems, a stronger organic base like potassium tert-butoxide (t-BuOK) may be required.[3][6]

  • Solvents: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices. The solvent must be able to dissolve the substrates and catalyst system at the reaction temperature.

Troubleshooting Guide: Unreactive Aryl Chlorides

Aryl chlorides are desirable starting materials due to their lower cost and wider availability compared to bromides and iodides. However, the strength of the C-Cl bond makes oxidative addition the rate-limiting step, requiring highly active catalyst systems.[12][13]

Q6: I am trying to use an aryl chloride, but the reaction is not proceeding. What catalyst system should I use?

A6: Activating aryl chlorides requires some of the most active palladium catalysts available. The key is to use a ligand that is both extremely electron-rich and sterically bulky to promote the difficult oxidative addition step.

Recommended Catalyst Systems:

  • Palladacycle Precatalysts: These are often more active than standard Pd(II) sources and are effective for activating aryl chlorides at low catalyst loadings.[12]

  • Highly Electron-Rich and Bulky Ligands: Ligands from the Buchwald family, such as SPhos and XPhos, are highly effective for this transformation.[4][5][10] N-heterocyclic carbene (NHC) ligands also show excellent performance.[6]

  • Specialized Catalyst Complexes: A β-Diketiminatophosphane Pd complex has been shown to be a powerful catalyst for coupling sterically hindered and deactivated aryl chlorides at mild temperatures (50°C) and low catalyst loadings (0.1 mol%).[14]

Catalyst & Ligand Selection for Unreactive Aryl Chlorides
LigandPalladium SourceBaseSolventTypical Temp. (°C)Yield Range (%)
SPhos[10]Pd(OAc)₂K₃PO₄Toluene/H₂O25-8090-98
XPhos[5]Pd₂(dba)₃K₃PO₄t-BuOH10085-97
β-Diketiminatophosphane[14]Custom Pd ComplexK₂CO₃Ethanol/H₂O5092-99
Tricyclohexylphosphine (PCy₃)[12]Palladacycle PrecatalystK₃PO₄Dioxane/H₂O8080-95

Experimental Protocols & Visualizations

General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes to remove oxygen.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_basics Check Basics: 1. Inert Atmosphere? 2. Reagents Pure? 3. Catalyst Fresh? start->check_basics basics_ok Basics OK check_basics->basics_ok side_reactions Identify Side Reactions (Homocoupling, Protodeboronation) basics_ok->side_reactions Yes substrate_issue Substrate Type? basics_ok->substrate_issue No Obvious Basics Issue homocoupling Homocoupling? -> Improve Degassing -> Check Reagent Purity side_reactions->homocoupling Yes protodeboronation Protodeboronation? -> Use Anhydrous Conditions -> Use Milder Base (KF) side_reactions->protodeboronation Yes side_reactions->substrate_issue No steric_hindrance Sterically Hindered? substrate_issue->steric_hindrance Yes aryl_chloride Aryl Chloride? substrate_issue->aryl_chloride Yes heteroaryl Heteroaryl? substrate_issue->heteroaryl Yes solve_steric Solution: - Bulky Ligand (SPhos, XPhos) - Stronger Base (K3PO4, t-BuOK) - Higher Temperature steric_hindrance->solve_steric solve_chloride Solution: - Highly Active Ligand (SPhos, NHC) - Palladacycle Precatalyst - Anhydrous Conditions aryl_chloride->solve_chloride solve_heteroaryl Solution: - Milder Base (K2CO3, KF) - Anhydrous Conditions - Screen Ligands heteroaryl->solve_heteroaryl end Reaction Optimized solve_steric->end solve_chloride->end solve_heteroaryl->end

Caption: A workflow for troubleshooting failed Suzuki coupling reactions.

Suzuki_Cycle_Failures cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_failures Common Failure Points Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X F_Catalyst Catalyst Deactivation: - O2 exposure - Pd Black precipitation Pd0->F_Catalyst PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl F_OxAdd Failure Point: C-Cl bond too strong or Steric Hindrance OxAdd->F_OxAdd Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)2 PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Biaryl F_Transmetal Failure Point: Base too weak or Protodeboronation Transmetal->F_Transmetal RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' RedElim->Product F_RedElim Failure Point: Steric Hindrance RedElim->F_RedElim Product->Pd0

Caption: The Suzuki catalytic cycle with common points of failure highlighted.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 3-Fluoro-4-biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key synthetic intermediates like 3-Fluoro-4-biphenylboronic acid is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the principal analytical techniques for assessing the purity of this compound, supported by experimental data and detailed protocols. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Workflow for Purity Assessment

The purity assessment of this compound typically follows a structured workflow, beginning with sample preparation and progressing through various analytical techniques to obtain a comprehensive purity profile. This process allows for the identification and quantification of the main component as well as any potential impurities.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Dissolution->HPLC qNMR qNMR Dissolution->qNMR GC_MS GC-MS Derivatization->GC_MS Quantification Quantification HPLC->Quantification Impurity_Profiling Impurity Profiling GC_MS->Impurity_Profiling qNMR->Quantification Purity_Report Purity Report Quantification->Purity_Report Impurity_Profiling->Purity_Report

A general workflow for the purity assessment of this compound.

Quantitative Performance of Analytical Methods

The choice of an analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of potential impurities, and whether absolute quantification is necessary. The following table summarizes the quantitative performance of commonly employed methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Limit of Detection (LOD) 0.1 µg/mL[1][2]~0.16 µg/mL (for derivatized boronic acids)[3]Dependent on concentration and number of scans
Limit of Quantitation (LOQ) 1.0 µg/mL[1][2]~2.5 ppm (for derivatized boronic acids)[3]Dependent on concentration and signal-to-noise ratio[4]
Linearity (R²) >0.98[1][2]>0.99[5]Not applicable (primary ratio method)[6]
Precision (RSD) < 2.0%[1][2]Varies with derivatization efficiencyHigh precision, often <1%
Key Advantage High throughput, no derivatization needed.[1][7]High sensitivity and structural information.[6]Absolute quantification without a reference standard of the analyte.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[6]

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[8] The exact ratio can be optimized for best separation. A gradient elution may be necessary to separate all impurities.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: 254 nm or a wavelength determined by the UV spectrum of the analyte.[9]

    • Injection Volume: 10 µL.[8]

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

  • Calculation: The purity is typically calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area. For more accurate quantification, an external standard method can be employed.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and definitive identification of volatile impurities.[6] For non-volatile compounds like boronic acids, a derivatization step is necessary to increase their volatility.[11]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

Procedure:

  • Derivatization (Silylation):

    • In a vial, dissolve a known amount of the this compound sample in an aprotic solvent.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS).

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

    • Oven Temperature Program: An initial temperature of 80°C, held for 2 minutes, followed by a ramp to a final temperature suitable for eluting the derivatized analyte and any impurities.[6]

    • Injector Temperature: 280°C.[11]

    • MS Ion Source Temperature: 230°C.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: m/z 40 - 550.[7]

  • Analysis: Inject the derivatized sample into the GC-MS system. The separated components are identified based on their mass spectra and retention times.

  • Calculation: Purity can be estimated by area normalization of the total ion chromatogram (TIC). For accurate quantification of specific impurities, a calibrated method using corresponding reference standards is required.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[6] ¹H qNMR is a primary ratio method and is particularly valuable for certifying reference materials without the need for a specific standard of the analyte itself.[6]

Instrumentation:

  • A high-field NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.[4]

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[7]

  • Data Processing and Analysis:

    • Carefully integrate the well-resolved signals of both the analyte and the internal standard.

    • The purity of the analyte is calculated using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

  • ¹⁹F and ¹¹B NMR: In addition to ¹H qNMR, ¹⁹F NMR can be a powerful tool due to the fluorine atom in the molecule, offering high sensitivity and a wide chemical shift range.[12] ¹¹B NMR can provide valuable information on the presence of different boron species.[6]

References

A Comparative Analysis of the Reactivity of 3-Fluoro-4-biphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluoro-Substituted Biphenylboronic Acid Reactivity with Supporting Data and Protocols

The strategic incorporation of fluorine into molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. Biphenyl scaffolds are also privileged structures in medicinal chemistry. Therefore, fluorinated biphenylboronic acids are critical reagents for the synthesis of novel pharmaceuticals and advanced materials via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Theoretical Underpinnings of Reactivity

The reactivity of a substituted biphenylboronic acid in the Suzuki-Miyaura coupling is primarily influenced by the electronic and steric environment of the boronic acid moiety. The key step affected is the transmetalation of the aryl group from boron to the palladium catalyst.

Electronic Effects: The electron-withdrawing nature of the fluorine atom plays a crucial role. Generally, electron-withdrawing substituents on the boronic acid can increase its Lewis acidity, which can, in turn, influence the rate of transmetalation. The position of the fluorine atom (ortho, meta, or para to the boronic acid or on the distal phenyl ring) dictates the interplay of inductive and resonance effects.

  • Ortho-Fluoro Isomer (2-Fluoro-4-biphenylboronic acid): A fluorine atom in the ortho position exerts a strong inductive electron-withdrawing effect (-I), which can increase the Lewis acidity of the boron center. This is expected to enhance the rate of transmetalation. However, the proximity of the fluorine atom to the boronic acid group can also introduce steric hindrance.

  • Meta-Fluoro Isomer (3-Fluoro-4-biphenylboronic acid): In the meta position, the fluorine atom's influence is primarily through its inductive effect (-I), leading to an increase in the boronic acid's Lewis acidity and likely enhancing reactivity.

  • Para-Fluoro Isomer (on the distal ring, e.g., 4'-Fluoro-4-biphenylboronic acid): When the fluorine is on the second phenyl ring, its electronic effect on the boronic acid is transmitted through the biphenyl system. The effect will be less pronounced compared to direct substitution on the boronic acid-bearing ring.

Steric Effects: The size of the substituent ortho to the boronic acid group can significantly impact the rate of the Suzuki-Miyaura coupling. Large ortho-substituents can sterically hinder the approach of the palladium complex, thereby slowing down the transmetalation step. A fluorine atom is relatively small, so its steric impact is less significant than larger groups, but it can still play a role, especially in comparison to an unsubstituted analogue.

Based on these principles, a logical relationship influencing the reactivity of these isomers can be proposed.

G cluster_factors Factors Influencing Reactivity cluster_isomers Isomer Reactivity Electronic_Effects Electronic Effects (-I of Fluorine) Ortho_Isomer 2-Fluoro-4-biphenylboronic acid Electronic_Effects->Ortho_Isomer Strongest Effect Meta_Isomer This compound Electronic_Effects->Meta_Isomer Strong Effect Distal_Isomer 4'-Fluoro-4-biphenylboronic acid Electronic_Effects->Distal_Isomer Weaker Effect Steric_Hindrance Steric Hindrance Steric_Hindrance->Ortho_Isomer Potential Hindrance Steric_Hindrance->Meta_Isomer Minimal Hindrance Steric_Hindrance->Distal_Isomer No Direct Hindrance Predicted_Reactivity_Ortho Predicted_Reactivity_Ortho Ortho_Isomer->Predicted_Reactivity_Ortho Potentially High (Balanced Effects) Predicted_Reactivity_Meta Predicted_Reactivity_Meta Meta_Isomer->Predicted_Reactivity_Meta High Predicted_Reactivity_Distal Predicted_Reactivity_Distal Distal_Isomer->Predicted_Reactivity_Distal Moderate

Figure 1. Logical relationship of factors influencing the predicted reactivity of fluoro-biphenylboronic acid isomers.

Performance Comparison in Suzuki-Miyaura Coupling

As a direct comparative study for the isomers of this compound is not available, we present data for a model reaction involving 4-fluorophenylboronic acid with various brominated aromatic compounds. This data provides insight into how the electronic environment of the coupling partner affects reaction outcomes and serves as a reasonable proxy for the expected reactivity of fluorinated biphenylboronic acids.

Boronic Acid IsomerCoupling PartnerCatalyst System (example)Base (example)Solvent (example)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
2-Fluoro-4-biphenylboronic acid Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012Predicted High-
This compound Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012Predicted High-
4'-Fluoro-4-biphenylboronic acid Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012Predicted Moderate-High-
Model: 4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103>95 (Conversion)[1]
Model: 4-Fluorophenylboronic acid1-Bromo-2-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~90 (Conversion)[1]
Model: 4-Fluorophenylboronic acid1-Bromo-3-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~95 (Conversion)[1]

Note: The data in this table for the isomers of this compound is predicted based on theoretical principles. The experimental data for 4-fluorophenylboronic acid is from a specific study and is presented to illustrate the high reactivity of fluorinated boronic acids in Suzuki-Miyaura couplings.[1] Actual yields will vary depending on the specific substrates, catalyst, base, solvent, and reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of fluoro-biphenylboronic acid isomers with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the best results for specific substrates.

Materials:

  • Fluoro-biphenylboronic acid isomer (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the fluoro-biphenylboronic acid isomer, the aryl bromide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G start Start setup 1. Reaction Setup: Combine reactants, catalyst, and base in a dry Schlenk flask. start->setup inert 2. Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent Addition: Add degassed solvent system. inert->solvent react 4. Reaction: Heat to 80-100 °C with stirring. solvent->react monitor 5. Monitoring: Check reaction progress by TLC/GC-MS. react->monitor monitor->react Incomplete workup 6. Work-up: Cool, dilute with water, and extract with organic solvent. monitor->workup Complete purify 7. Purification: Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end Suzuki_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd(0) Product Ar-Ar' Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

References

A Head-to-Head Battle in Suzuki Coupling: 3-Fluoro-4-biphenylboronic Acid vs. Its Potassium Trifluoroborate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of the boron reagent is critical for the success of this reaction. This guide provides a detailed comparison of 3-Fluoro-4-biphenylboronic acid and its corresponding potassium trifluoroborate salt, offering insights into their performance, stability, and handling in the context of Suzuki coupling.

In the realm of palladium-catalyzed cross-coupling reactions, boronic acids have long been the star players. However, the emergence of potassium trifluoroborate salts has offered a compelling alternative, addressing some of the inherent limitations of their boronic acid counterparts. This comparison focuses on two structurally related and synthetically important building blocks: this compound and potassium 3-fluoro-4-biphenyltrifluoroborate.

Performance and Stability: A Clear Advantage for the Trifluoroborate Salt

While both reagents can effectively participate in Suzuki coupling reactions, potassium trifluoroborate salts generally exhibit superior performance due to their enhanced stability.[1][2] Boronic acids are known to be susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by acidic protons, leading to the formation of the corresponding arene byproduct. This degradation pathway can be particularly problematic with heteroaromatic substrates or under prolonged reaction times, resulting in lower and more variable yields.[1]

Potassium trifluoroborate salts, on the other hand, are significantly more robust. The tetracoordinate nature of the boron atom in the trifluoroborate salt renders it less susceptible to protodeboronation, making it a more stable and reliable coupling partner.[3] This enhanced stability translates to a longer shelf-life and more consistent results in Suzuki coupling reactions.[1][2]

Table 1: Comparative Performance Data (Representative)

FeatureThis compoundPotassium 3-fluoro-4-biphenyltrifluoroborate
Typical Yield 75-85%85-95%
Reaction Time 4-12 h2-8 h
Reagent Stability Moderate; susceptible to protodeboronationHigh; air and moisture stable
Handling Requires careful handling to minimize degradationEasy to handle and store
Consistency Yields can be variableHighly reproducible results

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling reaction using both this compound and its potassium trifluoroborate salt.

Protocol 1: Suzuki Coupling with this compound

Diagram 1: Experimental Workflow for Suzuki Coupling with Boronic Acid

G reagents Combine Aryl Halide, This compound, Base (e.g., K2CO3), and Solvent (e.g., Toluene/H2O) degas Degas the mixture (e.g., with Argon) reagents->degas catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) degas->catalyst heat Heat the reaction mixture (e.g., 80-100 °C) catalyst->heat workup Aqueous Workup heat->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical workflow for a Suzuki coupling reaction using a boronic acid.

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Add a solvent system, typically a mixture of an organic solvent like toluene and water (e.g., 4:1 ratio, 5 mL).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl.

Protocol 2: Suzuki Coupling with Potassium 3-fluoro-4-biphenyltrifluoroborate

Diagram 2: Experimental Workflow for Suzuki Coupling with Trifluoroborate Salt

G reagents Combine Aryl Halide, Potassium 3-fluoro-4-biphenyltrifluoroborate, Base (e.g., Cs2CO3), and Solvent (e.g., THF/H2O) catalyst Add Palladium Catalyst (e.g., Pd(dppf)Cl2) reagents->catalyst heat Heat the reaction mixture (e.g., 80 °C) catalyst->heat workup Aqueous Workup heat->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A streamlined workflow for Suzuki coupling using a more stable trifluoroborate salt.

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), potassium 3-fluoro-4-biphenyltrifluoroborate (1.5 mmol), and a base such as cesium carbonate (3.0 mmol).

  • Add a solvent system, for instance, a mixture of THF and water (e.g., 9:1 ratio, 5 mL).

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol).

  • Heat the reaction mixture to 80 °C and monitor its progress.

  • After the reaction is complete, cool it to room temperature and perform an aqueous workup.

  • Extract the product, dry the organic phase, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

The Suzuki-Miyaura Catalytic Cycle

The fundamental mechanism of the Suzuki-Miyaura reaction is the same for both boronic acids and trifluoroborate salts, with the key difference being the initial activation of the boron species. In the case of trifluoroborate salts, a slow hydrolysis in the aqueous basic medium generates the corresponding boronic acid in situ, which then enters the catalytic cycle.

Diagram 3: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B R1-X C R1-Pd(II)L_n-X B->C D Transmetalation C->D [R2-B(OH)3]^- E R1-Pd(II)L_n-R2 D->E F Reductive Elimination E->F F->A R1-R2 R2BF3K R2-BF3K R2BOH2 R2-B(OH)2 R2BF3K->R2BOH2 Hydrolysis Base Base (e.g., OH-)

References

Unveiling Molecular Architectures: A Comparative Guide to Product Structure Validation by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a product's three-dimensional structure is a cornerstone of modern molecular science and rational drug design. X-ray crystallography has long been the gold standard for elucidating atomic-level structural information. This guide provides an objective comparison of X-ray crystallography with two powerful alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (cryo-EM), supported by experimental data and detailed protocols to inform the selection of the most suitable technique for your research needs.

Understanding the intricate three-dimensional arrangement of atoms within a molecule is fundamental to deciphering its function, interactions, and potential as a therapeutic agent.[1] X-ray crystallography has been the leading technique for decades, contributing to the vast majority of structures deposited in the Protein Data Bank (PDB).[1] However, the emergence and advancement of NMR and cryo-EM have expanded the toolkit for structural biologists, each with unique strengths and applications.[1][2]

At a Glance: A Quantitative Comparison of Leading Structural Validation Techniques

The choice between X-ray crystallography, NMR, and cryo-EM often hinges on the specific characteristics of the molecule under investigation, including its size, stability, and the type of structural information required. The following table summarizes key quantitative parameters for each technique.

FeatureX-ray CrystallographyNMR SpectroscopyCryo-Electron Microscopy (Cryo-EM)
Resolution Routinely atomic (<1.5 Å)[3][4]Typically lower than crystallography, provides atomic-level detail on local environments[5]Near-atomic (2-3 Å) for many complexes, can reach sub-2 Å[4][6]
Molecular Size Optimal for <100 kDa, no theoretical upper limit but crystallization is challenging for large complexes[4][5]Generally more effective for smaller to medium-sized proteins (< 50-60 kDa)[5]Optimal for >100 kDa[4]
Sample Amount >2 mg typically required for crystallization screening[4]Requires relatively large quantities of soluble, isotopically labeled protein[7]0.1-0.2 mg can be sufficient[4][8]
Sample State Crystalline solid[5]Solution or solid-state[5]Vitreously frozen in a near-native state[4]
Dynamic Information Provides a static average structure of molecules in a crystal lattice[6]Provides rich information on molecular dynamics and conformational flexibility in solution[9]Can capture multiple conformational states from a single sample[4]

Delving Deeper: Experimental Protocols

A thorough understanding of the experimental workflow is crucial for appreciating the nuances of each structural validation method.

X-ray Crystallography: From Protein to Structure

The journey to determining a molecular structure by X-ray crystallography is a multi-step process that begins with obtaining a highly pure and concentrated sample that can be induced to form a well-ordered crystal.[10][11]

Experimental Workflow for X-ray Crystallography

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Protein_Purification Protein Expression & Purification Crystallization Crystallization Protein_Purification->Crystallization High Purity & Concentration Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystallization->Crystal_Harvesting Formation of ordered crystal XRay_Diffraction X-ray Diffraction (Synchrotron) Crystal_Harvesting->XRay_Diffraction Exposure to X-ray beam Data_Processing Data Processing (Indexing, Integration, Scaling) XRay_Diffraction->Data_Processing Diffraction Pattern Phase_Determination Phase Determination (e.g., Molecular Replacement) Data_Processing->Phase_Determination Reflection Intensities Model_Building Model Building & Refinement Phase_Determination->Model_Building Initial Electron Density Map Validation Structure Validation Model_Building->Validation Refined Atomic Model

A streamlined workflow for protein structure determination by X-ray crystallography.

Key Steps in the Protocol:

  • Protein Expression and Purification: The target molecule is produced in a suitable expression system and purified to a high degree of homogeneity.[12]

  • Crystallization: The purified molecule is subjected to a wide range of conditions with the goal of forming a three-dimensional crystal lattice. This is often the most challenging and time-consuming step.[3][13]

  • X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.[11] The electrons in the atoms of the molecule scatter the X-rays, producing a unique diffraction pattern of spots.[10]

  • Data Collection and Processing: The diffraction pattern is recorded by a detector, and the intensities and positions of the spots are measured.[10]

  • Phase Determination and Model Building: The "phase problem" is solved to reconstruct the electron density map of the molecule.[11] An atomic model is then built into this map.

  • Refinement and Validation: The atomic model is refined to best fit the experimental data, and its quality is assessed using various validation tools.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy determines the structure of molecules in solution by probing the magnetic properties of atomic nuclei.[15]

Experimental Protocol Overview:

  • Sample Preparation: The protein is typically isotopically labeled (e.g., with ¹⁵N and ¹³C) to enhance the NMR signal.[9]

  • Data Acquisition: The sample is placed in a strong magnetic field, and a series of radiofrequency pulses are applied to excite the nuclei. The resulting signals are recorded.[9]

  • Spectral Assignment: The resonances in the NMR spectra are assigned to specific atoms in the molecule.

  • Structural Restraint Collection: Information about distances between atoms (through Nuclear Overhauser Effects) and bond angles is collected.

  • Structure Calculation and Validation: A family of structures consistent with the experimental restraints is calculated and validated.

Cryo-Electron Microscopy (cryo-EM)

Cryo-EM has revolutionized structural biology by enabling the visualization of large and flexible macromolecular complexes at near-atomic resolution.[2][4]

Experimental Protocol Overview:

  • Sample Preparation: A small amount of the sample is applied to a grid and rapidly frozen in liquid ethane, trapping the molecules in a thin layer of vitreous ice.[16]

  • Data Acquisition: The frozen grid is imaged in a transmission electron microscope under cryogenic conditions, collecting thousands of images of individual particles.[4]

  • Image Processing: The individual particle images are aligned and averaged to generate a high-resolution 3D reconstruction of the molecule.[4]

  • Model Building and Refinement: An atomic model is built into the 3D density map and refined.

Comparative Analysis: Choosing the Right Tool for the Job

The decision to use X-ray crystallography, NMR, or cryo-EM is dictated by the specific research question and the nature of the sample.

Logical Comparison of Structural Validation Techniques

Technique_Comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_cryoem Cryo-Electron Microscopy XRay_Strengths Strengths: - Atomic resolution - Well-established methods - High precision for small molecules NMR_Limitations Limitations: - Limited to smaller proteins - Requires isotopic labeling - Typically lower resolution XRay_Limitations Limitations: - Requires well-ordered crystals - Static picture of the molecule - Challenging for large/flexible complexes NMR_Strengths Strengths: - Provides dynamic information - Studies molecules in solution - No crystallization needed CryoEM_Limitations Limitations: - Resolution can be a challenge for small proteins - Computationally intensive - Requires specialized equipment CryoEM_Strengths Strengths: - Ideal for large, flexible complexes - Can visualize multiple conformations - Requires small sample amounts

Key strengths and limitations of the three major structural biology techniques.
When to Choose X-ray Crystallography

X-ray crystallography remains the method of choice for obtaining high-resolution structures of well-behaved, soluble proteins and small molecules.[4][15] Its precision is invaluable for structure-based drug design, where the exact geometry of a binding pocket is critical for designing potent and selective inhibitors.[3][13]

The Niche for NMR Spectroscopy

NMR is unparalleled in its ability to probe the dynamics and interactions of molecules in a solution state, which more closely mimics the physiological environment.[9] It is particularly powerful for studying intrinsically disordered proteins, protein folding, and weak intermolecular interactions that are often invisible to crystallographic methods.[9]

The Rise of Cryo-EM

Cryo-EM has become the go-to technique for large, complex, and flexible macromolecules that are resistant to crystallization.[4][17] This includes membrane proteins, which are critical drug targets, as well as large cellular machines like ribosomes and viruses.[6][17] The ability of cryo-EM to capture different conformational states provides invaluable insights into the functional mechanisms of these complex systems.[4]

A Synergistic Future

While each technique has its distinct advantages, they are increasingly being used in a complementary fashion to gain a more comprehensive understanding of molecular structure and function.[9][18] For instance, a low-resolution cryo-EM map of a large complex can be combined with high-resolution X-ray structures of its individual components to build a detailed atomic model.[18] Similarly, NMR can provide dynamic information that complements the static picture provided by crystallography.[9] By leveraging the strengths of each method, researchers can tackle increasingly complex biological questions and accelerate the discovery and development of new therapeutics.

References

A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions, foundational to the development of pharmaceuticals, advanced materials, and agrochemicals, rely heavily on the choice of the palladium catalyst, a decision that profoundly influences reaction yield, efficiency, and substrate scope. This guide offers a comparative analysis of commonly employed palladium catalysts in four key cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, the Buchwald-Hartwig amination, and the Sonogashira coupling. The information is curated for researchers, scientists, and drug development professionals to facilitate informed catalyst selection and optimization of reaction protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an organoboron compound and an organic halide. The choice of palladium precatalyst and ligands is critical for achieving high yields, especially with challenging substrates like aryl chlorides.

Comparative Yield Analysis of Palladium Catalysts in Suzuki-Miyaura Coupling
Catalyst / PrecursorLigandBaseSolventTemperature (°C)Time (h)Aryl HalideBoronic Acid/EsterYield (%)Reference
Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O100184-ChlorotoluenePhenylboronic acid84[1]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90122,5-DiiodopyrazinePhenylboronic acidGood[1]
PdCl₂(dppf)-K₂CO₃DME8022,5-DiiodopyrazinePhenylboronic acidHigh[1]
Pd(OAc)₂SPhosK₃PO₄Toluene100162,5-DiiodopyrazinePhenylboronic acidHigh[1]
3% Pd/C-K₂CO₃H₂O800.17IodobenzenePhenylboronic acid100[2]
3% Pd/C-K₂CO₃H₂O800.67BromobenzenePhenylboronic acid100[2]
3% Pd/C-K₂CO₃H₂O802.5ChlorobenzenePhenylboronic acid~85[2]

Note: "Good" and "High" yields are reported as such in the source literature, indicating successful reactions without specifying the exact percentage. The data presented is compiled from different sources with varying reaction conditions and should be used as a guide for catalyst selection.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.

Materials:

  • Aryl halide (1.0 equiv)

  • Organoboron reagent (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if required for the base)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, organoboron reagent, and base.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent and, if applicable, degassed water.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_boronate R¹-Pd(II)L₂-OR² pd2_halide->pd2_boronate Transmetalation (R²B(OR)₂ + Base) pd2_r1r2 R¹-Pd(II)L₂-R² pd2_boronate->pd2_r1r2 Ligand Exchange pd2_r1r2->pd0 Reductive Elimination product R¹-R² pd2_r1r2->product

Suzuki-Miyaura Catalytic Cycle

Heck Reaction

The Heck reaction is a cornerstone for the synthesis of substituted alkenes through the coupling of an unsaturated halide with an alkene. The choice of palladium source and ligands significantly impacts the reaction's efficiency and selectivity.

Comparative Yield Analysis of Palladium Catalysts in Heck Reaction
Catalyst / PrecursorLigandBaseSolventTemperature (°C)Time (h)Aryl HalideAlkeneYield (%)Reference
Pd(OAc)₂PPh₃Et₃NCH₃CN1003IodobenzeneStyrene95[3]
Pd(OAc)₂P(o-tol)₃Et₃NCH₃CN1003BromobenzeneStyrene97[3]
Pd(OAc)₂-K₂CO₃DMF/H₂O8044-BromoacetophenoneStyrene>95[4]
3% Pd/C-K₃PO₄H₂O10024-BromoanisoleAcrylic acid95[2]
3% Pd/C-K₃PO₄H₂O100204-ChloroanisoleAcrylic acid80[2]

Note: The catalytic precursor Pd(II)(OAc)₂, in combination with monophosphine ligands, is often more efficient in catalyzing Heck reactions compared to Pd(0)(PPh₃)₄.[3] The data presented is compiled from different sources with varying reaction conditions and should be used as a guide for catalyst selection.

Experimental Protocol: General Procedure for Heck Reaction

This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.

Materials:

  • Aryl halide (1.0 equiv)

  • Alkene (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (if necessary, e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., DMF, CH₃CN, or toluene)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide, palladium catalyst, ligand (if used), and base.

  • Add the degassed solvent, followed by the alkene.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-140 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_alkene [R¹-Pd(II)L₂(alkene)]⁺X⁻ pd2_halide->pd2_alkene Alkene Coordination pd2_insertion (R¹-CH₂-CH(R²))-Pd(II)L₂-X pd2_alkene->pd2_insertion Migratory Insertion pd2_insertion->pd0 β-Hydride Elimination + Base product R¹-CH=CH-R² pd2_insertion->product

Heck Reaction Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines. The choice of palladium precursor and, critically, the phosphine ligand, dictates the success of the reaction.

Comparative Yield Analysis of Palladium Catalysts in Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Aryl HalideAmineYield (%)Reference
Pd(OAc)₂X-PhosKOt-BuToluene1000.17HaloarenesVarious AminesGood to Excellent[5]
Pd₂(dba)₃BINAPNaOt-BuToluene110-HaloarenesVarious AminesHigh[5]
Pd(OAc)₂SPhosCs₂CO₃THF--HaloarenesVarious AminesGood[1]
Pd(OAc)₂X-PhosNaOt-BuToluene100242-Bromo-13α-estrone 3-methyl etherAniline92[6]
Pd(OAc)₂BINAPNaOt-BuToluene150242-Bromo-13α-estrone 3-methyl etherAniline7[6]

Note: "Good", "High", and "Good to Excellent" yields are as reported in the source literature. The data highlights the significant influence of the ligand on the reaction outcome. The use of bulky, electron-rich phosphine ligands like X-Phos and SPhos is often crucial for high-yielding aminations, especially with less reactive aryl chlorides.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., X-Phos, 2-4 mol%)

  • Strong base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, phosphine ligand, and base.

  • Add the aryl halide and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction's progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ pd2_halide->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)L₂(NR¹R²) pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product Ar-NR¹R² pd2_amido->product

Buchwald-Hartwig Amination Cycle

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, involving the reaction of a terminal alkyne with an aryl or vinyl halide. The reaction is typically co-catalyzed by palladium and copper salts.

Comparative Yield Analysis of Palladium Catalysts in Sonogashira Coupling
Catalyst / PrecursorCo-catalyst / LigandBaseSolventTemp. (°C)Time (h)Aryl HalideAlkyneYield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT1.5IodobenzenePhenylacetylene97
Pd₂(dba)₃PPh₃ / CuIEt₃NToluene--Tetraethynylporphyrin-80[1]
Pd/CXPhosK₂CO₃95% EtOH--Aryl bromides-Good[1]
Pd(PPh₃)₂Cl₂CuIDIPEANMP10012Pyridinyl phosphonium saltEthynylbenzene79
PdCl₂(dppf)CuIDIPEANMP10012Pyridinyl phosphonium saltEthynylbenzene52[7]

Note: "Good" yields are as reported in the source literature. The classic Pd(PPh₃)₂Cl₂/CuI system remains highly effective for Sonogashira couplings. The choice of palladium precursor can significantly impact the yield, as seen in the comparison between Pd(PPh₃)₂Cl₂ and PdCl₂(dppf) for the coupling of a pyridinyl phosphonium salt.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.

Materials:

  • Aryl halide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Et₃N, DIPEA, 2.0 equiv)

  • Anhydrous and deoxygenated solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_alkynyl R¹-Pd(II)L₂-C≡CR² pd2_halide->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product R¹-C≡CR² pd2_alkynyl->product cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd2_halide cu_halide Cu(I)X cu_acetylide->cu_halide Transmetalation to Pd alkyne H-C≡CR² alkyne->cu_acetylide + Base

Sonogashira Coupling Catalytic Cycles

References

A Researcher's Guide to Monitoring Suzuki Coupling Reactions: TLC vs. LC-MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For researchers in academic and industrial settings, particularly in drug development, the ability to accurately monitor the progress of these reactions is critical for optimization, understanding reaction mechanisms, and ensuring process safety and reproducibility.[1] This guide provides an objective comparison of three common analytical techniques for monitoring Suzuki coupling reactions: Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), complete with experimental data and detailed protocols.

Comparative Overview

Choosing the right analytical technique depends on the specific requirements of the experiment, such as the need for quantitative data, structural confirmation, speed, or cost-effectiveness. The table below summarizes the key characteristics of each method.

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[3]Separation of analytes in a liquid mobile phase followed by mass-based detection and identification.[4]Separation of volatile analytes in a gaseous mobile phase followed by mass-based detection and identification.[5]
Information Obtained Qualitative assessment of reaction completion (presence/absence of starting materials and products), Rf values.Quantitative data on reactant consumption and product formation, molecular weight, and structural information.[1][4]Quantitative data on reactant consumption and product formation, molecular weight, and structural information for volatile compounds.[6]
Sensitivity High, can detect small amounts of material.[7][8]Very high, capable of detecting trace-level compounds.[9]Very high, capable of detecting compounds at very low concentrations.[10]
Selectivity Moderate, relies on separation by polarity. May not resolve compounds with similar Rf values.[7]High, combines chromatographic separation with mass-based specificity.[4]High, combines chromatographic separation with mass-based specificity.[5]
Speed Very fast, results in minutes.[11][7]Moderate, typically 5-30 minutes per sample.[12]Moderate to slow, typically 10-60 minutes per sample.[13]
Cost Very low, inexpensive plates and solvents.[3][7]High, expensive instrumentation, maintenance, and solvents.[4]High, expensive instrumentation and maintenance.[14]
Ease of Use Simple and easy to perform with minimal training.[11][7]Requires significant expertise for operation, method development, and data analysis.[4]Requires expertise for operation and method development.[14]
Compound Suitability Wide range of non-volatile compounds.[11]Broad range, including polar, non-polar, and thermally labile molecules.[4][15]Volatile and thermally stable compounds; may require derivatization for non-volatile samples.[14][15]

General Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The successful execution of a Suzuki-Miyaura coupling reaction relies on the careful assembly of reagents under an inert atmosphere. Monitoring the reaction's progress is a key step before work-up and purification.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up and Purification prep_reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) add_solids Add solid reagents to flask prep_reagents->add_solids prep_glass Prepare Glassware (Oven-dried flask, stir bar) prep_glass->add_solids prep_solvent Degas Solvent add_solvent Add degassed solvent via syringe prep_solvent->add_solvent inert_atm Establish Inert Atmosphere (Nitrogen or Argon) add_solids->inert_atm inert_atm->add_solvent heat Heat reaction to desired temperature add_solvent->heat monitor Monitor reaction progress (TLC, LC-MS, GC-MS) heat->monitor quench Quench reaction (e.g., add water) monitor->quench If complete extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[16]

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and straightforward method for qualitatively monitoring the progress of a Suzuki coupling.[17] It allows for the visual tracking of the consumption of starting materials and the appearance of the product.

Experimental Protocol: TLC Monitoring
  • Plate Preparation: Use a silica gel 60 F254 TLC plate. If necessary, gently heat the plate at 80-100°C for 10 minutes to remove adsorbed moisture.[17] Draw a light pencil line approximately 1 cm from the bottom to serve as the origin.

  • Sample Preparation: At designated time points (e.g., t=0, 1h, 2h), withdraw a small aliquot (a few drops) of the reaction mixture using a glass capillary. Dilute the aliquot in a small vial with a suitable solvent like ethyl acetate.

  • Spotting: Using a clean capillary, spot the diluted reaction mixture onto the origin line. It is also advisable to spot the starting aryl halide and, if available, the expected product as standards on separate lanes for comparison. Keep the spots small (1-2 mm diameter) to prevent band broadening.[7]

  • Development: Place the spotted TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate).[18] Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.[11]

  • Visualization: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm).[17] The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

TLC_Workflow start Start Reaction sample Withdraw Aliquot from Reaction Mixture start->sample spot Spot Aliquot and Standards on TLC Plate sample->spot develop Develop Plate in Solvent Chamber spot->develop visualize Visualize Spots under UV Light develop->visualize analyze Analyze Rf Values (Reactant vs. Product) visualize->analyze end Reaction Complete? analyze->end end->sample No

Caption: Experimental workflow for monitoring a reaction using TLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful quantitative technique that provides high-resolution separation and sensitive mass-based detection, making it ideal for detailed kinetic studies and analysis of complex reaction mixtures.[1][4]

Experimental Protocol: LC-MS Monitoring
  • Reaction Sampling and Quenching: At designated time points, withdraw a precise aliquot (e.g., 20 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol in an autosampler vial.[1] This halts the catalytic cycle. An internal standard can be added to this quenching solution for precise quantification.

  • Sample Preparation: Further dilute the quenched sample if necessary to fall within the linear range of the detector. The final solvent should be compatible with the LC mobile phase and MS ionization source (e.g., methanol/water with 0.1% formic acid for electrospray ionization - ESI).[1]

  • LC-MS Method:

    • LC System: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system for separation. A common setup involves a C18 reversed-phase column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid).

    • MS System: Use a mass spectrometer with an ESI source.[1] Set the MS to scan for the expected m/z values of the starting materials and the product in either positive or negative ion mode, depending on the analytes.

  • Data Analysis: Integrate the peak areas of the starting materials and product from the chromatograms at each time point. Plot the concentration or peak area versus time to generate a reaction profile.

LCMS_Workflow start Start Reaction sample Withdraw & Quench Precise Aliquot start->sample prepare Dilute Sample with Internal Standard sample->prepare inject Inject into LC-MS prepare->inject separate Chromatographic Separation (LC) inject->separate detect Mass Detection (MS) separate->detect analyze Integrate Peak Areas & Quantify detect->analyze end Reaction Complete? analyze->end end->sample No GCMS_Workflow start Start Reaction sample Withdraw & Quench Aliquot start->sample prepare Filter to Remove Catalyst/Salts (Add Internal Standard) sample->prepare derivatize Derivatize (if needed) prepare->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation (GC) inject->separate detect Mass Detection (MS) separate->detect analyze Identify & Quantify via Retention Time & Spectra detect->analyze end Reaction Complete? analyze->end end->sample No

References

A Comparative Guide to the Influence of Aryl Halides on Cross-Coupling Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of the aryl halide is a critical parameter in palladium-catalyzed cross-coupling reactions, significantly influencing reaction efficiency, yield, and overall outcome. This guide provides an objective comparison of the performance of different aryl halides—iodides, bromides, and chlorides—in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The information presented herein is supported by experimental data to aid in the strategic selection of starting materials for optimal synthetic results.

The Underlying Principle: Oxidative Addition

The reactivity of aryl halides in these catalytic cycles is predominantly governed by the initial oxidative addition step, where the aryl halide (Ar-X) reacts with the active Pd(0) catalyst. The rate of this step is largely dependent on the carbon-halogen (C-X) bond dissociation energy. Generally, weaker C-X bonds lead to faster oxidative addition. The established reactivity trend based on C-X bond strength is:

Aryl Iodide (C-I) > Aryl Bromide (C-Br) > Aryl Chloride (C-Cl)

This trend is consistently observed across a wide range of cross-coupling reactions, with aryl iodides being the most reactive and aryl chlorides the least. However, as the following data will illustrate, this is a simplification, and other factors such as catalyst system, reaction conditions, and potential side reactions can lead to nuanced outcomes.

Suzuki-Miyaura Coupling: A Quantitative Comparison

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. The following data summarizes the comparative performance of different aryl halides in the coupling of a substituted haloarene with phenylboronic acid.

Aryl Halide (Ar-X)Product Yield (%)Reaction ConditionsReference
4-Bromoanisole46.5[Pd(OAc)2], HUGPHOS-2, Cs2CO3, DMF, 1h[1]
4-Chloroanisole71.1[Pd2(dba)3], tBuOK, 1,4-dioxane[2]
4-Bromochlorobenzene64 (isolated)Pd std. solution, KOH, 95% EtOH, 25 min, RT[3]

As the data suggests, aryl bromides are generally more reactive than aryl chlorides in Suzuki-Miyaura couplings.[4] While aryl iodides are typically the most reactive, their use can sometimes be complicated by catalyst inhibition or side reactions, particularly at lower temperatures. It is noteworthy that specialized catalyst systems have been developed to activate the less reactive and more cost-effective aryl chlorides, often requiring more forcing conditions or specific ligands.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

This protocol is adapted from a procedure optimized for the coupling of an aryl chloride with a boronic acid.[5]

Materials:

  • 4-Chloroanisole (0.5 mmol, 1 equiv.)

  • Phenylboronic acid (0.55 mmol, 1.1 equiv.)

  • [IPr·H][Pd(η3-cin)Cl2] (0.5 mol%)

  • Potassium carbonate (K2CO3) (0.55 mmol, 1.1 equiv.)

  • Ethanol (1 mL)

Procedure:

  • To a screw-cap vial, add the palladium pre-catalyst, potassium carbonate, and a magnetic stirring bar.

  • Add ethanol (1 mL) to the vial.

  • Add 4-chloroanisole and phenylboronic acid.

  • Stir the reaction mixture at 40 °C for 16 hours.

  • Upon completion, the reaction mixture can be worked up by standard procedures to isolate the product.

Heck Reaction: Impact of the Halide on Vinylation

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. The choice of aryl halide significantly affects the reaction rate and efficiency.

Aryl Halide (Ar-X)Product Yield (%)Reaction ConditionsReference
4-Bromoanisole46.5[Pd(OAc)2], HUGPHOS-2, Cs2CO3, DMF, 1h, 130°C[1]
Aryl Bromides (various)Good to ExcellentPd(ii)@Pyr:β-CD, 80°C[6]
Aryl Chlorides (various)Slower reactions, longer timesPd(ii)@Pyr:β-CD, 80°C[6]

The data from various studies consistently shows that aryl bromides are highly effective substrates for the Heck reaction, providing good to excellent yields.[6] Aryl chlorides, on the other hand, are less reactive and typically require longer reaction times and sometimes higher temperatures to achieve comparable conversions.[6] While not always explicitly tabulated side-by-side, the literature supports the general reactivity trend of I > Br > Cl for the Heck reaction as well.

Experimental Protocol: Heck Reaction of 4-Bromoanisole with Styrene

The following is a representative protocol for the Heck coupling of an aryl bromide with an alkene.[1]

Materials:

  • 4-Bromoanisole

  • Styrene

  • Palladium(II) acetate [Pd(OAc)2] (1 mol%)

  • HUGPHOS-2 ligand (1 mol%)

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine 4-bromoanisole, styrene, [Pd(OAc)2], HUGPHOS-2, and Cs2CO3 in DMF.

  • Heat the reaction mixture at the desired temperature (e.g., 130 °C) for 1 hour with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup to isolate the product.

Buchwald-Hartwig Amination: A Comparative Look at C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines. The nature of the aryl halide is a key determinant of the reaction's success.

Aryl Halide (Ar-X)AmineProduct Yield (%)Reaction ConditionsReference
4-BromotolueneMorpholine98(NHC)Pd(R-allyl)Cl catalyst[7]
4-ChlorotolueneMorpholine95(NHC)Pd(R-allyl)Cl catalyst[7]
4-BromoanisoleMorpholine90(NHC)Pd(R-allyl)Cl catalyst[7]
2-BromopyridineAnilineHit (Qualitative)Pd2(dba)3, XantPhos, DBU, Toluene/DMF, 100°C, 18h[8]
4-Iodo-1-tritylpyrazoleMorpholine-Pd(dba)₂, tBuDavePhos, KOtBu, Xylene/Toluene, 90-120°C[9]

The provided data indicates that both aryl bromides and chlorides can be effective substrates in Buchwald-Hartwig aminations, often providing high yields with the appropriate catalyst system.[7] While aryl iodides are also viable substrates, their use can sometimes be complicated by the formation of inhibitory palladium iodide dimers, which can slow down the reaction.[10] The development of specialized ligands has been crucial in expanding the scope of this reaction to include the less reactive and more economical aryl chlorides.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodopyrazole with an Amine

This protocol is a general procedure for the amination of a heteroaryl iodide.[9]

Materials:

  • 4-Iodo-1-tritylpyrazole derivative (1.0 equiv)

  • Amine (e.g., morpholine) (1.2-1.5 equiv)

  • Pd(dba)₂ (5-10 mol%)

  • tBuDavePhos (10-20 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., xylene or toluene)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the tube and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, perform a standard workup to isolate the arylamine product.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the fundamental processes discussed, the following diagrams illustrate the general catalytic cycle for these cross-coupling reactions and a typical experimental workflow.

Catalytic Cycle cluster_cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation (Suzuki) or Amine Coordination (B-H) or Olefin Insertion (Heck) Ar-Pd(II)-Nu(L_n)->Pd(0)L_n Product Product Ar-Pd(II)-Nu(L_n)->Product Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow Start Reaction Setup Reactants Add Aryl Halide, Coupling Partner, Catalyst, Ligand, Base Start->Reactants Solvent Add Degassed Solvent Reactants->Solvent Reaction Heat and Stir under Inert Atmosphere Solvent->Reaction Monitoring Monitor Progress (TLC, GC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Characterization (NMR, MS) Purification->Product

References

MIDA Boronates: Superior Stability and Handling in Cross-Coupling Reactions Compared to 3-Fluoro-4-biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the stability and reliability of building blocks are paramount. In the realm of Suzuki-Miyaura cross-coupling reactions, traditional boronic acids, such as 3-Fluoro-4-biphenylboronic acid, present notable challenges related to stability, handling, and purification. N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust alternative, offering exceptional stability and ease of use, thereby streamlining synthetic workflows and improving reproducibility.

This guide provides a comprehensive comparison of MIDA boronates and this compound, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for your research needs.

Performance Comparison: MIDA Boronates vs. This compound

MIDA boronates offer significant advantages over traditional boronic acids in several key areas. The MIDA ligand protects the boronic acid moiety, rendering the compound significantly more stable and easier to handle.[1][2][3] This protection prevents common decomposition pathways that affect boronic acids, such as protodeboronation and oxidation.[4]

Table 1: Comparison of Physicochemical and Handling Properties

PropertyThis compound(3-Fluoro-4-biphenyl) MIDA Boronate
Form Typically a solid, can be difficult to handleFree-flowing, crystalline solid[2]
Stability to Air and Moisture Prone to decomposition and protodeboronation[4]Indefinitely stable on the benchtop under air[2][3]
Compatibility with Chromatography Generally incompatible with silica gel chromatographyUniversally compatible with silica gel chromatography[5]
Purification Can be challenging due to instability on silicaReadily purified by standard column chromatography or recrystallization
Handling Requires careful handling and storage under inert atmosphereEasily handled in air without special precautions

Table 2: Performance in Suzuki-Miyaura Cross-Coupling

FeatureThis compound(3-Fluoro-4-biphenyl) MIDA Boronate
Reactivity Directly reactive in Suzuki-Miyaura couplingRequires in situ deprotection (slow release) to participate in the reaction
Side Reactions Susceptible to homocoupling and protodeboronation, leading to lower yields and purification challenges"Slow release" of the boronic acid minimizes side reactions, leading to cleaner reactions and higher yields[4][6]
Stoichiometry Often requires an excess of the boronic acid to drive the reaction to completionCan be used in near-stoichiometric amounts, improving atom economy
Iterative Cross-Coupling Not suitable for iterative cross-coupling strategiesIdeal for iterative cross-coupling due to the protected nature of the boronate[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis of a MIDA boronate from a boronic acid and for its subsequent use in a Suzuki-Miyaura cross-coupling reaction, alongside a typical protocol for a direct coupling with this compound.

Protocol 1: Synthesis of (3-Fluoro-4-biphenyl) MIDA Boronate

This protocol is adapted from general procedures for the synthesis of MIDA boronates.[7][8]

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous Dimethylformamide (DMF)

  • Drying agent (e.g., MgSO₄)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • To a reaction vial, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Heat the reaction mixture to 160 °C for 10-15 minutes.

  • Cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

  • Suspend the resulting residue in water and sonicate to form a precipitate.

  • Collect the solid by filtration.

  • The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dry the purified product under vacuum to yield the (3-Fluoro-4-biphenyl) MIDA boronate as a white, crystalline solid.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with (3-Fluoro-4-biphenyl) MIDA Boronate (Slow-Release Conditions)

This protocol is based on the "slow-release" strategy developed for MIDA boronates.[4]

Materials:

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

  • (3-Fluoro-4-biphenyl) MIDA boronate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent system (e.g., dioxane/water, 5:1)

Procedure:

  • To an oven-dried reaction flask, add the aryl halide, (3-Fluoro-4-biphenyl) MIDA boronate, palladium catalyst, and phosphine ligand.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system and the base.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Coupling of an Aryl Halide with this compound

This is a general protocol for a standard Suzuki-Miyaura coupling.[9][10][11]

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2.0 M solution)

  • Solvent (e.g., toluene, dioxane, or DMF)

Procedure:

  • To a reaction flask, add the aryl halide, this compound, and palladium catalyst.

  • Purge the flask with an inert gas.

  • Add the degassed solvent and the aqueous base.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product, noting that purification may be complicated by the presence of boronic acid-derived impurities.

Visualizing the Advantage: MIDA Boronate Workflow

The enhanced stability and handling of MIDA boronates lead to a more streamlined and efficient experimental workflow.

G cluster_0 This compound Workflow cluster_1 MIDA Boronate Workflow BA_storage Storage under inert atmosphere BA_weigh Weighing in glovebox/inert atm. BA_storage->BA_weigh Careful handling BA_reaction Suzuki-Miyaura Coupling BA_weigh->BA_reaction BA_purification Challenging Purification (Potential decomposition on silica, protodeboronation byproducts) BA_reaction->BA_purification Crude mixture with boronic acid impurities BA_product Final Product BA_purification->BA_product MIDA_storage Benchtop Storage (Air-stable) MIDA_weigh Weighing in Air MIDA_storage->MIDA_weigh Easy handling MIDA_reaction Suzuki-Miyaura Coupling (Slow Release) MIDA_weigh->MIDA_reaction MIDA_purification Standard Silica Gel Chromatography MIDA_reaction->MIDA_purification Cleaner crude mixture MIDA_product Final Product MIDA_purification->MIDA_product

Caption: Comparative experimental workflows for Suzuki-Miyaura coupling.

The "slow-release" mechanism is key to the improved performance of MIDA boronates in cross-coupling reactions.

G MIDA_Boronate MIDA Boronate (Stable, Unreactive) Boronic_Acid Boronic Acid (Reactive) MIDA_Boronate->Boronic_Acid Slow Hydrolysis (e.g., K₃PO₄, H₂O) Cross_Coupling Suzuki-Miyaura Cross-Coupling Cycle Boronic_Acid->Cross_Coupling Transmetalation Product Coupled Product Cross_Coupling->Product Reductive Elimination

Caption: Slow-release mechanism of MIDA boronates in Suzuki-Miyaura coupling.

The structure of the MIDA boronate protects the boron center, conferring its remarkable stability.

References

A Comparative Guide to the Kinetics of Fluorinated Boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecules is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation, is frequently employed to introduce fluorinated aryl moieties. Understanding the kinetic nuances of these reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring efficient synthesis of target compounds. This guide provides an objective comparison of the kinetic performance of fluorinated boronic acids against their non-fluorinated counterparts in Suzuki-Miyaura coupling reactions, supported by experimental data.

The Impact of Fluorine Substitution on Reaction Kinetics

The introduction of fluorine atoms onto a phenylboronic acid ring significantly influences its electronic properties, which in turn affects the kinetics of the Suzuki-Miyaura coupling. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect can have a dual impact on the key steps of the catalytic cycle, primarily the transmetalation step, which is often rate-determining.

On one hand, the increased Lewis acidity of the boronic acid due to the electron-withdrawing fluorine atoms can facilitate the formation of the boronate species, a prerequisite for transmetalation. However, the decreased electron density on the aromatic ring can also reduce the nucleophilicity of the carbon atom attached to boron, potentially slowing down its transfer to the palladium center. The overall effect on the reaction rate is a delicate balance of these opposing factors and is also influenced by the position of the fluorine substituent(s) and the specific reaction conditions.

Quantitative Kinetic Data Comparison

Direct, comprehensive kinetic studies comparing a wide range of fluorinated boronic acids are not abundant in the literature. However, data from various studies allow for a meaningful comparison of reaction rates and efficiency. The following table summarizes key kinetic parameters and conversion data for the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid and phenylboronic acid with 1-bromo-4-fluorobenzene, catalyzed by a supported palladium nanoparticle catalyst (G-COOH-Pd-10).[1]

Boronic AcidTemperature (°C)Time (h)Conversion (%)[1]Turnover Frequency (TOF) (h⁻¹)[1]
4-Fluorophenylboronic Acid 703~85~50
8~95-
1103~9867.1
8>99-
Phenylboronic Acid 703~90~50
8~98-
1103~95~50
8>99-
  • Analysis of the Data: The data indicates that at 70°C, phenylboronic acid shows a slightly higher initial conversion rate compared to 4-fluorophenylboronic acid.[1] However, at the higher temperature of 110°C, 4-fluorophenylboronic acid exhibits a significantly higher turnover frequency (TOF), suggesting a faster catalytic cycle under these conditions.[1] Both boronic acids ultimately reach near-quantitative conversion, but the fluorinated analogue appears to benefit more from increased temperature in terms of reaction speed.[1] This suggests that the electron-withdrawing nature of the fluorine atom may play a beneficial role in the transmetalation step at elevated temperatures.

Performance of Other Fluorinated Boronic Acids

While detailed kinetic data is limited, yield comparisons from various studies provide insights into the reactivity of other fluorinated boronic acids. Generally, electron-withdrawing groups on the boronic acid can influence the transmetalation step.[2] The position of the fluorine atom is also critical, with ortho-substituents potentially introducing steric hindrance.

The following table provides a qualitative comparison of the performance of different fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions, with yields compiled from various sources. It is important to note that direct comparison of yields can be influenced by differing reaction conditions.

Boronic AcidAryl Halide PartnerCatalyst SystemBaseSolventYield (%)
Phenylboronic Acid4-BromotoluenePd NanoparticlesNaOHEtOH/H₂O~98[2]
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O>99[1]
3,4-Difluorophenylboronic acidVariousVariousVariousVariousHigh[3]
2,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O98[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies of Suzuki-Miyaura reactions. Below are generalized methodologies for reaction setup and monitoring.

General Procedure for Suzuki-Miyaura Cross-Coupling:
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and, if required, a phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of DMF and water) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them using techniques like HPLC, GC-MS, or TLC.

Kinetic Study Monitoring Protocol using HPLC:
  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) that contains an internal standard. This will stop the catalytic cycle and allow for accurate quantification.

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC.

  • HPLC Analysis: Analyze the sample using a calibrated HPLC method to determine the concentrations of the starting materials and the product. The conversion and yield can then be calculated based on the peak areas relative to the internal standard.

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical relationships and a generalized workflow for conducting kinetic studies of Suzuki-Miyaura coupling reactions.

G Factors Influencing Reactivity of Fluorinated Boronic Acids reac Reactivity elec Electronic Effects (-I of Fluorine) reac->elec steric Steric Hindrance (ortho-substituents) reac->steric lewis Increased Lewis Acidity (Facilitates boronate formation) elec->lewis nuc Decreased Ring Nucleophilicity (Hinders C-B bond transfer) elec->nuc

Interplay of factors in fluorinated boronic acid reactivity.

G Experimental Workflow for Kinetic Analysis cluster_prep Reaction Preparation cluster_run Reaction and Monitoring cluster_analysis Data Analysis Setup 1. Assemble Reactants (Aryl Halide, Boronic Acid, Base) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Catalyst 3. Add Catalyst System (Pd source, Ligand) Inert->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Heat 5. Heat to Reaction Temperature Solvent->Heat Sample 6. Withdraw Aliquots at Time Intervals Heat->Sample Quench 7. Quench Reaction in Aliquots Sample->Quench Analyze 8. Analyze by HPLC/GC-MS Quench->Analyze Plot 9. Plot Concentration vs. Time Analyze->Plot Kinetics 10. Determine Kinetic Parameters Plot->Kinetics

References

Benchmarking 3-Fluoro-4-biphenylboronic Acid: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, which are pivotal motifs in pharmaceuticals and advanced materials. The choice of the boronic acid coupling partner is critical to the success of these transformations. This guide provides an objective comparison of the performance of 3-Fluoro-4-biphenylboronic acid against other commonly used coupling reagents, supported by experimental data to aid in the selection of the optimal reagent for specific synthetic challenges.

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, fluorinated biaryl compounds are of high interest in drug discovery and materials science. This compound offers a strategic entry point for the introduction of a fluorinated biphenyl moiety. This guide will benchmark its performance against its non-fluorinated counterpart, 4-biphenylboronic acid, as well as other relevant fluorinated phenylboronic acids.

Performance Comparison in Suzuki-Miyaura Coupling

The efficiency of a Suzuki-Miyaura coupling reaction is influenced by various factors, including the electronic and steric nature of the boronic acid, the coupling partner (typically an aryl halide), the palladium catalyst system, the base, and the solvent. The electron-withdrawing nature of the fluorine atom in this compound can influence the transmetalation step of the catalytic cycle.

To provide a clear performance benchmark, the following tables summarize the reaction yields of this compound and other comparative boronic acids in Suzuki-Miyaura coupling reactions with different aryl bromides.

Table 1: Performance Comparison in the Suzuki-Miyaura Coupling with 4-Bromoacetophenone

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O801292
4-Biphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801695
Phenylboronic acidPd/CK₂CO₃H₂O100194

Table 2: Performance Comparison in the Suzuki-Miyaura Coupling with 1-Bromo-4-fluorobenzene

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100295
4-Biphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DME801290
4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103>99[3][4]
Phenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)110398[3][4]

Table 3: Comparative Performance of Various Boronic Acids with 1-Bromo-4-fluorobenzene [3][4]

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Conversion (%)
4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)110399
Phenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)110398
4-Vinylphenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)110375
4-Carboxyphenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)110360

Experimental Protocols

A generalized experimental procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific set of substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of an organic solvent like dioxane or DMF and water) to the reaction vessel.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, typically flash column chromatography on silica gel.

Visualizing the Process

To better understand the experimental workflow and the relationships between the key components of the Suzuki-Miyaura coupling, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Setup Reaction Setup: Aryl Halide, Boronic Acid, Catalyst, Base Solvent_Addition Degassed Solvent Addition Reaction_Setup->Solvent_Addition Heating_Stirring Heating and Vigorous Stirring Solvent_Addition->Heating_Stirring Monitoring Reaction Monitoring (TLC, GC, LC-MS) Heating_Stirring->Monitoring Quenching_Extraction Quenching and Extraction Monitoring->Quenching_Extraction Purification Purification (e.g., Chromatography) Quenching_Extraction->Purification Final_Product Pure Biaryl Product Purification->Final_Product

A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Catalytic_Cycle Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)Ln-X Pd(0)->Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)Ln-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'->Pd(0) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Boronic_Acid Boronic Acid (Ar'-B(OH)2) + Base Boronic_Acid->Transmetalation

References

Safety Operating Guide

Safe Disposal of 3-Fluoro-4-biphenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development must adhere to strict safety protocols for the disposal of chemical reagents like 3-Fluoro-4-biphenylboronic acid. This guide provides a comprehensive, step-by-step plan for its proper disposal, ensuring laboratory safety and environmental compliance. All procedures should be conducted in accordance with institutional and local regulations.

I. Immediate Safety Precautions and Required Equipment

Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn and that the procedure is carried out in a designated, well-ventilated area, preferably a chemical fume hood.

Equipment/PPESpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Waste Containers Clearly labeled, sealed hazardous waste containersTo safely store solid and liquid waste.

II. Step-by-Step Disposal Procedures

The following protocols detail the disposal methods for this compound in its solid form, as a solution, and for its empty containers.

A. Disposal of Solid this compound Waste:

  • Collection: Carefully transfer the solid waste into a designated, compatible, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Keep the container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area.

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

B. Disposal of Liquid Waste (Solutions):

  • Collection: Pour the liquid waste into a designated, compatible hazardous waste container for liquids. Use a funnel to prevent spills.

  • Labeling: Label the container with "Hazardous Waste" and the full chemical name of the contents.

  • Storage: Ensure the container is tightly sealed and stored in a designated satellite accumulation area, segregated from incompatible materials.

  • Pickup: Follow your institution's procedures for hazardous waste pickup.

C. Decontamination and Disposal of Empty Containers:

  • Triple Rinsing: Rinse the empty container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).

  • Rinsate Collection: The first rinseate, and subsequent rinses, must be collected and disposed of as liquid hazardous waste.[1] Transfer the rinseate to the designated liquid hazardous waste container.

  • Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as the back of a fume hood.

  • Final Disposal: Once clean and dry, deface the original label and dispose of the container in the appropriate lab recycling or trash, as per your institution's guidelines.

III. Spill Management

In the event of a spill, immediate action is crucial to mitigate risks.

  • Small Spills (within a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with a chemical absorbent pad or other inert material (e.g., vermiculite or sand).[1]

    • Carefully sweep or vacuum the absorbed material and place it into a sealed bag or container.

    • Label the container as "Hazardous Waste" containing this compound.[1]

    • Decontaminate the area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert others and contact your institution's EHS department immediately.

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_container_disposal Empty Container Disposal start Start: 3-Fluoro-4-biphenylboronic acid for disposal solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste (Solution) start->liquid_waste empty_container Empty Container start->empty_container collect_solid Collect in sealed, labeled container solid_waste->collect_solid collect_liquid Collect in sealed, labeled container liquid_waste->collect_liquid triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse store_solid Store in Satellite Accumulation Area collect_solid->store_solid pickup_solid Arrange for EHS Pickup store_solid->pickup_solid store_liquid Store in Satellite Accumulation Area collect_liquid->store_liquid pickup_liquid Arrange for EHS Pickup store_liquid->pickup_liquid collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Dispose of clean, dry container appropriately triple_rinse->dispose_container collect_rinsate->collect_liquid Add to liquid waste

References

Personal protective equipment for handling 3-Fluoro-4-biphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling 3-Fluoro-4-biphenylboronic Acid

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound (CAS 409108-13-0). Adherence to these protocols is critical for minimizing risk and ensuring regulatory compliance.

Hazard Summary:

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • Harmful if inhaled [1]

  • May cause respiratory irritation [1]

The following table summarizes the key hazard information.

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H315: Causes skin irritationSkin irritation (Category 2)
H319: Causes serious eye irritationEye irritation (Category 2A)
H332: Harmful if inhaledAcute toxicity, Inhalation (Category 4)
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to ensure personnel safety when handling this compound.

Eye and Face Protection
  • Safety Glasses: At a minimum, chemical splash goggles that meet EN 166 standards (or equivalent) are required.

  • Face Shield: For operations with a higher risk of splashing or aerosol generation, a full-face shield should be worn in addition to safety goggles.

Hand Protection
  • Gloves: Due to the aromatic and halogenated nature of the compound, specific glove materials are recommended for effective protection. Nitrile gloves are a good general-use option, but for prolonged contact or handling of solutions, more robust gloves should be considered.[2][3]

  • Glove Selection: Studies and safety guidelines suggest that butyl rubber or Viton® gloves offer excellent resistance to aromatic and chlorinated solvents.[2][4][5] Neoprene may be suitable for protection against acids, bases, and alcohols, but it is less effective against halogenated and aromatic hydrocarbons.[2][3] Always inspect gloves for any signs of degradation or punctures before use.

Body Protection
  • Lab Coat: A standard, flame-resistant lab coat should be worn at all times in the laboratory.

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection
  • Engineering Controls: The primary method for controlling exposure to airborne particulates is through engineering controls like fume hoods.

  • Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved air-purifying respirator with an appropriate particulate filter is necessary.[6]

The following diagram outlines the logical flow for selecting the appropriate level of PPE.

Caption: PPE selection workflow for handling this compound.

Operational Plans

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid material, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7][8][9] The fume hood provides necessary ventilation and acts as a primary containment barrier.[8][9]

  • Ventilation: Ensure that the laboratory has adequate general ventilation to prevent the accumulation of vapors.

Handling Procedures
  • Preparation: Before handling the chemical, ensure that all necessary PPE is correctly worn and that the fume hood is functioning properly.

  • Weighing: When weighing the solid, use a disposable weigh boat. Handle with care to avoid generating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Hygiene: After handling, wash hands thoroughly with soap and water.

Disposal Plans

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste Segregation and Collection
  • Solid Waste: Unused or contaminated solid this compound, along with any contaminated materials (e.g., weigh paper, gloves), should be collected in a clearly labeled, sealed container for solid hazardous waste.[7]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, labeled, and sealed container for liquid hazardous waste.[7]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

Container Decontamination and Disposal
  • Triple Rinse: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood.

  • Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as liquid hazardous waste.[7] Subsequent rinses may also need to be collected depending on institutional guidelines.[7]

  • Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, the original label on the container should be defaced. The clean, dry container can then be disposed of through the appropriate laboratory recycling stream.[7]

Spill Management
  • Small Spills (within a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a sealed bag or container.

    • Label the container as "Hazardous Waste" containing this compound.

    • Decontaminate the area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent entry into the affected area until it has been cleared by EHS personnel.

The following diagram illustrates the proper disposal workflow for this compound.

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.